Reactive Yellow 37
Description
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Properties
CAS No. |
12237-16-0 |
|---|---|
Molecular Formula |
Cl3DyH12O6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of C.I. Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Reactive Yellow 37 (CAS No. 12237-16-0), a monoazo reactive dye. This document details the chemical principles, experimental protocols, and analytical techniques pertinent to this compound, offering valuable insights for researchers in organic synthesis, dye chemistry, and materials science.
Introduction
C.I. Reactive Yellow 37 is a water-soluble anionic dye belonging to the reactive class of dyes. These dyes form a covalent bond with the substrate, typically cellulosic fibers like cotton, leading to excellent wash fastness. The synthesis of Reactive Yellow 37 involves a classic diazotization-coupling reaction, a cornerstone of azo dye chemistry. Its molecular structure features a naphthalene disulfonic acid moiety, a pyrazolone-based coupling component, and a vinyl sulfone reactive group. The vinyl sulfone group is the key to its reactivity, enabling it to form a stable ether linkage with the hydroxyl groups of cellulose under alkaline conditions.
Chemical Structure:
The synthesis of C.I. Reactive Yellow 37 proceeds via the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.[1]
Synthesis of C.I. Reactive Yellow 37
The synthesis is a two-step process:
-
Diazotization of 2-Aminonaphthalene-1,5-disulfonic acid: An aromatic primary amine is converted to a diazonium salt by reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[2]
-
Azo Coupling: The resulting diazonium salt is an electrophile that reacts with an electron-rich coupling component, in this case, 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one. The coupling reaction is an electrophilic aromatic substitution and is typically carried out in a slightly acidic to neutral medium.[3]
Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for the synthesis of azo dyes. Exact quantities and conditions may require optimization.
Materials and Equipment:
-
2-Aminonaphthalene-1,5-disulfonic acid
-
3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, flasks, and magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter paper
Step 1: Diazotization
-
In a beaker, dissolve a specific molar equivalent of 2-Aminonaphthalene-1,5-disulfonic acid in distilled water and a stoichiometric excess of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (which will turn blue-black). Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component, 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one, in an aqueous alkaline solution (e.g., dilute sodium carbonate or sodium hydroxide solution).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to a slightly acidic or neutral range (pH 5-7) by the controlled addition of a sodium carbonate or sodium hydroxide solution.
-
Continue stirring the reaction mixture for several hours until the coupling reaction is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
The synthesized dye can be precipitated from the reaction mixture by the addition of a salt, such as sodium chloride (salting out).
-
The precipitated dye is then collected by filtration using a Buchner funnel.
-
The filter cake is washed with a cold brine solution to remove impurities.
-
The purified dye is then dried in an oven at a suitable temperature.
Synthesis Workflow Diagram
References
In-Depth Spectroscopic Analysis of C.I. Reactive Yellow 37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 37 is a monoazo reactive dye known for its application in the textile industry. An understanding of its spectroscopic properties is crucial for quality control, process optimization, and research into its environmental fate and potential biological interactions. This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. Reactive Yellow 37, including detailed experimental protocols and a summary of key spectral data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of C.I. Reactive Yellow 37 is essential for interpreting its spectroscopic data.
| Property | Value |
| CI Name | Reactive Yellow 37 |
| Synonyms | Remazol Brilliant Yellow GL, Reactive Yellow GL, Reactofix Supra Yellow HGGL |
| CAS Number | 12237-16-0 |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃[1] |
| Molecular Weight | 622.56 g/mol [1] |
| Dye Class | Monoazo[1] |
Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the dye molecule and is routinely used for quantification.
Quantitative Data
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 410 nm | [2] |
| Appearance in Solution | Yellow | [1] |
Experimental Protocol
A standard protocol for the UV-Vis analysis of C.I. Reactive Yellow 37 is as follows:
-
Solvent Selection: Prepare a stock solution of the dye in a suitable solvent, typically deionized water, as reactive dyes are designed to be water-soluble.
-
Concentration Series: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record the absorbance spectrum over a wavelength range of 200-800 nm.
-
Use the solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
Logical Workflow for UV-Vis Analysis
Caption: A generalized workflow for UV-Vis spectroscopic analysis of a reactive dye.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H and N-H stretching (can be broad) |
| ~1640 | C=O stretching (from the pyrazolone ring) |
| ~1500-1600 | Aromatic C=C stretching |
| ~1450 | N=N stretching (azo group) |
| ~1150 and ~1050 | S=O stretching (sulfonate groups) |
| ~800-900 | C-H bending (aromatic) |
Experimental Protocol
A common method for preparing solid dye samples for FTIR analysis is the KBr pellet technique:
-
Sample Preparation:
-
Thoroughly dry the C.I. Reactive Yellow 37 sample to remove any moisture.
-
Grind a small amount of the dye (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Workflow for FTIR Analysis via KBr Pellet Method
Caption: The experimental workflow for FTIR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of C.I. Reactive Yellow 37 by probing the magnetic properties of its atomic nuclei. Specific ¹H and ¹³C NMR data for this dye are not widely published, but a general approach to its analysis can be outlined.
Experimental Protocol
-
Solvent Selection: Dissolve the dye sample in a suitable deuterated solvent. For sulfonated azo dyes, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its ability to dissolve polar compounds.
-
Sample Preparation: Prepare a solution of the dye in the chosen deuterated solvent at an appropriate concentration for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in structural elucidation.
-
Logical Flow for NMR-based Structural Elucidation
Caption: A diagram illustrating the logical flow of NMR analysis for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of C.I. Reactive Yellow 37, as well as for obtaining structural information through fragmentation analysis.
Expected Mass Spectrometric Data
| Parameter | Expected Value |
| [M]⁻ | ~621.0 (for the fully deprotonated molecule) |
| [M-Na]⁻ | ~599.0 |
| [M-2Na+H]⁻ | ~577.0 |
Experimental Protocol (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of reactive dyes.
-
Sample Preparation:
-
Dissolve the dye in a suitable solvent, such as a mixture of water and methanol or acetonitrile.
-
Filter the sample to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample into a liquid chromatograph, typically equipped with a C18 column for reversed-phase chromatography.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
Acquire mass spectra in negative ion mode, as the sulfonate groups are readily deprotonated.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
References
A Technical Guide to the Photophysical Properties of Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 37, a monoazo dye containing a pyrazolone moiety and a vinyl sulfone reactive group, is utilized in the textile industry for its vibrant yellow hue and covalent bonding capabilities with cellulosic fibers. While specific quantitative photophysical data for Reactive Yellow 37 is not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics and the detailed experimental protocols required for its full photophysical characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes, offering insights into their spectroscopic behavior, fluorescence properties, and degradation pathways.
Introduction
Reactive Yellow 37, identified by its CAS number 12237-16-0, belongs to the single azo class of dyes.[1] Its chemical structure features a pyrazolone ring, a common component in yellow and orange azo dyes, and a vinyl sulfone group that acts as a reactive anchor for covalent attachment to substrates.[1][2] The photophysical properties of such dyes are of significant interest due to their role in color, photostability, and potential applications in sensing and imaging. This guide outlines the methodologies to determine these properties and discusses the general behavior of related compounds.
Physicochemical Properties
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 37 | [3] |
| CAS Number | 12237-16-0 | [1][4] |
| Molecular Formula | C22H16N4Na2O9S3 | [1][5] |
| Molecular Weight | 622.56 g/mol | [1][5] |
| Chemical Class | Single Azo Dye | [1] |
Photophysical Data
| Parameter | Value (Reactive Yellow 37) | Typical Values for Pyrazolone Azo Dyes | Reference |
| λmax (Absorption) | ~410 nm (in water) | 400 - 450 nm | [6] |
| λmax (Emission) | Not Available | 500 - 600 nm | [6][7] |
| Quantum Yield (ΦF) | Not Available | Low to moderate | [6] |
| Fluorescence Lifetime (τ) | Not Available | Nanosecond range | [8] |
Note: The absorption maximum of ~410 nm is reported for a "reactive yellow dye" and is cited here as an approximate value for Reactive Yellow 37.
Experimental Protocols
This section details the standard experimental procedures for characterizing the core photophysical properties of Reactive Yellow 37.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which the dye absorbs light most strongly (λmax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of Reactive Yellow 37 in a suitable solvent (e.g., deionized water or an appropriate buffer) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.[9][10]
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solution to record a baseline spectrum.[11]
-
Sample Measurement: Replace the blank with the cuvette containing the dye solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[9][11]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Fluorescence Emission Spectroscopy
This method measures the spectrum of light emitted by the dye upon excitation at its absorption maximum.
Methodology:
-
Sample Preparation: Use the same dilute solution prepared for the absorption spectroscopy.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).[12][13]
-
Excitation: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 420-800 nm) to capture the full emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission intensity from the corrected emission spectrum.
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is recommended for accuracy.[14][15][16]
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all emitted and scattered light.[17][18]
-
Measurement of Incident Light: With a blank solvent-filled cuvette inside the sphere, the spectrum of the excitation light is measured to determine the initial number of photons.[14]
-
Measurement of Sample: The blank is replaced with the dye solution, and the spectrum is recorded again. This measurement includes the scattered excitation light and the emitted fluorescence.[14]
-
Calculation: The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is the difference between the incident photons and the photons scattered by the sample.[15][17]
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.[19][20][21]
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector, and timing electronics is used.[21][22]
-
Excitation: The sample is excited with short pulses of light at its λmax.
-
Photon Counting: The arrival times of individual emitted photons are measured relative to the excitation pulses over many cycles.[19][20]
-
Data Analysis: A histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[8]
Visualizations
Experimental Workflow for Photophysical Characterization
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 3. Reactive Yellow 37, CasNo.12237-16-0 Anand International India [anandcolours.lookchem.com]
- 4. Reactive Yellow 37 CAS#: 12237-16-0 [m.chemicalbook.com]
- 5. dyeschemical.com [dyeschemical.com]
- 6. Photophysical Properties of New Pyrazolone Based Azo- Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 15. jascoinc.com [jascoinc.com]
- 16. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 17. edinst.com [edinst.com]
- 18. researchgate.net [researchgate.net]
- 19. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 20. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 21. photon-force.com [photon-force.com]
- 22. bhu.ac.in [bhu.ac.in]
Reactive Yellow 37 (CAS No. 12237-16-0): A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 37, with the CAS number 12237-16-0, is a single azo class reactive dye.[] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, silk, and wool, as well as in digital textile printing inks.[2] Its chemical formula is C₂₂H₁₆N₄Na₂O₉S₃ and it has a molecular weight of 622.56 g/mol .[][3] The dye is synthesized through the diazo coupling of 2-Aminonaphthalene-1,5-disulfonic acid and 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.[][4] This technical guide provides a comprehensive overview of the available research on Reactive Yellow 37, with a focus on its chemical properties, toxicological profile, and environmental degradation.
Chemical and Physical Properties
Reactive Yellow 37 is a yellow powder that is soluble in water.[5] It is known for its good wet-fastness, which is achieved through the formation of a covalent bond between the dye molecule and the hydroxyl groups of cellulose fibers.[6]
Table 1: Chemical Identification of Reactive Yellow 37
| Property | Value | Reference |
| CAS Number | 12237-16-0 | [][3][7] |
| C.I. Name | Reactive Yellow 37 | [][2] |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ | [][3] |
| Molecular Weight | 622.56 g/mol | [][3] |
| Chemical Class | Single Azo | [] |
| Synonyms | Reactive Yellow GL, Remazol Brilliant Yellow GL | [2][7] |
Toxicological Data
The toxicological data for Reactive Yellow 37 is limited. However, information from safety data sheets of similar reactive dyes and specific studies on reactive dye toxicity provide some insights. It is important to note that after dyeing and fixation, the toxicological properties of reactive dyes change as the reactive group is no longer present.[8]
Table 2: Summary of Toxicological Data for Reactive Yellow Dyes
| Test | Organism | Route of Exposure | Result | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg (for Procion MX Dye 004 Lemon Yellow, a similar reactive dye) | [9] |
| Spermatozoa Motility Inhibition (IC₅₀) | Boar Spermatozoa | In vitro | 135 µg/ml (after 24 hours) | [10] |
| Spermatozoa Motility Inhibition (IC₅₀) | Boar Spermatozoa | In vitro | 60 µg/ml (after 72 hours) | [10] |
| Skin Irritation | Rabbit | Dermal | Not an irritant (for Procion MX Dye 004 Lemon Yellow) | [9] |
| Eye Irritation | - | - | Slightly irritant (for Procion MX Dye 004 Lemon Yellow) | [9] |
| Mutagenicity | - | - | No mutagenic effects reported (for Procion MX Dye 004 Lemon Yellow) | [9] |
Experimental Protocols
Spermatozoa Motility Inhibition Test (General Description): This in vitro test assesses the toxicity of substances on the motility of spermatozoa.[10] Boar semen is exposed to different concentrations of the dye.[10] The viability and motility of the spermatozoa are evaluated microscopically after 24 and 72 hours of exposure.[10] The IC₅₀ value, which is the concentration of the dye that inhibits 50% of the spermatozoa motility compared to a control sample, is then calculated.[10]
Environmental Fate and Degradation
The presence of reactive dyes in textile effluents is a significant environmental concern due to their color, persistence, and potential toxicity.[6] Several methods have been investigated for the degradation of Reactive Yellow 37 and similar reactive dyes from aqueous solutions.
Sonochemical Degradation
Sonochemical reactors utilize ultrasound irradiation to induce cavitation in aqueous solutions. This process generates shock waves and reactive free radicals that can destroy and decompose dye molecules.[6] A study on the degradation of a reactive yellow dye demonstrated that sonochemical reactors can be effectively used for its removal.[6]
Table 3: Sonochemical Degradation of a Reactive Yellow Dye
| Parameter | Condition | Degradation Efficiency | Reference |
| Treatment Time | 120 min | Maximum degradation | [6] |
| Frequency | 130 kHz | Maximum degradation | [6] |
| Power | 500 W | Maximum degradation | [6] |
-
Preparation of Dye Solution: Prepare aqueous solutions of the reactive yellow dye at desired concentrations (e.g., 1, 2, 3, 4, and 5 mg/L).[6]
-
Sonochemical Reaction: Place the dye solution in a sonochemical reactor.[6] The reactor is typically surrounded by a condensation water bath to control the temperature.[6]
-
Parameter Adjustment: Set the desired frequency (e.g., 130 kHz) and power (e.g., 500 W) of the ultrasound irradiator.[6]
-
Treatment and Sampling: Irradiate the solution for a specific duration (e.g., up to 120 minutes).[6] Collect samples at various time intervals to monitor the degradation process.[6]
-
Analysis: Measure the concentration of the reactive yellow dye in the samples using a suitable analytical method, such as UV-Vis spectrophotometry, to determine the degradation efficiency. The degradation efficiency (R) is calculated using the formula: R (%) = (C₀ – Cₜ)/C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[6]
Biodegradation
Biodegradation using microorganisms is another approach for the removal of reactive dyes from wastewater. Studies have shown that certain bacteria and fungi can decolorize and degrade azo dyes.
One study investigated the biodegradation of a reactive yellow dye using actinomycetes. The degradation was attributed to lignolytic enzymes such as lignin peroxidase, laccase, and tyrosinase produced by the microorganisms.[11] The study reported 100%, 99%, and 98% degradation for dye concentrations of 20, 50, and 100 mg/100ml, respectively, over a period of 3 to 15 days.[11]
Another approach involves using immobilized microbial cells in a bioreactor. A sequential anaerobic-aerobic process has been shown to be effective, where the anaerobic phase decolorizes the dye and the subsequent aerobic phase degrades the resulting aromatic amines.[12]
-
Microbial Culture: Isolate and cultivate bacterial strains with dye-degrading capabilities (e.g., from textile sludge).[12]
-
Immobilization: Entrap the microbial culture within a carrier matrix such as polyvinyl alcohol (PVA) and sodium alginate (SA).[12]
-
Bioreactor Setup: Establish a sequential anaerobic-aerobic bioreactor system.[12]
-
Operating Conditions: Introduce the dye solution (e.g., 10 mg/L) into the bioreactor and control parameters such as hydraulic retention time (HRT) and organic loading rate (OLR).[12]
-
Analysis:
-
Decolorization: Monitor the decrease in color intensity using a UV-Vis spectrophotometer.[12]
-
Biodegradation Confirmation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the breakdown of the parent dye molecule.[12]
-
Toxicity Assessment: Conduct phytotoxicity and biotoxicity assays to evaluate the toxicity of the dye before and after degradation.[12]
-
Photocatalytic Degradation
Advanced oxidation processes (AOPs) using photocatalysis have been shown to be effective in degrading reactive dyes. One study investigated the photocatalytic degradation of a reactive yellow dye using a TiO₂/UV/H₂O₂ system. The study reported a decolorization rate of 98.8% at a pH range of 3 to 7. The degradation was found to follow pseudo-first-order kinetics.
-
Reaction Setup: In a batch photoreactor, prepare an aqueous solution of the reactive yellow dye.
-
Catalyst and Oxidant Addition: Add the photocatalyst (e.g., TiO₂) and an oxidizing agent (e.g., H₂O₂).
-
pH Adjustment: Adjust the pH of the solution to the optimal range (e.g., 3-7).
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., a 6 W low-pressure mercury lamp).
-
Analysis: Monitor the rate of color removal by measuring the absorbance at the characteristic wavelength of the dye using a spectrophotometer.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways affected by Reactive Yellow 37 or its detailed mechanism of toxicity. The toxicological concerns associated with azo dyes, in general, are related to their potential to be metabolized into carcinogenic aromatic amines.[8] However, the specific metabolic pathways and cellular targets for Reactive Yellow 37 have not been elucidated. Further research is required to understand the molecular mechanisms underlying its potential toxicity.
Conclusion
Reactive Yellow 37 (CAS No. 12237-16-0) is a commercially important azo dye. While its chemical properties are well-defined, comprehensive toxicological data and detailed experimental protocols are not widely available. The existing data suggests low acute oral toxicity but potential for in vitro cytotoxicity. Several promising methods for its environmental remediation, including sonochemical, biological, and photocatalytic degradation, have been investigated, with high degradation efficiencies reported under specific conditions. Future research should focus on elucidating the specific mechanisms of toxicity, including the identification of any affected signaling pathways, and on optimizing and scaling up the developed degradation technologies for industrial applications.
References
- 2. Reactive Yellow 37, CasNo.12237-16-0 Anand International India [anandcolours.lookchem.com]
- 3. Degradation of Reactive Yellow 18 Using Ionizing Radiation Based Advanced Oxidation Processes: Cytotoxicity, Mutagenicity and By-Product Distribution | MDPI [mdpi.com]
- 4. CAS NO. 12237-16-0 | Reactive Yellow 37 | [localpharmaguide.com]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. dyeschemical.com [dyeschemical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactive Dyes For DTP Inks - Dura Colour Industries Ahmedabad [duracolour.com]
An In-depth Technical Guide to the Thermal Degradation Profile of C.I. Reactive Yellow 37
Disclaimer: A comprehensive review of scientific literature and chemical databases reveals a lack of specific published experimental data on the thermal degradation profile of C.I. Reactive Yellow 37. Consequently, this guide provides an anticipated profile and standardized methodologies based on the known thermal behavior of analogous reactive azo dyes. All quantitative data presented herein is hypothetical and serves for illustrative purposes.
Introduction
C.I. Reactive Yellow 37 (CAS No. 12237-16-0) is a single azo-class reactive dye, characterized by the presence of a vinyl sulfone group, which facilitates its covalent bonding to textile fibers.[1] The thermal stability of such dyes is a critical parameter for ensuring safe handling during manufacturing, application, and for predicting their environmental fate and persistence. This technical guide is designed for researchers, scientists, and professionals in drug development and materials science, providing a framework for understanding and evaluating the thermal degradation of Reactive Yellow 37.
Anticipated Thermal Degradation Profile
The thermal decomposition of Reactive Yellow 37, when analyzed under an inert atmosphere, is expected to be a multi-stage process. The degradation pathway is primarily dictated by the cleavage of its weakest chemical bonds at elevated temperatures.
-
Initial Stage (Below 200°C): A minor mass loss is anticipated in this range, primarily attributable to the desorption of moisture and the release of volatile impurities.
-
Primary Decomposition Stage (Approx. 200°C - 500°C): This is the main phase of thermal decomposition. It is predicted to be initiated by the scission of the azo bond (-N=N-), which is typically the most thermally labile bond in azo dyes. This is followed by the decomposition of the vinyl sulfone group and the fragmentation of the aromatic structures. This stage is likely to exhibit one or more distinct peaks in the derivative thermogravimetric (DTG) curve, indicating complex, overlapping reactions.
-
Final Stage (Above 500°C): In this higher temperature range, the more stable aromatic fragments formed during the primary decomposition will undergo further, slower degradation, ultimately leading to the formation of a stable carbonaceous char.
Data Presentation
The following table summarizes the anticipated quantitative data from a thermogravimetric analysis (TGA) of Reactive Yellow 37. These values are hypothetical and based on the typical thermal behavior of similar reactive azo dyes.
| Parameter | Temperature Range (°C) | Mass Loss (%) | Anticipated Events |
| Tonset (Onset of Decomposition) | 200 - 260 | - | The temperature at which significant mass loss begins. |
| Stage 1 | 200 - 380 | 35 - 45 | Cleavage of the azo bond, release of N₂, and initial decomposition of the vinyl sulfone group. |
| Stage 2 | 380 - 550 | 25 - 35 | Fragmentation and decomposition of the aromatic naphthalene and pyrazolone rings. |
| Char Residue at 700°C | > 700 | 20 - 40 | Formation of a stable carbonaceous residue. |
Experimental Protocols
To empirically determine the thermal degradation profile of Reactive Yellow 37, the following detailed experimental methodologies are recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To quantitatively measure the mass loss of a sample as a function of temperature in a controlled environment.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A 5-10 mg sample of Reactive Yellow 37 powder is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial characterization.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.
-
Atmosphere: The analysis should be conducted under a continuous flow of an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (DTG peaks), and the percentage of mass loss for each decomposition stage.
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A 2-5 mg sample of the dye is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min, consistent with the TGA analysis.
-
Temperature Program: The sample is heated from ambient temperature to a temperature that encompasses the decomposition range identified by TGA.
-
Atmosphere: A continuous flow of dry nitrogen at a rate of 20-50 mL/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the enthalpy changes associated with these transitions.
Mandatory Visualization
5.1. Experimental Workflow for Thermogravimetric Analysis
Caption: A generalized experimental workflow for the thermogravimetric analysis of Reactive Yellow 37.
5.2. Predicted Thermal Degradation Pathway
Caption: A logical diagram illustrating the predicted multi-stage thermal degradation pathway for Reactive Yellow 37.
References
An In-depth Technical Guide to the Chromophore of Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 37, a monoazo dye, is a significant colorant in the textile industry. Its vibrant yellow hue is attributed to its distinct chromophoric system. This technical guide provides a comprehensive analysis of the chromophore of Reactive Yellow 37, detailing its chemical structure, synthesis, and spectroscopic properties. The document includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its synthesis and potential degradation pathways to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
Reactive Yellow 37, also known by its Colour Index name C.I. Reactive Yellow 37, is a synthetic dye belonging to the single azo class.[1][2] Its widespread use in the textile industry stems from its ability to form covalent bonds with fibers, providing excellent colorfastness.[] The core of its functionality and color lies in its chromophore, the part of the molecule responsible for absorbing visible light. Understanding the structure and properties of this chromophore is crucial for optimizing its application, assessing its environmental impact, and developing new colorants.
Chemical and Physical Properties
Reactive Yellow 37 is chemically defined by the molecular formula C₂₂H₁₆N₄Na₂O₉S₃ and has a molecular weight of 622.56 g/mol .[1][2] Its CAS Registry Number is 12237-16-0.[1][2] The molecule's structure contains an azo group (-N=N-) which is the primary component of its chromophore, conjugated with aromatic and heterocyclic ring systems.
Table 1: Chemical and Physical Properties of Reactive Yellow 37
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 37 | [1] |
| CAS Number | 12237-16-0 | [1][2] |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ | [1][2] |
| Molecular Weight | 622.56 g/mol | [1][2] |
| Class | Single Azo | [1][2] |
| Color | Yellow | [1] |
The Chromophore: Synthesis and Structure
The chromophore of Reactive Yellow 37 is synthesized through a diazo coupling reaction.[1][2] This process involves two key reactants: 2-Aminonaphthalene-1,5-disulfonic acid and 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.[1][2] The synthesis begins with the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, followed by its coupling with the pyrazolone derivative.
The resulting molecule possesses a conjugated system where the azo group links the naphthalene disulfonic acid moiety with the pyrazolone ring system. This extended π-electron system is responsible for the absorption of light in the visible region, giving the dye its characteristic yellow color.
Spectroscopic Characterization
The chromophore of Reactive Yellow 37 can be characterized using various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a primary method for characterizing the chromophore. Reactive Yellow 37 exhibits a maximum absorbance (λmax) at approximately 410 nm, which is in the violet-blue region of the visible spectrum, resulting in the perception of a yellow color.
Table 2: UV-Visible Spectroscopic Data for Reactive Yellow 37
| Parameter | Value | Solvent |
| λmax | 410 nm | Aqueous solution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dye molecule. Techniques like electrospray ionization (ESI) and thermospray mass spectrometry have been effectively used for the analysis of sulfonated azo dyes.[1][4][5][6][7]
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of Reactive Yellow 37.
Synthesis of Reactive Yellow 37
A general procedure for the synthesis of pyrazolone azo dyes involves:
-
Diazotization: Dissolve 2-Aminonaphthalene-1,5-disulfonic acid in an acidic medium (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: Prepare a solution of 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one in an alkaline solution. Slowly add the diazonium salt solution to the coupling component solution, maintaining a specific pH and low temperature to facilitate the azo coupling reaction.
-
Isolation: The resulting dye is then isolated by salting out, followed by filtration and drying.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of Reactive Yellow 37 of a known concentration in deionized water. From the stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.
-
Instrumentation: Use a calibrated UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectrum of each dilution from 200 to 800 nm, using deionized water as a blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry Protocol for Azo Dyes
-
Sample Preparation: Dissolve a small amount of the dye in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source such as ESI.
-
Analysis: Introduce the sample solution into the mass spectrometer. For sulfonated dyes, negative ion mode is often preferred. Acquire the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Reaction Pathways: Degradation of the Chromophore
The chromophore of Reactive Yellow 37, like other azo dyes, can be degraded under certain environmental conditions, particularly through photocatalysis. This process involves the generation of highly reactive species, such as hydroxyl radicals, which attack the azo bond and the aromatic rings, leading to the breakdown of the chromophore and subsequent decolorization.
Conclusion
The chromophore of Reactive Yellow 37 is a well-defined chemical entity based on a monoazo structure, which is responsible for its characteristic yellow color. Its synthesis via diazo coupling is a standard industrial process. While detailed spectroscopic data for this specific dye is limited in publicly accessible literature, its properties can be inferred from related compounds and characterized using standard analytical techniques. Understanding the synthesis, structure, and degradation pathways of this chromophore is essential for its effective use and for mitigating its environmental impact. This guide provides a foundational resource for professionals engaged in research and development involving azo dyes.
References
- 1. Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Structural characterization of sulfonated azo dyes using liquid secondary ion mass spectrometry/tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cellulose Fiber Dyeing Studies Using C.I. Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of C.I. Reactive Yellow 37 in cellulose fiber dyeing studies. The information is intended to guide researchers in achieving reproducible and accurate results in their laboratory settings.
Overview of C.I. Reactive Yellow 37
C.I. Reactive Yellow 37 is a single azo, vinyl sulfone-type reactive dye.[1][2] Its chemical structure allows for the formation of a covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions, resulting in dyeings with good fastness properties.[1][2]
Chemical Information:
Experimental Data
The following tables summarize quantitative data from studies using C.I. Reactive Yellow 37 for dyeing cotton, a common cellulose fiber.
Table 1: Color Strength (K/S) and Color Difference (ΔE) of Cotton Dyed with Reactive Yellow 37
| Treatment | K/S Value | ΔE Value |
| Microwave Treated | Increasing trend | Decreasing trend |
| Treatment I (with AgNPs) | Gradual increase | Lower than Treatment II |
| Treatment II (with AgNPs) | Higher than Treatment I | Lower than Treatment I |
Note: This data is derived from a study comparing different pre-treatments of cotton fabric before dyeing. The K/S value, representing color strength, generally increases with treatments that enhance dye uptake. ΔE represents the total color difference, with lower values indicating less deviation from a standard color.[6]
Table 2: Fastness Properties of Cotton Dyed with Reactive Yellow 37
| Fastness Test | Grade |
| Light Fastness | 3/4 to 4 |
| Rubbing Fastness (Dry) | 3/4 to 4 |
| Rubbing Fastness (Wet) | 3/4 to 4 |
| Washing Fastness | 3/4 to 4 |
Note: Fastness was graded on a standard blue scale (for light fastness) and grey scale (for rubbing and washing fastness), where a grade of 5 is the highest.[6]
Experimental Protocols
The following are detailed protocols for the dyeing of cellulose fibers with C.I. Reactive Yellow 37 using a laboratory-scale exhaust dyeing method.
Materials and Reagents
-
Cellulose fiber substrate (e.g., scoured and bleached 100% cotton fabric)
-
C.I. Reactive Yellow 37 dye powder
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Acetic acid (CH₃COOH)
-
Non-ionic soaping agent
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., IR dyer, water bath shaker)
-
Spectrophotometer for color measurement
Stock Solution Preparation
-
Dye Solution (1% w/v): Accurately weigh 1.0 g of C.I. Reactive Yellow 37 powder. Make a paste with a small amount of cold water. Add warm water (approximately 50°C) to dissolve the dye completely and make up the volume to 100 mL.[7]
-
Salt Solution (e.g., 10% w/v): Dissolve 10.0 g of NaCl or Na₂SO₄ in distilled water and make up the volume to 100 mL.
-
Alkali Solution (e.g., 5% w/v): Dissolve 5.0 g of Na₂CO₃ in distilled water and make up the volume to 100 mL.
Exhaust Dyeing Protocol
This protocol is based on a 1% depth of shade (d.o.s) and a material-to-liquor ratio (M:L) of 1:20. Adjustments can be made as required for different shades and equipment.
-
Dye Bath Preparation:
-
For a 5 g fabric sample, the total liquor volume will be 100 mL.
-
Calculate the required amount of dye stock solution for a 1% d.o.s.: (1% of 5 g) = 0.05 g of dye. This corresponds to 5 mL of the 1% dye stock solution.
-
Set the dye bath with the required amount of water and add the fabric sample.
-
-
Exhaustion Phase:
-
Set the initial temperature of the dye bath to 50°C.[7]
-
Add the pre-dissolved dye solution and run for 10 minutes.
-
Gradually raise the temperature to 80-85°C over 30 minutes. During this time, add the required amount of salt in three portions.[7] For example, for a salt concentration of 60 g/L, you would add a total of 6 g of salt for a 100 mL dye bath.
-
Continue dyeing at 85°C for 20 minutes after the final salt addition to allow for dye exhaustion.[7]
-
-
Fixation Phase:
-
Add the pre-dissolved sodium carbonate solution to the dye bath over a period of 10 minutes. The final alkali concentration is typically around 20 g/L.
-
Continue the dyeing process at 80-85°C for another 60-90 minutes to ensure fixation of the dye to the cellulose fibers.[5]
-
-
Wash-off and Soaping:
-
Drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold running water for 10 minutes.[7]
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) at 40°C for 10 minutes.
-
Conduct a soaping treatment with a non-ionic soaping agent (e.g., 2 g/L) at or near the boil (95-100°C) for 15-20 minutes to remove any unfixed or hydrolyzed dye.[5]
-
Rinse the fabric again with hot and cold water until the water runs clear.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
-
Visualization of Processes and Mechanisms
Experimental Workflow
The following diagram illustrates the key stages of the exhaust dyeing process for cellulose fibers with Reactive Yellow 37.
Caption: Experimental workflow for dyeing cellulose fibers with Reactive Yellow 37.
Signaling Pathway: Dye-Fiber Interaction
This diagram illustrates the chemical reaction between the vinyl sulfone group of Reactive Yellow 37 and a hydroxyl group on the cellulose polymer chain.
Caption: Covalent bond formation between Reactive Yellow 37 and cellulose.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dynex Industries [dynexindustries.com]
- 3. vianadyes.com [vianadyes.com]
- 4. dyeschemical.com [dyeschemical.com]
- 5. vipulorganics.com [vipulorganics.com]
- 6. researchgate.net [researchgate.net]
- 7. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
Application Notes: Covalent Staining of Biopolymers with Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 37 is a vinyl sulfone-type reactive dye traditionally used in the textile industry for its ability to form highly stable covalent bonds with cellulosic and proteinaceous fibers such as cotton, wool, and silk.[1] This property makes it a potential candidate for the covalent labeling of biopolymers in a laboratory setting. The dye's reactive group, vinyl sulfone, forms a stable ether or thioether bond with nucleophilic groups present in biopolymers, primarily the hydroxyl (-OH) groups of polysaccharides and the amino (-NH2) groups of proteins.[2][3] This covalent linkage ensures high-permanence staining that can withstand stringent washing conditions, making it suitable for various analytical techniques where biopolymer visualization is required.
These application notes provide a generalized protocol for the use of Reactive Yellow 37 as a biopolymer stain. As this is a novel application, optimization and validation for specific biopolymers and experimental systems are highly recommended.
Principle of Staining
The staining mechanism of Reactive Yellow 37 is based on a covalent reaction between the dye's vinyl sulfone group and functional groups on the biopolymer. Under alkaline conditions, the vinyl sulfone group becomes activated and readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) and hydroxyl groups (e.g., in serine, threonine, tyrosine, or the glucose units of polysaccharides).[2][3] This results in the permanent attachment of the yellow chromophore to the target molecule.
Figure 1: Covalent bonding mechanism of Reactive Yellow 37.
Experimental Protocols
Note: These are generalized protocols and must be optimized for your specific application. Key variables for optimization include dye concentration, pH, temperature, and incubation time.
Protocol 1: Staining of Proteins in Solution
This protocol is designed for the covalent labeling of purified proteins in an aqueous solution.
Materials:
-
Reactive Yellow 37 dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein of interest
-
Amine-free buffer, pH 8.5-9.0 (e.g., 50 mM sodium borate buffer or 50 mM sodium bicarbonate buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve Reactive Yellow 37 in anhydrous DMSO to a concentration of 10 mg/mL.
-
Staining Reaction: While gently vortexing the protein solution, add the Reactive Yellow 37 stock solution to achieve a desired molar excess of dye to protein. A starting point for optimization is a 10:1 to 20:1 molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted dye by passing the solution through a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
Protocol 2: Staining of Polysaccharides on a Solid Support (e.g., membrane or slide)
This protocol is adapted for staining polysaccharides immobilized on a surface.
Materials:
-
Reactive Yellow 37 dye
-
Deionized water
-
Sodium carbonate (soda ash)
-
Sodium chloride (optional, for increasing dye affinity)
-
Washing buffer (e.g., deionized water with 0.05% Tween-20)
Procedure:
-
Immobilize Biopolymer: Ensure the polysaccharide is firmly attached to the solid support (e.g., membrane, slide).
-
Prepare Staining Solution:
-
Dissolve Reactive Yellow 37 in deionized water to a concentration of 0.1-1.0% (w/v).
-
Add sodium carbonate to a final concentration of 1-2% (w/v) to raise the pH and activate the dye.
-
For some applications, adding sodium chloride (10-50 g/L) can promote dye association with the biopolymer.
-
-
Staining: Immerse the solid support in the staining solution and incubate for 30-60 minutes at a temperature between 40-60°C. Gentle agitation is recommended for even staining.
-
Washing:
-
Perform a brief rinse with cold deionized water.
-
Wash the support extensively with the washing buffer at a high temperature (e.g., 90-100°C) to remove all non-covalently bound dye. This "soaping" step is crucial for low background.
-
Repeat the washing step until the supernatant is clear.
-
Perform a final rinse with room temperature deionized water.
-
-
Drying: Air-dry the stained support, protected from direct light.
Figure 2: General workflow for staining biopolymers.
Data Presentation: Recommended Parameters for Optimization
The following tables provide suggested starting ranges for key experimental variables. Optimal conditions will vary depending on the specific biopolymer and desired degree of labeling.
Table 1: Staining of Proteins in Solution
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 ratio and titrate to find the optimal balance between labeling efficiency and protein precipitation. |
| Buffer pH | 8.5 - 9.0 | Essential for deprotonating amine groups.[4] Must be free of primary amines (e.g., Tris). |
| Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures may be necessary for sensitive proteins. |
| Quenching Agent | 50 - 100 mM Tris or Lysine | Quenches unreacted dye to prevent non-specific labeling during purification.[5] |
Table 2: Staining of Immobilized Polysaccharides
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may be needed for dense or thick samples. |
| Alkaline Activator | 1% - 2% (w/v) Sodium Carbonate | Crucial for activating the vinyl sulfone group. |
| Incubation Temperature | 40°C - 60°C | Elevated temperature increases the reaction rate.[6] |
| Incubation Time | 30 - 60 minutes | Time may need to be extended for complete penetration and reaction. |
| Post-Stain Wash Temp. | 90°C - 100°C | Essential for removing hydrolyzed, non-covalently bound dye to ensure low background.[7] |
Troubleshooting
-
Low Staining Intensity:
-
Increase dye concentration or incubation time.
-
Ensure the pH of the buffer is sufficiently alkaline.
-
For proteins, confirm the buffer is free of competing amines.
-
-
High Background:
-
Ensure thorough washing, especially the high-temperature "soaping" step, to remove all unbound dye.
-
Use a quenching agent after the reaction for in-solution labeling.
-
-
Protein Precipitation (In-solution labeling):
-
Decrease the dye-to-protein molar ratio.
-
Perform the reaction at a lower temperature (4°C).
-
Ensure the protein is stable at the alkaline pH required for the reaction.
-
References
- 1. Activatable covalent labeling probes: design, mechanism, and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. dystar.com [dystar.com]
Application Notes and Protocols for the Degradation of Reactive Yellow 37 as a Model Pollutant
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reactive Yellow 37 (RY37), a monoazo dye, is a significant water pollutant originating from the textile industry. Its complex aromatic structure and the presence of a vinyl sulfone reactive group make it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) and biodegradation have emerged as effective strategies for the degradation of this recalcitrant dye. These application notes provide detailed protocols and compiled data for the degradation of Reactive Yellow 37, serving as a model pollutant in environmental remediation studies.
Physicochemical Properties of Reactive Yellow 37
| Property | Value |
| C.I. Name | Reactive Yellow 37 |
| CAS Number | 12237-16-0 |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ |
| Molecular Weight | 622.56 g/mol |
| Class | Monoazo |
Degradation Protocols
Photocatalytic Degradation using UV/H₂O₂/TiO₂
This protocol is adapted from studies on the photocatalytic degradation of reactive yellow dyes and outlines a general procedure that can be optimized for Reactive Yellow 37.
Objective: To degrade Reactive Yellow 37 in an aqueous solution using a UV/H₂O₂/TiO₂ system.
Materials:
-
Reactive Yellow 37
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Batch photoreactor with a UV lamp (e.g., low-pressure mercury lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
Experimental Protocol:
-
Preparation of Reactive Yellow 37 Stock Solution:
-
Prepare a stock solution of Reactive Yellow 37 (e.g., 100 mg/L) by dissolving a known weight of the dye in deionized water.
-
Prepare working solutions of desired concentrations (e.g., 20, 50, 100 mg/L) by diluting the stock solution.
-
-
Photocatalytic Reactor Setup:
-
Place a specific volume of the Reactive Yellow 37 working solution into the batch photoreactor.
-
Add the desired amount of TiO₂ catalyst (e.g., 25-50 mg/L) to the solution to create a slurry.[1][2][3]
-
Adjust the pH of the solution to the desired value (e.g., pH 3-7) using HCl or NaOH.[1]
-
Place the reactor on a magnetic stirrer to ensure the catalyst remains suspended.
-
-
Degradation Process:
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.
-
Add the required concentration of H₂O₂ (e.g., 400 mg/L) to the solution.[1][2][3]
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Sample Analysis:
-
Immediately centrifuge or filter the collected samples to remove the TiO₂ particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Yellow 37 (around 420 nm) using a UV-Vis spectrophotometer.[1][2][3]
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Quantitative Data for Photocatalytic Degradation of a Reactive Yellow Dye:
| Parameter | Optimal Value/Range | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 20 mg/L | 98.8 | [1] |
| TiO₂ Dosage | 25 mg/L | - | [2][3] |
| H₂O₂ Dosage | 400 mg/L | - | [1][2][3] |
| pH | 3 - 7 | ~98.8 | [1] |
| Reaction Time | 20 min | >98 | [1] |
| Kinetics | Pseudo-first-order | k = 0.0319 min⁻¹ | [1] |
Note: The data presented is for a reactive yellow dye and should be used as a starting point for optimizing the degradation of Reactive Yellow 37.
Fenton and Photo-Fenton Degradation
This protocol provides a general methodology for the degradation of Reactive Yellow 37 using Fenton and photo-Fenton processes, based on studies of other reactive azo dyes.
Objective: To degrade Reactive Yellow 37 using Fenton's reagent (Fe²⁺/H₂O₂) with and without UV irradiation.
Materials:
-
Reactive Yellow 37
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for quenching the reaction
-
Reaction vessel
-
UV lamp (for photo-Fenton)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Reactive Yellow 37 (e.g., 100 mg/L).
-
Prepare a stock solution of FeSO₄·7H₂O.
-
-
Reaction Setup:
-
Add a known volume of the Reactive Yellow 37 working solution to the reaction vessel.
-
Adjust the pH to the acidic range (typically pH 2-3) using sulfuric acid.[4]
-
Add the desired concentration of Fe²⁺ from the stock solution.
-
Place the vessel on a magnetic stirrer.
-
-
Degradation Process:
-
Fenton: Add the required amount of H₂O₂ to the solution to initiate the reaction.
-
Photo-Fenton: Simultaneously with the H₂O₂ addition, turn on the UV lamp positioned to irradiate the solution.
-
Take samples at specific time intervals.
-
Quench the reaction in the samples by adding a strong base like NaOH to raise the pH and precipitate the iron.
-
-
Analysis:
-
Centrifuge the quenched samples to remove the precipitated iron hydroxide.
-
Measure the absorbance of the supernatant at the λmax of Reactive Yellow 37.
-
Calculate the degradation efficiency as described previously.
-
Quantitative Data for Fenton/Photo-Fenton Degradation of Reactive Azo Dyes:
| Parameter | Optimal Value/Range | Decolorization Efficiency (%) | Reference |
| pH | 2-3 | >98 (Photo-Fenton) | [4] |
| [Fe²⁺]:[H₂O₂] Molar Ratio | 1:20 | >98 (Photo-Fenton) | [4] |
| Reaction Time | 15 min | >98 (Photo-Fenton) | [4] |
Note: This data is for C.I. Reactive Yellow 84 and should be considered as a guideline for Reactive Yellow 37.
Sonochemical Degradation
This protocol is based on a study of the sonochemical degradation of a reactive yellow dye.
Objective: To degrade Reactive Yellow 37 in an aqueous solution using high-frequency ultrasound.
Materials:
-
Reactive Yellow 37
-
Deionized water
-
Sonochemical reactor with a high-frequency transducer
-
UV-Vis Spectrophotometer
Experimental Protocol:
-
Solution Preparation:
-
Prepare aqueous solutions of Reactive Yellow 37 at various concentrations (e.g., 1, 2, 3, 4, and 5 mg/L).[5]
-
-
Sonochemical Reactor Setup:
-
Place a defined volume of the dye solution into the sonochemical reactor.
-
Control the temperature of the reaction vessel.
-
-
Degradation Process:
-
Analysis:
-
Measure the absorbance of the collected samples at the λmax of the dye.
-
Calculate the degradation efficiency. The degradation efficiency (R) can be calculated as: R (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[5]
-
Quantitative Data for Sonochemical Degradation of a Reactive Yellow Dye:
| Parameter | Value | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 1-5 mg/L | - | [5] |
| Frequency | 130 kHz | Maximum destruction | [5] |
| Power | 500 W | Maximum destruction | [5] |
| Treatment Time | 120 min | Maximum destruction | [5] |
Note: The study showed that the degradation rate increased with increasing initial dye concentration in the tested range.[5]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The sonochemical degradation of azobenzene and related azo dyes: Rate enhancements via Fenton's reactions (Journal Article) | ETDEWEB [osti.gov]
- 3. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Adsorption of Reactive Yellow 37 on Novel Materials
Introduction
Reactive dyes, such as Reactive Yellow 37, are widely used in the textile industry and are a significant source of water pollution due to their complex aromatic structures and poor biodegradability.[1][2] The removal of these dyes from industrial effluents is crucial to mitigate their environmental impact. Adsorption has emerged as a promising, effective, and facile technology for dye removal from aqueous solutions.[3] This document provides an overview of various novel adsorbent materials, their performance in removing reactive yellow dyes, and detailed protocols for conducting adsorption experiments. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to design and execute studies on the adsorption of Reactive Yellow 37.
Application Notes: Performance of Novel Adsorbents
A variety of novel materials have been investigated for their potential to adsorb reactive yellow dyes. These materials range from modified natural substances like clays and agricultural waste to synthetic nanomaterials.[1][3][4] The efficiency of these adsorbents is influenced by several factors, including their surface area, pore structure, surface chemistry, and the experimental conditions under which adsorption is carried out.[5][6] Below is a summary of the performance of different novel adsorbents for the removal of various reactive yellow dyes.
Table 1: Comparative Adsorption Capacities of Novel Materials for Reactive Yellow Dyes
| Adsorbent Material | Reactive Yellow Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Activated Carbon | Reactive Yellow | 196.08 | >7 | [7] |
| Organo-bentonite | Supranol Yellow 4GL | 500 | Acidic | [8] |
| Malt Bagasse | Reactive Yellow | 68.75 | 2 | [9] |
| CTABr Modified Zeolite NaY | Reactive Yellow BF-3R | 5.35 | Basic | [1][2] |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2 | 158.49 | 2 | [10] |
| Powdered Activated Carbon (PAC) | Reactive Yellow 14 | 200.7 | ~6.3 | [11] |
| Teff Straw Activated Carbon | Reactive Yellow 145 | Not specified | 2 | [12] |
Factors Influencing Adsorption Efficiency
The adsorption process is governed by several key parameters that can be optimized to enhance dye removal.[5]
-
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecules, thereby influencing the electrostatic interactions between them.[10][13] For anionic reactive dyes, lower pH values often lead to higher adsorption capacities due to the protonation of the adsorbent surface.[12]
-
Adsorbent Dosage: Increasing the adsorbent dosage generally increases the percentage of dye removal due to the availability of more active sites.[14] However, the adsorption capacity (mg/g) may decrease.[14]
-
Initial Dye Concentration: The initial dye concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface.[5]
-
Contact Time: Adsorption is a time-dependent process, and an equilibrium time is required for the dye molecules to occupy the active sites on the adsorbent.[8]
-
Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of adsorption. The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) can determine whether the process is endothermic or exothermic and spontaneous.[7][9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the adsorption of Reactive Yellow 37 on novel materials.
Protocol 1: Synthesis of a Novel Adsorbent - Surfactant-Modified Zeolite
This protocol is based on the modification of Zeolite NaY with cetyltrimethylammonium bromide (CTABr).[1][2]
-
Zeolite Synthesis (NaY):
-
Dissolve 4.07 g of sodium hydroxide (NaOH) in 19.95 g of deionized water.
-
Slowly add 2.09 g of sodium aluminate (NaAlO₂) under constant stirring until completely dissolved (Solution 1).[1]
-
Add 8.55 g of sodium silicate (Na₂SiO₃) and 14.25 g of deionized water to Solution 1.[1]
-
Stir the resulting gel for 24 hours at room temperature.[1]
-
Crystallize the gel at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Wash the synthesized zeolite with deionized water until the pH of the filtrate is neutral.
-
Dry the zeolite overnight at 100°C.
-
-
Surfactant Modification (CTABr-Zeolite):
-
Disperse a known amount of the synthesized Zeolite NaY in a solution of CTABr. The concentration of CTABr should be based on the cation exchange capacity (CEC) of the zeolite.[8]
-
Stir the suspension for 24 hours at room temperature.
-
Filter the modified zeolite, wash it with deionized water to remove excess surfactant, and dry it at 60°C.
-
Protocol 2: Characterization of the Adsorbent
To understand the physical and chemical properties of the novel adsorbent, the following characterization techniques are recommended:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface and to confirm the incorporation of modifying agents.[7][8]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.[8]
-
X-ray Diffraction (XRD): To determine the crystalline structure of the material.[1][2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the adsorbent.[6]
Protocol 3: Batch Adsorption Experiments
This protocol outlines the steps for conducting batch adsorption studies to evaluate the performance of the novel adsorbent.
-
Preparation of Dye Stock Solution:
-
Prepare a stock solution of Reactive Yellow 37 (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.[15]
-
-
Adsorption Procedure:
-
For each experiment, add a known amount of the adsorbent (e.g., 0.05 g) to a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration in a conical flask.[10]
-
Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[1]
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.[10]
-
After the specified time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of Reactive Yellow 37.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m Where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[1]
-
Calculate the percentage of dye removal using the following equation: % Removal = ((C₀ - Cₑ) / C₀) * 100
-
-
Kinetic and Isotherm Studies:
-
Kinetics: Conduct experiments at different contact times (e.g., 5, 10, 20, 30, 60, 120, 180 min) while keeping other parameters constant to determine the equilibrium time and to study the adsorption kinetics (e.g., pseudo-first-order and pseudo-second-order models).[8][10]
-
Isotherms: Perform experiments with varying initial dye concentrations at a constant temperature to understand the adsorption equilibrium. Analyze the data using isotherm models like Langmuir and Freundlich.[7][10]
-
Visualizations
Experimental Workflow for Adsorption Studies
Caption: Workflow for batch adsorption of Reactive Yellow 37.
Factors Influencing the Adsorption Process
Caption: Key factors affecting the dye adsorption process.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 3. Recent advances for dyes removal using novel adsorbents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02104A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
- 11. iwaponline.com [iwaponline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. epe.pwr.edu.pl [epe.pwr.edu.pl]
Application Notes and Protocols: Photocatalytic Degradation of Reactive Yellow 37
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reactive azo dyes, such as Reactive Yellow 37 (RY37), are significant contributors to industrial wastewater pollution due to their complex aromatic structures and high stability, making them resistant to conventional treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), offer an effective solution for the complete mineralization of these recalcitrant dyes into less harmful substances.[1][2] This document provides detailed protocols and application notes for conducting the photocatalytic degradation of RY37 in a laboratory setting.
Experimental Setup
A typical batch photoreactor is essential for studying the photocatalytic degradation of aqueous pollutants. The setup is designed to provide controlled and uniform irradiation to a dye solution containing a photocatalyst.
1.1. Essential Equipment and Reagents:
-
Photoreactor: A cylindrical batch reactor, typically made of borosilicate glass.[3]
-
UV Light Source: A medium-pressure mercury lamp (e.g., 125 W) is commonly used as a source of UV irradiation.[4][5]
-
Magnetic Stirrer: To ensure the catalyst remains suspended and the solution is homogeneous.[4]
-
pH Meter: For adjusting the initial pH of the dye solution.
-
Spectrophotometer: A UV-Visible spectrophotometer is required for measuring the dye concentration by monitoring its absorbance at the maximum wavelength (λmax).[1][6]
-
Analytical Balance: For precise measurement of dye and catalyst.
-
Filtration System: Syringe filters (e.g., 0.45 µm) to remove catalyst particles before analysis.[6]
-
Reagents:
1.2. Reactor Assembly Diagram:
The following diagram illustrates a standard laboratory-scale batch photoreactor setup. The UV lamp is centrally positioned within a cooling jacket to prevent overheating of the solution. The reactor vessel contains the dye solution and photocatalyst, which is continuously agitated by a magnetic stirrer.
Caption: Schematic of a Batch Photoreactor Setup
Experimental Protocols
2.1. Protocol 1: General Photocatalytic Degradation Procedure
This protocol outlines the standard procedure for evaluating the photocatalytic degradation of RY37 using a TiO₂ catalyst in a slurry-based system.
Methodology:
-
Prepare Dye Stock Solution: Accurately weigh a specific amount of RY37 powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).
-
Prepare Working Solution: Dilute the stock solution with deionized water to achieve the desired initial concentration for the experiment (e.g., 20, 50, 100 mg/L).[7]
-
pH Adjustment: Transfer a known volume of the working solution (e.g., 500 mL) into the photoreactor.[6] Measure the initial pH and adjust it to the desired value using dilute HNO₃ or NaOH.[6]
-
Catalyst Addition: Add the required amount of TiO₂ catalyst to the solution (e.g., 0.1 g/L to 2.5 g/L).[5][8]
-
Establish Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 45-90 minutes) to allow the dye molecules to adsorb onto the catalyst surface and reach equilibrium.[4][6] Take an initial sample (t=0) at the end of this period.
-
Initiate Photocatalysis: Turn on the UV lamp to start the irradiation.[6]
-
Sample Collection: Withdraw aliquots (e.g., 5 mL) of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Immediately filter each aliquot through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction.[6]
-
Analysis: Analyze the filtrate using a UV-Vis spectrophotometer to determine the residual concentration of RY37. The absorbance should be measured at the dye's maximum absorption wavelength (λmax).[6]
-
Calculate Degradation Efficiency: Use the following formula to calculate the percentage of dye degradation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time 't'.[9]
2.2. Protocol 2: Analytical Methods
The primary method for monitoring the decolorization of the dye is UV-Visible Spectrophotometry.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of RY37 with known concentrations. Measure the absorbance of each standard at the λmax of the dye. Plot a graph of absorbance versus concentration. This will serve as the calibration curve to determine the concentration of unknown samples.
-
Sample Measurement: Measure the absorbance of the filtered samples collected during the experiment at the same λmax.
-
Concentration Determination: Use the absorbance values and the calibration curve to determine the concentration of RY37 remaining in the solution at each time point.
-
Further Analysis (Optional): To confirm mineralization (the complete breakdown of the dye into CO₂, H₂O, and mineral acids), techniques like Total Organic Carbon (TOC) analysis can be employed.[10] For the identification of degradation by-products, advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]
Data Presentation: Influence of Key Parameters
The efficiency of the photocatalytic process is influenced by several operational parameters. The data below, synthesized from studies on similar reactive yellow dyes, illustrates these effects.
Table 1: Effect of Initial Dye Concentration on Degradation Conditions: Constant catalyst dose and pH.
| Initial Dye Conc. (mg/L) | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) | Citation(s) |
| 20 | ~98.8 | 0.0319 | [7] |
| 40 | ~85 | Decreases | [4][6] |
| 60 | ~70 | Decreases | [11] |
| 100 | ~55 | Decreases | [9] |
Note: Degradation efficiency generally decreases with increasing initial dye concentration. This is because more dye molecules compete for the limited active sites on the catalyst surface and absorb UV light, reducing the light reaching the photocatalyst.[7][11]
Table 2: Effect of Solution pH on Degradation Conditions: Constant catalyst dose and initial dye concentration (e.g., 30 mg/L).
| pH | Degradation Efficiency (%) after 120 min | Observation | Citation(s) |
| 3 | >95 | High efficiency in acidic medium | [4][7] |
| 7 | ~98 | High efficiency in neutral medium | [7] |
| 9 | <80 | Lower efficiency in basic medium | [4] |
| 11.5 | <70 | Significantly lower efficiency | [4][6] |
Note: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of the dye. For many reactive dyes, acidic conditions (pH ~3) are optimal for degradation.[4][5]
Table 3: Effect of H₂O₂ Addition on Degradation Conditions: Constant catalyst dose, initial dye concentration, and pH.
| H₂O₂ Concentration (mM) | Degradation Efficiency (%) after 60 min | Observation | Citation(s) |
| 0 | ~70 | Baseline degradation | [4] |
| 1 | ~85 | Enhanced degradation | [4] |
| 3 | >95 | Optimal enhancement | [4] |
| >3 | Decreases | Scavenging effect at high concentrations | [4][7] |
Note: The addition of an optimal amount of H₂O₂ can enhance the degradation rate by acting as an additional source of hydroxyl radicals. However, an excess of H₂O₂ can be detrimental as it starts to scavenge the hydroxyl radicals, inhibiting the reaction.[4][7]
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram:
This diagram outlines the logical flow of the experimental protocol, from preparation to final data analysis.
Caption: Experimental Workflow for Photocatalytic Degradation
Photocatalysis Mechanism on TiO₂ Surface:
The degradation of the dye occurs through a series of oxidation-reduction reactions on the surface of the photocatalyst initiated by UV light.
Caption: General Mechanism of Photocatalysis on TiO2
References
- 1. Kinetics of photocatalytic degradation of reactive yellow 17 dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. KINETICS OF PHOTOCATALYTIC DEGRADATION OF REACTIVE YELLOW 17 DYE IN AQUEOUS SOLUTION USING UV IRRADIATION | Semantic Scholar [semanticscholar.org]
- 4. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 5. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microbial Degradation of Reactive Yellow 37 in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation of the azo dye Reactive Yellow 37 (RY 37) in various bioreactor systems. Due to the limited availability of data exclusively on Reactive Yellow 37, this document includes data and protocols from studies on closely related reactive yellow dyes, such as Reactive Yellow 15 (RY 15) and Reactive Yellow 145 (RY 145), to provide a robust framework for experimental design and execution.
Data Presentation: Degradation of Reactive Yellow Dyes
The following tables summarize quantitative data from various studies on the microbial degradation of reactive yellow dyes in bioreactors. These data highlight the efficiency of different microbial systems and operational conditions.
Table 1: Performance of Immobilized Mixed Microbial Cultures for Reactive Yellow 15 (RY 15) Degradation in a Sequential Anaerobic-Aerobic Bioreactor [1]
| Immobilization Carrier | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | COD Removal Efficiency (%) | Bioreactor System |
| Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 | 100 | 92 ± 6.8 | Sequential Anaerobic-Aerobic |
| Polyvinyl Alcohol-Starch (PVA-St) | 10 | 100 | 96 ± 3.5 | Sequential Anaerobic-Aerobic |
| Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 | 100 | 100 | Sequential Anaerobic-Aerobic |
Table 2: Fungal Degradation of Reactive Yellow 145 (RY 145) and Other Reactive Dyes
| Fungal Strain | Reactive Dye | Initial Dye Concentration | Decolorization Efficiency (%) | Incubation Time | Reference |
| Aspergillus flavus SKF8 | Reactive Yellow 145 | 100 mg/L | 88.4 | 144 hours | [2] |
| Aspergillus niger | Reactive Yellow FN2R | Not Specified | 94 | 5 days | [3] |
| Mucor racemosus | Reactive Yellow FN2R | Not Specified | 92 | 5 days | [3] |
| Aspergillus niger | Synozol Yellow | Not Specified | 70 | 60 days | [4][5] |
| Trichoderma viride | Synozol Yellow | Not Specified | 73 | 60 days | [4] |
Table 3: Bacterial Degradation of Various Azo Dyes Under Optimized Conditions
| Bacterial Strain/Consortium | Azo Dye | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency (%) | Reference |
| Staphylococcus caprae | Reactive Red-195 | 7.0 | 30 | 90 | [6] |
| Pseudomonas luteola | Reactive Red 22 | Not Specified | 28 | Not Specified | [7] |
| Fungal Consortium | Orange M2R | 8.0 | 35 | 93.61 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the microbial degradation of Reactive Yellow 37 and other azo dyes in bioreactors.
Protocol 1: Bioreactor Setup and Operation (Sequential Anaerobic-Aerobic System)
This protocol is adapted from studies on reactive yellow dye degradation using immobilized mixed cultures.[1][9]
1. Bioreactor Configuration:
- Utilize two separate reactors: an anaerobic bioreactor followed by an aerobic bioreactor.
- The anaerobic reactor is designed for the initial decolorization through the reductive cleavage of the azo bond.
- The aerobic reactor is for the subsequent degradation of the aromatic amines formed during the anaerobic phase.
2. Immobilization of Microbial Consortium:
- Preparation of Immobilization Matrix: Prepare a solution of sodium alginate (e.g., 2% w/v) in distilled water. For enhanced stability, a composite material like Polyvinyl Alcohol-Sodium Alginate (PVA-SA) can be used.
- Cell Entrapment: Mix a pre-grown microbial consortium (e.g., activated sludge from a textile wastewater treatment plant) with the sodium alginate solution.
- Bead Formation: Extrude the mixture dropwise into a calcium chloride solution (e.g., 2% w/v) using a syringe. The droplets will form insoluble calcium alginate beads, entrapping the microbial cells.
- Curing: Allow the beads to harden in the CaCl2 solution for a few hours.
3. Anaerobic Bioreactor Operation:
- Inoculation: Introduce the immobilized microbial beads into the anaerobic bioreactor.
- Medium: Use a suitable nutrient medium containing the target dye (e.g., Reactive Yellow 37 at a concentration of 10-100 mg/L) and a carbon source (e.g., glucose).
- Anaerobic Conditions: Purge the reactor with nitrogen gas to remove any dissolved oxygen. Maintain anaerobic conditions throughout the operation.
- Hydraulic Retention Time (HRT): The HRT should be optimized based on the decolorization rate. A typical HRT can range from 24 to 48 hours.
4. Aerobic Bioreactor Operation:
- Influent: The effluent from the anaerobic bioreactor, which should be largely decolorized but contain aromatic amines, is fed into the aerobic bioreactor.
- Aeration: Continuously supply sterile air to the reactor to maintain dissolved oxygen levels suitable for aerobic degradation.
- Operation: The aerobic bacteria, either suspended or immobilized, will degrade the aromatic amines.
5. Monitoring and Analysis:
- Regularly collect samples from the influent and effluent of both reactors.
- Analyze for dye concentration, Chemical Oxygen Demand (COD), and potential degradation products.
Protocol 2: Fungal Degradation in a Batch Bioreactor
This protocol is based on studies using fungal isolates for dye degradation.[2][3][8]
1. Fungal Culture Preparation:
- Isolate and identify fungal strains with dye-degrading potential from contaminated soil or wastewater. Species like Aspergillus and Mucor have shown good efficacy.[3]
- Grow the selected fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient biomass.
2. Bioreactor Setup:
- Use a sterile Erlenmeyer flask or a bench-scale bioreactor.
- Add a defined volume of sterile growth medium (e.g., Czapek Dox broth) containing the desired concentration of Reactive Yellow 37 (e.g., 100 mg/L).
- Supplement the medium with a carbon source (e.g., glucose or sucrose at 5 g/L) to enhance degradation.[8]
3. Inoculation and Incubation:
- Inoculate the bioreactor with a standardized amount of the fungal culture (e.g., mycelial discs or a spore suspension).
- Incubate the bioreactor at an optimal temperature (e.g., 30-35°C) and pH (which can range from acidic to alkaline depending on the fungal strain).[8]
- Operate the bioreactor under either static or shaking conditions. Shaking can improve mass and oxygen transfer.
4. Analysis:
- Withdraw samples at regular intervals (e.g., every 24 hours).
- Separate the fungal biomass from the supernatant by centrifugation or filtration.
- Measure the absorbance of the supernatant at the maximum wavelength of Reactive Yellow 37 to determine the extent of decolorization.
Protocol 3: Analytical Methods
1. Measurement of Dye Concentration (Decolorization):
- Method: UV-Visible Spectrophotometry.
- Procedure:
- Centrifuge the collected samples to remove microbial cells and other suspended solids.
- Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Reactive Yellow 37.
- The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
2. Assessment of Mineralization:
- Method: Chemical Oxygen Demand (COD) analysis.
- Procedure:
- Measure the COD of the samples before and after treatment according to standard methods (e.g., closed reflux, colorimetric method).
- A significant reduction in COD indicates the mineralization of the dye and its intermediates.
3. Identification of Degradation Products:
- Methods: High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
- Procedure:
- HPLC: Separate the components of the treated and untreated dye solutions to identify the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.
- FTIR: Analyze the changes in functional groups of the dye molecule before and after degradation. The disappearance or alteration of peaks corresponding to the azo bond (-N=N-) and aromatic rings can confirm biodegradation.
- GC-MS: Identify the volatile and semi-volatile organic compounds formed as intermediate or final degradation products.
Visualizations
Experimental Workflow
Caption: Experimental workflow for microbial degradation of Reactive Yellow 37.
Generalized Signaling Pathway for Azo Dye Degradation
Caption: Generalized pathway of microbial degradation of azo dyes.
References
- 1. Item - Biodegradation of reactive yellow dye using mixed cells immobilized in different biocarriers by sequential anaerobic/aerobic biotreatment: experimental and modelling study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. jairjp.com [jairjp.com]
- 4. Evaluation of azo dyes degradation potential of fungal strains and their role in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol for the Quantification of Reactive Yellow 37 using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Yellow 37 (C.I. Reactive Yellow 37) is a synthetic azo dye used in the textile industry.[1][2][3] Accurate quantification of this dye is crucial for quality control, wastewater monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the determination of Reactive Yellow 37.[4][5] This application note provides a detailed protocol for the quantification of Reactive Yellow 37 using a reversed-phase HPLC method with UV-Vis detection. The described method is designed to be a starting point for researchers and may require optimization and validation for specific sample matrices.
Experimental Protocol
This protocol outlines the preparation of standards and samples, along with the necessary HPLC instrumentation and conditions for the analysis of Reactive Yellow 37.
1. Materials and Reagents
-
Reactive Yellow 37 analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Reactive Yellow 37 analytical standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
4. Sample Preparation
-
Accurately weigh or pipette the sample containing Reactive Yellow 37.
-
Dissolve or dilute the sample in a known volume of deionized water.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5. HPLC Conditions
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Column equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Maximum absorbance wavelength of Reactive Yellow 37 (to be determined by DAD scan, typically around 410 nm for yellow dyes).
6. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of Reactive Yellow 37 in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative performance of this method is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the precise performance characteristics.
| Parameter | Result |
| Retention Time (min) | ~ 15.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of Reactive Yellow 37 using the described HPLC method.
Caption: Workflow for HPLC quantification of Reactive Yellow 37.
Signaling Pathways
Not applicable for this analytical chemistry protocol.
References
Application Notes and Protocols for Kinetic Studies of Reactive Yellow 37 Adsorption
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting and analyzing kinetic studies of Reactive Yellow 37 (RY 37) adsorption. The information herein is compiled from various studies on reactive yellow dyes and is intended to guide researchers in setting up experiments, collecting data, and interpreting results using common kinetic models.
Introduction to Adsorption Kinetics
The study of adsorption kinetics is crucial for understanding the rate at which a substance is removed from a solution and transferred to the surface of an adsorbent. This information is vital for designing and optimizing industrial wastewater treatment processes, as well as for applications in drug delivery and purification where controlled adsorption is necessary. The adsorption of dyes like Reactive Yellow 37 is influenced by several factors, including the nature of the adsorbent, the initial dye concentration, pH, temperature, and the adsorbent dosage.[1]
Kinetic models are employed to describe the mechanism of adsorption and to determine the rate-controlling steps, which can include bulk diffusion, film diffusion, and intraparticle diffusion.[2] Commonly applied models include the pseudo-first-order, pseudo-second-order, intraparticle diffusion, and Elovich models.
Key Kinetic Models in Adsorption Studies
Several kinetic models can be used to analyze the adsorption data of Reactive Yellow 37. The suitability of each model is typically determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data.
-
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. It is generally more applicable to the initial stages of the adsorption process.
-
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[3] It is often found to be a good fit for the entire adsorption process of dyes.[1][3]
-
Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. If the plot of the amount of adsorbed dye versus the square root of time passes through the origin, then intraparticle diffusion is the sole rate-limiting step. Otherwise, other mechanisms like film diffusion are also involved.[4]
-
Elovich Model: This model is often applied to describe chemisorption on heterogeneous surfaces and can provide insights into the initial adsorption rate and the extent of surface coverage.
Experimental Protocols for Kinetic Studies
The following is a generalized protocol for conducting a batch kinetic study for the adsorption of Reactive Yellow 37. Specific parameters should be optimized based on the adsorbent being used.
Materials and Reagents:
-
Reactive Yellow 37 (RY 37) dye stock solution (e.g., 1000 mg/L)
-
Selected adsorbent (e.g., activated carbon, biochar, clay mineral)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (0.1 M)
-
Erlenmeyer flasks (e.g., 250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Filtration apparatus (e.g., syringe filters)
Batch Adsorption Procedure:
-
Prepare Dye Solutions: Prepare a series of RY 37 solutions of a specific initial concentration (e.g., 50 mg/L) from the stock solution.
-
Adsorbent Dosing: Add a predetermined amount of the adsorbent (e.g., 0.1 g) to a series of Erlenmeyer flasks containing a fixed volume of the dye solution (e.g., 100 mL).
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.[3]
-
Agitation: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
-
Sample Collection: Withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).
-
Sample Analysis: Filter the collected samples to remove the adsorbent particles. Analyze the filtrate for the remaining RY 37 concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Data Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent at time t (q_t) using the following equation:
q_t = (C_0 - C_t) * V / m
where:
-
q_t is the adsorption capacity at time t (mg/g)
-
C_0 is the initial dye concentration (mg/L)
-
C_t is the dye concentration at time t (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Data Presentation: Kinetic Parameters for Reactive Yellow Dye Adsorption
The following tables summarize typical kinetic parameters obtained from studies on the adsorption of various reactive yellow dyes on different adsorbents. These values can serve as a reference for expected results in similar experimental setups.
Table 1: Pseudo-First-Order and Pseudo-Second-Order Kinetic Parameters
| Adsorbent | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | Temp (°C) | pH | Pseudo-First-Order | Pseudo-Second-Order |
| k₁ (min⁻¹) | R² | |||||
| Modified Wheat Straw[4] | 10 | 5 | N/A | N/A | 0.013 | 0.948 |
| Organo-bentonite[3] | 100 | 10 | N/A | 3 | N/A | N/A |
| Activated Carbon[1] | 50 | 2 | 25 | N/A | N/A | N/A |
| Smectite Clay[5] | 20 | N/A | 25 | N/A | N/A | N/A |
Table 2: Intraparticle Diffusion and Elovich Model Parameters
| Adsorbent | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | Temp (°C) | pH | Intraparticle Diffusion | Elovich Model |
| kᵢᏧ (mg/g·min⁰·⁵) | C | |||||
| Modified Wheat Straw[4] | 10 | 5 | N/A | N/A | 0.041 | 1.40 |
| Activated Carbon[1] | 50 | 2 | 25 | N/A | N/A | N/A |
N/A: Data not available in the cited source.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Batch Kinetic Study
The following diagram illustrates the typical workflow for a batch adsorption kinetic study.
Logical Relationship of Adsorption Kinetic Models
This diagram shows the relationship between the experimental data and the different kinetic models used for analysis.
References
- 1. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Study of Adsorption Isotherm and Kinetics of Reactive Yellow Dye on Modified Wheat Straw, Petroleum Science and Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 5. scientiaplena.org.br [scientiaplena.org.br]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Reactive Yellow 37
This technical support center provides researchers, scientists, and professionals with comprehensive guidance on enhancing the photostability of C.I. Reactive Yellow 37. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data on performance, and detailed protocols for stabilization techniques.
Frequently Asked Questions (FAQs)
Question: What is Reactive Yellow 37?
Answer: C.I. Reactive Yellow 37 is a single azo class reactive dye.[1][2] Its chemical formula is C₂₂H₁₆N₄Na₂O₉S₃.[1] It is used in the textile industry for dyeing cellulose fibers, wool, silk, and nylon, and also finds applications in digital textile printing inks.[2][3]
Question: Why is my Reactive Yellow 37 sample fading?
Answer: The fading, or photobleaching, of Reactive Yellow 37 is primarily due to the photodegradation of its chemical structure, particularly the azo bond, when exposed to light. This process is complex and can be initiated by both visible and UV light.[4] For azo dyes, the visible light spectrum is often the dominant factor in fading.[4] The degradation is typically a photo-oxidative process involving atmospheric oxygen, which is critical for fading caused by visible light.[4]
Question: What are the main factors that influence the photostability of Reactive Yellow 37?
Answer: Several factors can accelerate the photodegradation of reactive dyes:
-
Light Source and Intensity: Both UV and visible light contribute to fading. Higher intensity light sources, especially those rich in UV, will accelerate degradation.[4]
-
Oxygen: The presence of oxygen is a critical factor, as it participates in photo-oxidation reactions that break down the dye molecule.[4]
-
Humidity: Increased moisture can enhance the rate of fading.[4]
-
pH: The pH of the substrate or solution can influence the dye's stability and the rate of degradation.[5][6]
-
Additives and Finishing Agents: Certain finishing agents, such as softeners or anti-wrinkle agents, can reduce the light fastness of the dye.[7]
Question: What general strategies can be used to improve photostability?
Answer: The most common strategies involve the use of chemical additives that protect the dye molecule from light-induced damage. These include:
-
UV Absorbers: These compounds, such as benzotriazoles or benzophenones, preferentially absorb harmful UV radiation and dissipate it as heat, shielding the dye.[8][9][10]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation but instead act as radical scavengers.[11][12] They interrupt the degradation process by neutralizing free radicals formed during photo-oxidation and can regenerate themselves to provide long-term protection.[11][12][13]
Troubleshooting Guide
Question: My dyed samples are fading much faster than expected under laboratory lighting. What is the immediate cause and solution?
Answer: Laboratory lighting, especially from sources like xenon arc lamps or fluorescent bulbs, can have a high UV component. This is likely accelerating the photodegradation.
-
Immediate Action: Reduce the light intensity or place a UV-filtering film over the light source or sample.
-
Long-Term Solution: Incorporate a UV absorber into your dyeing process or apply it as a post-treatment finish. Compounds like benzotriazole or benzophenone derivatives are effective.[8][14] An add-on concentration of 0.4-4.0% by weight of the textile is a typical starting point.[8]
Question: I'm observing inconsistent fading across different areas of the same sample. What could be the cause?
Answer: Inconsistent fading often points to uneven application of either the dye or a protective agent.
-
Check Your Protocol: Ensure that the substrate is uniformly pre-treated and that the dye and any additives are evenly dispersed during application. Uneven distribution of a UV absorber can lead to localized "hot spots" of fading.[10]
-
Environmental Factors: Check for uneven light exposure. Shadows or variations in the distance from the light source can cause differential fading. Also, ensure consistent humidity and airflow across the entire sample surface.
Question: I added a UV absorber, but the fading is still significant. What's wrong?
Answer: While UV absorbers are effective, they may not be sufficient on their own, especially under intense or broad-spectrum light.
-
Visible Light Fading: Reactive azo dyes are known to be degraded by visible light as well as UV light.[4] A standard UV absorber will not protect against this.
-
Combine Additives: The most effective approach is often to use a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS).[15] The UV absorber blocks the initial high-energy radiation, while the HALS quenches any free radicals that still manage to form, providing a synergistic protective effect.[15]
Question: Does the concentration of the dye itself affect its photostability?
Answer: Yes. For reactive dyes on cellulose fibers, light fastness is generally proportional to the depth of the color.[7] Darker shades, which have a higher concentration of dye, tend to have better light fastness than lighter shades.[7] When working with light-color applications, selecting dyes with inherently high photostability is crucial.
Data Presentation: Enhancing Light Fastness
The light fastness of dyed textiles is rated using the Blue Wool Scale, according to the ISO 105-B02 standard.[16][17] The scale ranges from 1 (very poor fastness) to 8 (excellent fastness). The data below is a representative example of how additives can improve the light fastness of a reactive yellow azo dye.
| Treatment Condition | Additive(s) | Concentration (% owf)* | Light Fastness Grade (ISO 105-B02) |
| Control | None | - | 3 |
| Treatment A | Benzotriazole UV Absorber | 2.0% | 4-5 |
| Treatment B | HALS | 1.5% | 4 |
| Treatment C | UV Absorber + HALS | 2.0% + 1.5% | 5-6 |
*owf: on weight of fiber
This table summarizes expected improvements. Actual results may vary based on substrate, specific additives, and exposure conditions.
Experimental Protocols
Protocol: Application of UV Absorber and HALS as a Post-Treatment Finishing Bath
This protocol describes a general method for applying photostabilizing agents to a substrate already dyed with Reactive Yellow 37.
1. Materials and Reagents:
-
Dyed substrate (e.g., cotton fabric)
-
UV Absorber (e.g., a water-dispersible benzotriazole derivative)
-
Hindered Amine Light Stabilizer (HALS) (e.g., a water-miscible HALS derivative)
-
Non-ionic wetting agent
-
Acetic acid (for pH adjustment)
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyer, padder)
2. Finishing Bath Preparation:
-
Calculate the required volume for a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).
-
Fill the beaker with approximately 80% of the required deionized water.
-
Add a non-ionic wetting agent (e.g., 0.5 g/L) and stir to dissolve.
-
Add the calculated amount of UV absorber (e.g., 2.0% on weight of fiber) and HALS (e.g., 1.5% on weight of fiber) to the bath. Ensure they are well-dispersed. Some commercial stabilizers may require pre-dilution or emulsification.[8]
-
Adjust the pH of the bath to 5.0-6.0 using acetic acid.
-
Add the remaining water to reach the final calculated volume.
3. Application Procedure (Exhaust Method):
-
Introduce the dyed, rinsed, and still-damp substrate into the finishing bath at room temperature.
-
Raise the temperature of the bath to 40-50°C at a rate of 2°C/minute.
-
Hold at this temperature for 20-30 minutes with continuous agitation to ensure even uptake.
-
Cool the bath down to room temperature.
-
Remove the substrate, rinse thoroughly with cold water, and air dry in the dark.
4. Curing (if required):
-
Some finishing agents may require a curing step to fix them to the fiber. This is typically done in a laboratory oven or stenter. A common condition is 130-150°C for 2-5 minutes. Refer to the technical data sheet of the specific stabilizing agents used.
5. Photostability Testing:
-
Expose the treated and untreated (control) samples to a standardized light source (e.g., a xenon arc lamp) according to the ISO 105-B02 testing standard.[16][18]
-
Include Blue Wool references (Grade 1-8) for comparison.
-
Assess the change in color of the samples against the Blue Wool standards or using a spectrophotometer to determine the final light fastness grade.[17]
Visualizations
Caption: Experimental workflow for improving and testing photostability.
Caption: Troubleshooting decision tree for photofading issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. vianadyes.com [vianadyes.com]
- 3. US7540883B2 - Reactive yellow dye composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. ordnur.com [ordnur.com]
- 8. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 9. bm-chemie.com [bm-chemie.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. ecochemchina.com [ecochemchina.com]
- 12. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 13. welltchemicals.com [welltchemicals.com]
- 14. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 15. aeett.wordpress.com [aeett.wordpress.com]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
Technical Support Center: Microbial Degradation of Reactive Yellow 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the microbial degradation of Reactive Yellow 37.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the microbial degradation of Reactive Yellow 37?
The primary challenges include the dye's complex aromatic structure, which makes it resistant to microbial breakdown. Additionally, the formation of toxic and potentially carcinogenic aromatic amines during the initial anaerobic cleavage of the azo bond is a significant concern.[1][2] Optimizing physicochemical parameters such as pH, temperature, dye concentration, and the availability of suitable carbon and nitrogen sources is crucial for efficient degradation and can be challenging to maintain.[1][2][3]
Q2: Why is a sequential anaerobic-aerobic process often recommended for the degradation of azo dyes like Reactive Yellow 37?
A sequential anaerobic-aerobic process is highly effective for the complete mineralization of azo dyes. The initial anaerobic stage facilitates the reductive cleavage of the azo bond (-N=N-), leading to decolorization and the formation of aromatic amines.[1][2] These amines are often toxic and are subsequently degraded into less harmful compounds under aerobic conditions in the second stage.[2]
Q3: What is the role of co-substrates in the microbial degradation of Reactive Yellow 37?
Co-substrates, such as additional carbon and nitrogen sources, often play a vital role in enhancing the degradation of azo dyes.[4] Many microorganisms cannot utilize the dye as a sole source of carbon and energy. The presence of a co-substrate supports microbial growth and the production of the necessary enzymes, like azoreductases and laccases, that are responsible for dye degradation.[1][4] Yeast extract, glucose, and sucrose are commonly used co-substrates.[3]
Q4: Can dead microbial biomass be used for dye removal?
Yes, both living and dead microbial biomass can be used for dye removal through a process called biosorption.[1] Dead cells can be advantageous as they do not require nutrients and can be stored for extended periods.[1] The cell walls of microorganisms contain various functional groups that can bind to dye molecules, effectively removing them from the solution.[1]
Troubleshooting Guides
Problem 1: Low Decolorization Efficiency
Possible Causes:
-
Suboptimal pH or temperature.
-
Inappropriate microbial strain or consortium.
-
Insufficient co-substrate.
-
High initial dye concentration leading to toxicity.
-
Presence of inhibitory substances in the medium.
-
Inadequate mass transfer (in the case of immobilized cells).
Troubleshooting Steps:
-
Optimize Physicochemical Conditions: Systematically vary the pH and temperature to identify the optimal range for your microbial culture. Refer to the table below for reported optimal conditions for similar dyes.
-
Screen Microbial Strains: Test different individual or mixed microbial cultures known for azo dye degradation. Bacterial genera like Bacillus, Pseudomonas, and Lysinibacillus have shown promise.[5]
-
Supplement with Co-substrates: Add a readily metabolizable carbon source (e.g., glucose, yeast extract) to the medium to enhance microbial activity and enzyme production.[3]
-
Vary Dye Concentration: Test a range of initial dye concentrations to determine the tolerance limit of your microbial culture.[3]
-
Medium Analysis: Analyze your medium for any potential inhibitory compounds that might be affecting microbial growth or enzyme activity.
-
Enhance Mass Transfer: For immobilized systems, ensure adequate mixing or agitation to improve contact between the microbial cells and the dye molecules.[5]
Problem 2: Accumulation of Toxic Intermediates (Aromatic Amines)
Possible Causes:
-
Inefficient aerobic degradation following anaerobic decolorization.
-
Lack of microorganisms capable of degrading aromatic amines.
-
Unfavorable conditions for aerobic degradation (e.g., low oxygen).
Troubleshooting Steps:
-
Implement a Sequential Anaerobic-Aerobic System: Ensure that the anaerobic decolorization step is followed by a robust aerobic stage to degrade the resulting aromatic amines.[6][7]
-
Use a Microbial Consortium: Employ a mixed microbial culture with diverse metabolic capabilities, including the ability to degrade aromatic compounds.[2]
-
Ensure Adequate Aeration: In the aerobic stage, provide sufficient oxygen to facilitate the oxidative cleavage of the aromatic rings.
-
Monitor Intermediate Products: Use analytical techniques like HPLC or GC-MS to identify and quantify the aromatic amines and their degradation products to assess the efficiency of the aerobic stage.[3][5]
Data Presentation
Table 1: Optimal Physicochemical Parameters for the Degradation of Reactive Yellow Dyes by Various Microorganisms.
| Microorganism/Consortium | Reactive Dye | Optimal pH | Optimal Temperature (°C) | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Reference |
| Proteus mirabilis | Reactive Yellow EXF | 7.0 - 8.0 | 40 | 500 | >95 | [3] |
| Bacillus licheniformis & Pseudomonas putida | Reactive Yellow 17 | 7.0 | 37 | 50 | >90 | [4] |
| Bacterial Isolate TS-2 | Yellow CRG | 7.0 | 35 | Not Specified | 78 | |
| Mixed Cultures (Immobilized) | Reactive Yellow 15 | Not Specified | Not Specified | 10 | 100 | [5][6][7] |
| Lysinibacillus sphaericus MTCC 9523 | Reactive Yellow F3R | 8.0 | 37 | 100 | 96.3 | [8] |
Experimental Protocols
Protocol 1: Batch Decolorization Assay
This protocol is a general guideline for assessing the decolorization ability of a microbial culture in a batch system.
1. inoculum Preparation:
- Grow the selected microbial strain in a suitable nutrient broth to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash with a sterile saline solution.
- Resuspend the cells in the saline solution to a desired optical density (e.g., OD600 of 1.0).
2. Decolorization Medium:
- Prepare a minimal salt medium (MSM) containing Reactive Yellow 37 at the desired concentration.
- Supplement the medium with a suitable carbon source (e.g., 1% w/v glucose or 0.5% w/v yeast extract).
- Adjust the pH of the medium to the desired value.
3. Experimental Setup:
- Dispense the decolorization medium into sterile flasks.
- Inoculate the flasks with the prepared microbial inoculum (e.g., 5% v/v).
- Incubate the flasks under the desired conditions (e.g., static for anaerobic or shaking for aerobic) at the optimal temperature.
- Include a non-inoculated control flask to account for any abiotic decolorization.
4. Analysis:
- At regular time intervals, withdraw an aliquot from each flask.
- Centrifuge the aliquot to pellet the microbial cells.
- Measure the absorbance of the supernatant at the maximum wavelength of Reactive Yellow 37 using a UV-Vis spectrophotometer.
- Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Analysis of Degradation Products by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to analyze the degradation of Reactive Yellow 37.
1. Sample Preparation:
- Collect samples at different time points from the decolorization experiment.
- Centrifuge the samples to remove microbial biomass.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC System and Conditions:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of two solvents, such as acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid), is commonly employed. The gradient program should be optimized to achieve good separation of the parent dye and its degradation products.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detector: A UV-Vis or Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of Reactive Yellow 37 and other relevant wavelengths to detect intermediates.
- Injection Volume: 20 µL.
3. Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the chromatograms for the disappearance of the peak corresponding to Reactive Yellow 37 and the appearance of new peaks corresponding to degradation products.
- Quantify the concentration of the dye and its metabolites by comparing the peak areas to those of known standards.
Mandatory Visualization
Caption: Experimental workflow for microbial degradation of Reactive Yellow 37.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotech-asia.org [biotech-asia.org]
- 5. benchchem.com [benchchem.com]
- 6. Item - Biodegradation of reactive yellow dye using mixed cells immobilized in different biocarriers by sequential anaerobic/aerobic biotreatment: experimental and modelling study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Biodegradation of reactive yellow dye using mixed cells immobilized in different biocarriers by sequential anaerobic/aerobic biotreatment: experimental and modelling study | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
Technical Support Center: Optimizing Photocatalytic Degradation of Reactive Yellow 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the photocatalytic degradation of Reactive Yellow 37 (RY37).
Troubleshooting Guide
This section addresses common problems encountered during photocatalytic degradation experiments.
Issue 1: Low Degradation Efficiency
Q1: My photocatalytic degradation of Reactive Yellow 37 is very low. What are the potential causes and how can I improve it?
A1: Low degradation efficiency is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot and optimize your experiment:
-
Sub-optimal pH: The pH of the solution is a critical parameter that influences the surface charge of the photocatalyst and the dye molecule. For azo dyes like RY37, an acidic pH is often favorable for degradation.[1]
-
Incorrect Catalyst Dosage: The amount of photocatalyst used significantly impacts the degradation rate. Too little catalyst provides insufficient active sites, while too much can lead to turbidity, which blocks light penetration.
-
Recommendation: Optimize the catalyst loading by testing a range of concentrations (e.g., 0.5 g/L to 2.0 g/L) to find the point of maximum efficiency.[3]
-
-
High Initial Dye Concentration: A high concentration of dye can hinder light from reaching the catalyst's surface, thereby reducing the formation of reactive oxygen species (ROS).
-
Recommendation: Start with a lower dye concentration (e.g., 10-50 mg/L) and gradually increase it to find the optimal working range for your system.
-
-
Inadequate Light Source/Intensity: The light source must provide photons with energy equal to or greater than the bandgap of the photocatalyst. Insufficient light intensity will result in a lower rate of electron-hole pair generation.
-
Recommendation: Ensure your light source (e.g., UV lamp) is appropriate for your chosen photocatalyst (e.g., TiO2, ZnO). If possible, measure and optimize the light intensity. Increasing intensity can sometimes double the removal speed.[4]
-
-
Catalyst Deactivation: The catalyst can become deactivated over time due to the adsorption of intermediate products or changes in its surface chemistry.
Issue 2: Inconsistent or Irreproducible Results
Q2: I am getting inconsistent results between replicate experiments for RY37 degradation. What could be the cause?
A2: Irreproducible results can be frustrating. Here are some common sources of variability and how to address them:
-
Inhomogeneous Catalyst Suspension: If the photocatalyst is not uniformly dispersed in the solution, the active surface area exposed to light will vary between experiments.
-
Temperature Fluctuations: The rate of photocatalytic reactions can be temperature-dependent.
-
Recommendation: Control the temperature of your reaction vessel using a water bath or a temperature-controlled reactor.[1]
-
-
Variations in Analytical Measurements: Inaccurate or inconsistent measurement of the dye concentration will lead to unreliable degradation data.
-
Recommendation: Ensure your UV-Vis spectrophotometer is properly calibrated. Prepare fresh standard solutions for your calibration curve for each set of experiments. Always use the same cuvette and ensure it is clean and free of scratches.[9]
-
-
Adsorption-Desorption Equilibrium: The adsorption of the dye onto the catalyst surface is a crucial first step. If the system has not reached equilibrium before irradiation, the initial degradation rates will be inconsistent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the photocatalytic degradation of Reactive Yellow 37.
General Concepts
Q3: What is the general mechanism of photocatalytic degradation of organic dyes like Reactive Yellow 37?
A3: The process is initiated when a semiconductor photocatalyst (like TiO₂ or ZnO) absorbs photons of sufficient energy, leading to the generation of electron-hole pairs. These charge carriers then react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are powerful oxidizing agents that can break down the complex structure of the dye molecules into simpler, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.
Q4: Which photocatalyst is best for degrading Reactive Yellow 37?
A4: Both Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are widely used and effective photocatalysts for the degradation of azo dyes.[10] TiO₂, particularly in its anatase form, is often preferred due to its high photocatalytic activity, chemical stability, and low cost. The choice of catalyst may also depend on the specific experimental conditions and desired outcomes.
Experimental Parameters
Q5: How does pH affect the degradation of an anionic dye like Reactive Yellow 37?
A5: The pH of the solution plays a crucial role. For anionic dyes, a lower pH (acidic conditions) is generally more effective. This is because the surface of common photocatalysts like TiO₂ becomes positively charged at low pH, which promotes the adsorption of the negatively charged anionic dye molecules through electrostatic attraction, thereby increasing the degradation efficiency.[1]
Q6: What is the role of an oxidizing agent like hydrogen peroxide (H₂O₂) in the process?
A6: The addition of hydrogen peroxide can enhance the degradation rate. H₂O₂ can act as an electron scavenger, preventing the recombination of photogenerated electrons and holes. It can also generate additional hydroxyl radicals upon UV irradiation, which are key to the degradation process.[1] However, an excessive concentration of H₂O₂ can have a scavenging effect on the hydroxyl radicals, so the concentration needs to be optimized.[1]
Q7: How do I determine the concentration of Reactive Yellow 37 during the experiment?
A7: The concentration of the dye can be monitored using a UV-Vis spectrophotometer.[9][11][12] You will need to first determine the wavelength of maximum absorbance (λmax) for Reactive Yellow 37. Then, by measuring the absorbance of your samples at this wavelength and using a pre-established calibration curve (absorbance vs. concentration), you can determine the dye concentration at different time intervals.[9][13]
Catalyst and Reusability
Q8: How can I synthesize my own photocatalyst nanoparticles?
A8: Several methods can be used to synthesize photocatalyst nanoparticles like TiO₂ and ZnO. Common methods for TiO₂ include the sol-gel process, hydrothermal methods, and chemical vapor deposition.[14] For ZnO nanoparticles, a co-precipitation technique is often employed. The synthesis method can influence the particle size, crystal structure, and surface area of the catalyst, which in turn affects its photocatalytic activity.
Q9: How do I test the reusability of my photocatalyst?
A9: To assess the reusability, the photocatalyst needs to be recovered after each degradation cycle. This can be done by centrifugation or filtration.[6] The recovered catalyst should then be washed thoroughly with distilled water to remove any adsorbed dye and intermediates, followed by drying.[6][15] The dried catalyst can then be used in a subsequent degradation experiment under the same conditions to evaluate its performance over multiple cycles.[5][16]
Data Presentation
Table 1: Influence of Key Parameters on Photocatalytic Degradation of Reactive Yellow 145 (a similar reactive azo dye)
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 5 mg/L | ~95 | [1] |
| 40 mg/L | ~60 | [1] | |
| pH | 3 | Complete decolorization | [1] |
| 11.5 | Lower efficiency | [1] | |
| H₂O₂ Concentration | 0 mol/L | Baseline | [1] |
| 3 mol/L | Maximum degradation | [1] | |
| Catalyst (GQD-TiO₂) Loading | 1 mg/mL | 99.3 (in 30 min) | [7][8] |
Note: This table summarizes data for Reactive Yellow 145, which is structurally similar to Reactive Yellow 37, to provide a general understanding of parameter effects. Optimal conditions for RY37 may vary.
Experimental Protocols
Protocol 1: General Photocatalytic Degradation Experiment
-
Preparation of Dye Solution: Prepare a stock solution of Reactive Yellow 37 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
-
Catalyst Suspension: Accurately weigh the desired amount of photocatalyst (e.g., TiO₂, 1 g/L) and add it to a specific volume of the dye solution in a photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.[2][7]
-
Photoreaction: Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction. Continue stirring the suspension throughout the experiment.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected sample to remove the catalyst particles.[6]
-
Analysis: Measure the absorbance of the supernatant/filtrate at the λmax of Reactive Yellow 37 using a UV-Vis spectrophotometer.
-
Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Catalyst Reusability Test
-
Initial Degradation Run: Perform a photocatalytic degradation experiment as described in Protocol 1.
-
Catalyst Recovery: After the experiment, collect the catalyst from the solution by centrifugation or filtration.[6]
-
Washing and Drying: Wash the recovered catalyst multiple times with deionized water to remove any residual dye and byproducts. Dry the catalyst in an oven at a suitable temperature (e.g., 60-100 °C).[5][15]
-
Subsequent Runs: Use the dried, recycled catalyst for a new degradation experiment with a fresh dye solution under the same experimental conditions.
-
Repeat: Repeat the recovery, washing, drying, and degradation steps for several cycles (e.g., 3-5 cycles) to evaluate the stability and reusability of the photocatalyst.[5][16]
Visualizations
Caption: Experimental workflow for photocatalytic degradation of Reactive Yellow 37.
Caption: Key factors influencing the efficiency of photocatalytic degradation.
References
- 1. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 12. ejournal.upi.edu [ejournal.upi.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Enhanced Adsorption–Photocatalytic Degradation of the Congo Red Dye in the Presence of the MOF/Activated Carbon Composite Catalysts [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of Reactive Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the spectroscopic analysis of Reactive Yellow 37 and other reactive dyes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in the spectroscopic analysis of Reactive Yellow 37?
The most common interferences can be categorized into three main types:
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Spectral Interference: This occurs when other components in the sample matrix absorb light at the same wavelength as the analyte, leading to overlapping absorption spectra.[1][2][3] This is a significant issue, particularly in complex matrices like industrial wastewater, where multiple dyes and by-products may be present.[1][4]
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Chemical Interference: These interferences are caused by chemical properties of the sample matrix that alter the analysis. Common examples include:
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Matrix Effects: Components of the sample matrix can suppress or enhance the analytical signal.[5][6][7]
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pH Fluctuations: The absorption spectrum of many dyes, including reactive dyes, is sensitive to pH. Changes in pH can shift the maximum absorption wavelength (λmax) and alter molar absorptivity, leading to inaccurate results.[8]
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Dye Aggregation: Ionic dyes have a tendency to self-associate in solution to form dimers or larger aggregates, which have different spectral properties than the monomeric dye.
-
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Instrumental Interference: These issues originate from the spectrophotometer itself. Examples include baseline drift due to temperature changes, signal noise, and stray light that reaches the detector, which can be particularly problematic at high absorbance values.[3]
Q2: My sample is from textile wastewater. What specific interferences should I expect?
When analyzing textile wastewater, you should anticipate significant matrix effects. The effluent can contain a complex mixture of residual dyes, fixing agents, salts, surfactants, and organic matter. These components can cause spectral overlap and react with the target analyte.[1] For example, studies on the degradation of Reactive Yellow dye in wastewater have highlighted the need to monitor changes in the entire spectrum, not just the main absorbance peak, to understand the process fully.[9] It is crucial to properly prepare the sample, often by filtration and pH adjustment, to minimize these effects.[10][11]
Q3: How does pH affect the analysis of Reactive Yellow 37?
The pH of the solution is a critical parameter. Changes in pH can alter the ionization state of the dye's functional groups.[8] This can lead to a hypsochromic shift (to a shorter wavelength) or a bathochromic shift (to a longer wavelength) of the maximum absorption peak (λmax).[8] To ensure accurate and reproducible measurements, it is essential to buffer the sample and standards to a constant pH. Studies on the degradation of reactive dyes often investigate a range of pH values to find the optimal condition for the experiment.[9][11]
Q4: What is the expected λmax for Reactive Yellow dyes, and why might my measurement be different?
The maximum absorbance wavelength (λmax) for Reactive Yellow dyes is typically in the visible range. For instance, one study observed the absorbance peak for Reactive Yellow 86 at 416 nm, while another used a calibration curve at 420 nm for a different Reactive Yellow dye.[9][12] If your measured λmax is different, it could be due to several factors:
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pH of the solution. [8]
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Solvent effects.
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Presence of interfering substances causing a spectral shift.
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Dye aggregation at high concentrations.
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Instrument calibration error.
Q5: Can I use LC-MS/MS for analyzing Reactive Yellow 37? What are the potential issues?
Yes, LC-MS/MS is a powerful technique for dye analysis due to its high sensitivity and selectivity. However, it is particularly prone to matrix effects, which can cause ion suppression or enhancement, affecting the accuracy of quantification.[6][7] For example, a study on 47 synthetic dyes found that some, like Disperse Orange 37, exhibited strong matrix effects (42.1% - 49.5%) at low concentrations (10 ng/mL).[6] Proper sample clean-up, the use of an appropriate internal standard, or matrix-matched calibration is often necessary to mitigate these effects.[7]
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Absorbance Readings
| Potential Cause | Troubleshooting Step |
| pH Variation | Ensure all samples, standards, and blanks are buffered to the same pH. The UV-Vis spectrum of dyes can be highly pH-dependent.[8] |
| Sample Contamination | Use high-purity solvents and clean glassware. Clean cuvettes thoroughly between measurements to avoid cross-contamination. Fingerprints on cuvettes can also cause errors.[13][14] |
| Incorrect Concentration | If absorbance is too high (>2.0), dilute the sample. Highly concentrated samples can cause deviations from the Beer-Lambert law and increase light scattering.[13] If the signal is too low, consider concentrating the sample. |
| Instrument Drift | Allow the instrument to warm up sufficiently. Run a new blank/baseline before each set of measurements to correct for baseline shifts.[2][3] |
| Dye Aggregation | Dilute the sample. Dye aggregation, which alters the spectrum, is more common at higher concentrations. Adding detergents like Triton X-100 can sometimes prevent aggregation. |
| Temperature Fluctuations | Perform measurements in a temperature-controlled environment, as temperature can affect both the instrument and the chemical equilibrium of the sample. |
Issue 2: Unexpected Peaks or a Shifted λmax
| Potential Cause | Troubleshooting Step |
| Spectral Overlap | An interfering substance in the matrix is absorbing at a similar wavelength.[1] Use a separation technique like HPLC prior to spectrophotometric analysis.[3] Alternatively, derivative spectroscopy may help resolve overlapping peaks. |
| Sample Contamination | Unexpected peaks are a classic sign of contamination.[13] Re-prepare the sample using fresh, high-purity reagents and thoroughly cleaned equipment. |
| Sample Degradation | Reactive dyes can be susceptible to degradation from factors like light or extreme pH.[8] Prepare samples fresh and store them protected from light. Analyze the sample promptly after preparation. |
| Incorrect Solvent/pH | The solvent and pH can significantly influence the λmax.[8] Verify that the solvent and pH match the intended experimental protocol. Run a standard under the same conditions to confirm the expected λmax. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on dye analysis, which can serve as a reference for expected performance and interference levels.
Table 1: Matrix Effect (ME) and Recovery Data for Selected Dyes (LC-MS/MS)
| Dye Name | Concentration | Matrix Effect (%) | Recovery (%) | Reference |
| Disperse Orange 37 | 10 ng/mL | 42.1 - 49.5 | 81.8 - 114.1 | [6] |
| Disperse Orange 37 | 50 ng/mL | 71.3 - 87.7 | 84.9 - 104.1 | [6] |
| Disperse Red 17 | 10 & 50 ng/mL | 31.0 - 50.9 | N/A | [6] |
| Disperse Blue 7 | 10 ng/mL | 74.2 - 120.9 | N/A | [6] |
| Disperse Blue 7 | 50 ng/mL | 141.3 - 257.3 | N/A | [6] |
Table 2: Method Detection & Quantification Limits for Dyes in Various Matrices
| Analyte Type | Method | LOD | LOQ | Reference |
| 47 Synthetic Dyes | LC/MS/MS | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | [6] |
| Azo Dye Products | N/A | 10.6 - 84.4 ng/mL | N/A | [5] |
| Ponceau 4R | N/A | 0.002 µg/L | N/A | [5] |
Experimental Protocols
Protocol 1: General UV-Vis Spectrophotometric Analysis of Reactive Dyes
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Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes to ensure a stable baseline.
-
Wavelength Selection: Determine the λmax of Reactive Yellow 37 by scanning a standard solution across the UV-Vis range (e.g., 200-800 nm). For Reactive Yellow dyes, this is expected to be around 415-420 nm.[9][12]
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Standard Preparation: Prepare a series of standard solutions of known concentrations from a stock solution. Use the same solvent and buffer system as intended for the unknown samples.
-
Blank Measurement: Fill a clean cuvette with the solvent/buffer used for the standards and samples. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement. This corrects for absorbance from the solvent and cuvette.[2]
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear according to the Beer-Lambert law (A = εcl).[14]
-
Sample Preparation: Prepare the unknown sample. This may involve dissolving a solid, diluting a liquid, filtering to remove particulates (a 0.45 µm filter is common for wastewater), and adjusting the pH.[10][11]
-
Sample Measurement: Measure the absorbance of the unknown sample at the λmax. Ensure the absorbance falls within the linear range of the calibration curve. If it is too high, dilute the sample with the blank solution and re-measure.
-
Concentration Determination: Use the absorbance of the unknown sample and the equation of the line from the calibration curve to calculate the concentration of Reactive Yellow 37.
Protocol 2: Mitigating Matrix Effects by Sample Dilution
Sample dilution is a straightforward method to reduce matrix effects, especially when the analytical technique has high sensitivity.[15]
-
Initial Analysis: Analyze the undiluted sample to determine the approximate concentration of the analyte and to observe the severity of interference.
-
Serial Dilution: Prepare a series of dilutions of the sample (e.g., 1:10, 1:50, 1:100) using the same solvent or buffer as the mobile phase or blank.
-
Spike and Recovery: For a more quantitative assessment, spike a known amount of Reactive Yellow 37 standard into both the diluted and undiluted samples.
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Analysis: Analyze the diluted and spiked samples.
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Evaluation: Compare the results. A successful dilution will show a recovery percentage closer to 100% in the spiked sample and a more stable baseline compared to the undiluted sample. The goal is to dilute the interfering matrix components to a level where they no longer significantly affect the analyte's signal, while keeping the analyte concentration above the limit of quantification (LOQ).[15]
Visual Guides
Caption: A typical experimental workflow for the quantitative analysis of dyes.
References
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.najah.edu [journals.najah.edu]
- 11. SnO2/UV/H2O2 and TiO2/UV/H2O2 Efficiency for the Degradation of Reactive Yellow 160A: By-Product Distribution, Cytotoxicity and Mutagenicity Evaluation | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. biocompare.com [biocompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Byproducts of Reactive Yellow 37 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the experimental analysis of Reactive Yellow 37 and its degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Yellow 37 and what are its primary components?
Reactive Yellow 37 (CAS No. 12237-16-0) is a single azo class reactive dye.[1][2][3] Its chemical formula is C22H16N4Na2O9S3 with a molecular weight of 622.56.[1][4] It is synthesized through the diazo coupling of 2-Aminonaphthalene-1,5-disulfonic acid and 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.[1][3]
Q2: What are the expected initial byproducts of Reactive Yellow 37 degradation?
The degradation of azo dyes, like Reactive Yellow 37, typically initiates with the cleavage of the azo bond (-N=N-).[5][6] This reductive cleavage is often facilitated by microbial azoreductases under anaerobic conditions or through various chemical and physical treatments.[5] The initial breakdown of Reactive Yellow 37 is predicted to yield two primary aromatic amines:
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2-Aminonaphthalene-1,5-disulfonic acid
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Amino derivative of 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one
Further degradation of these primary byproducts can lead to a variety of smaller, less complex organic compounds.
Q3: What are the potential health and environmental concerns associated with the byproducts of Reactive Yellow 37?
Q4: What analytical techniques are most suitable for identifying and quantifying the byproducts of Reactive Yellow 37 degradation?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Reactive Yellow 37 and its degradation byproducts. Commonly employed methods include:
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array (PDA) or a mass spectrometry (MS) detector, is a powerful tool for separating and identifying the parent dye and its polar, non-volatile degradation products like sulfonated aromatic amines.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile byproducts. Derivatization may be necessary for some of the less volatile degradation products to make them amenable to GC analysis.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to monitor the changes in functional groups during the degradation process, confirming the breakdown of the azo bond and the formation of new chemical structures.[6][10]
Troubleshooting Guides
HPLC Analysis of Degradation Byproducts
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Resolution | Inappropriate mobile phase composition. Column degradation. | Optimize the mobile phase gradient and pH. Ensure the column is properly conditioned and not overloaded. Consider using a new column or a different stationary phase. |
| Ghost Peaks | Contamination in the mobile phase or injector. Carryover from previous injections. | Use fresh, high-purity solvents for the mobile phase. Implement a thorough needle wash protocol. Inject a blank solvent run to identify the source of contamination. |
| Baseline Noise or Drift | Air bubbles in the detector. Contaminated mobile phase. Leaks in the system. | Degas the mobile phase thoroughly. Flush the system with a strong solvent. Check all fittings for leaks. |
| Peak Tailing | Active sites on the column. Sample overload. Inappropriate mobile phase pH. | Use a column with end-capping. Reduce the sample concentration. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analytes. |
GC-MS Analysis of Degradation Byproducts
| Problem | Possible Causes | Troubleshooting Steps |
| No Peaks or Poor Sensitivity | Analyte degradation in the injector. Non-volatile byproducts. | Lower the injector temperature. Consider derivatization to increase volatility and thermal stability. Confirm the presence of volatile byproducts using a different analytical technique if necessary. |
| Peak Broadening | Column contamination. Slow injection speed. | Bake out the column at a high temperature. Ensure a fast and clean injection. |
| Mass Spectrum Interference | Co-eluting compounds. Column bleed. | Optimize the temperature program for better separation. Use a low-bleed GC column. Perform a background subtraction on the mass spectrum. |
| Irreproducible Retention Times | Leaks in the carrier gas line. Inconsistent oven temperature. | Check for leaks using an electronic leak detector. Verify the oven temperature program is accurate and reproducible. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis of Degradation Byproducts
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Sample Collection: Collect an aliquot of the degradation mixture at a specific time point.
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Centrifugation/Filtration: Centrifuge the sample to remove any microbial biomass or particulate matter. Filter the supernatant through a 0.22 µm syringe filter to ensure a particle-free solution for injection.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices or low concentrations of byproducts, an SPE step can be used for sample cleanup and concentration. Select a sorbent that retains the aromatic amines and allows for their elution with a suitable solvent.
-
Solvent Exchange: If the sample is in a solvent incompatible with the HPLC mobile phase, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Injection: Inject the prepared sample into the HPLC-MS system.
Protocol 2: General HPLC Method for Aromatic Amine Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of the expected byproducts, and/or a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
Data Presentation
Table 1: Predicted Initial Degradation Byproducts of Reactive Yellow 37
| Parent Compound | Predicted Initial Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Aminonaphthalene-1,5-disulfonic acid | 2-Aminonaphthalene-1,5-disulfonic acid | C10H9NO6S2 | 303.31 |
| 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one | Amino derivative of 3-Methyl-1-(4-(vinylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one | C12H13N3O3S | 279.31 |
Note: The exact structure of the amino derivative of the pyrazolone component will depend on the specific point of azo bond cleavage.
Visualizations
Caption: Predicted degradation pathway of Reactive Yellow 37.
Caption: General experimental workflow for analyzing degradation byproducts.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. REACTIVE YELLOW 37 [chemicalbook.com]
- 3. Reactive Yellow 37 | 12237-16-0 [chemicalbook.com]
- 4. dyeschemical.com [dyeschemical.com]
- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabsonline.org [jabsonline.org]
- 7. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. benchchem.com [benchchem.com]
"factors affecting the adsorption efficiency of Reactive Yellow 37"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Yellow 37.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process for the adsorption of Reactive Yellow 37.
Issue 1: Low Adsorption Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Reactive Yellow 37 is an anionic dye. Adsorption is generally favored at a lower pH.[1][2][3][4] The surface of the adsorbent tends to be positively charged at acidic pH, which enhances the electrostatic attraction with the negatively charged dye molecules.[1][2] Recommendation: Adjust the pH of the solution to an acidic range, typically between 2 and 6.[3][5] The optimal pH for many reactive dyes has been found to be around 2-3.[3][5] |
| Inappropriate Adsorbent Dosage | An insufficient amount of adsorbent will result in a limited number of available active sites for dye molecules. Conversely, an excessive amount can lead to particle aggregation and a decrease in the effective surface area. Recommendation: Optimize the adsorbent dosage by performing batch experiments with varying amounts of the adsorbent while keeping other parameters constant.[3] |
| High Initial Dye Concentration | At very high initial dye concentrations, the active sites on the adsorbent can become saturated, leading to a decrease in the percentage of dye removal.[6] Recommendation: If high removal efficiency is the primary goal, consider reducing the initial dye concentration or increasing the adsorbent dosage. |
| Insufficient Contact Time | Adsorption is a time-dependent process. Equilibrium may not have been reached. Recommendation: Conduct a kinetic study by taking samples at different time intervals to determine the equilibrium time.[6] |
| Temperature Effects | The nature of the adsorption process (endothermic or exothermic) will determine the effect of temperature. For endothermic processes, an increase in temperature will favor adsorption, while for exothermic processes, an increase in temperature will hinder it.[7] Recommendation: Perform experiments at different temperatures (e.g., 25°C, 35°C, 45°C) to determine the thermodynamic nature of the adsorption and identify the optimal temperature.[8] |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent pH Measurement and Adjustment | Small variations in pH can significantly impact the surface charge of the adsorbent and the ionization of the dye, leading to inconsistent results. Recommendation: Use a calibrated pH meter and add acid/base dropwise while stirring to ensure accurate and uniform pH adjustment. |
| Inadequate Mixing | Insufficient agitation can lead to a non-uniform distribution of the dye and adsorbent in the solution, resulting in localized saturation and reduced overall efficiency. Recommendation: Use a magnetic stirrer or a shaker at a constant and appropriate speed throughout the experiment to ensure homogeneity.[9] |
| Variability in Adsorbent Preparation | Inconsistent activation, particle size, or drying of the adsorbent can lead to variations in its surface area and porosity. Recommendation: Follow a standardized protocol for adsorbent preparation, including consistent grinding, sieving, and activation procedures. |
| Inaccurate Dye Concentration Measurement | Errors in preparing standard solutions or in spectrophotometric readings can lead to incorrect calculations of adsorption efficiency. Recommendation: Prepare fresh standard solutions for each set of experiments and ensure the spectrophotometer is properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the adsorption of Reactive Yellow 37?
The pH of the solution is often considered the most critical factor.[1][4] Reactive Yellow 37 is an anionic dye, and the pH influences both the surface charge of the adsorbent and the degree of ionization of the dye molecules.[4] In acidic conditions, the adsorbent surface is typically protonated, leading to a stronger electrostatic attraction with the anionic dye.[1][2]
Q2: How does the initial concentration of Reactive Yellow 37 affect the adsorption capacity?
The adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) generally increases with an increase in the initial dye concentration.[5] This is because a higher concentration gradient provides a greater driving force for the transfer of dye molecules from the solution to the adsorbent surface.[6] However, the percentage of dye removal may decrease at higher concentrations due to the saturation of available active sites.[6]
Q3: What is the typical effect of increasing the adsorbent dosage?
Increasing the adsorbent dosage generally leads to a higher percentage of dye removal because of the greater number of available adsorption sites.[3] However, the adsorption capacity (in mg/g) might decrease. This is attributed to the unsaturation of some active sites at higher adsorbent concentrations.[10]
Q4: Is the adsorption of Reactive Yellow 37 an endothermic or exothermic process?
The thermodynamic nature of the adsorption of reactive dyes can be either endothermic or exothermic, depending on the specific adsorbent and experimental conditions.[7][8] An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature.[11] It is essential to conduct thermodynamic studies by performing the adsorption experiment at different temperatures to determine the enthalpy change (ΔH°). A positive ΔH° indicates an endothermic process, while a negative ΔH° indicates an exothermic one.[7]
Q5: How can I determine the concentration of Reactive Yellow 37 in my samples?
The concentration of Reactive Yellow 37 can be determined using a UV-Visible spectrophotometer.[12] You will first need to determine the maximum wavelength of absorbance (λmax) for the dye.[13] Then, you can create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[12] The concentration of your experimental samples can then be calculated from their absorbance using the calibration curve.[12]
Data Presentation
Table 1: Effect of pH on the Adsorption of Reactive Yellow Dyes
| Adsorbent | Reactive Yellow Dye | Optimal pH | Removal Efficiency (%) / Adsorption Capacity (mg/g) | Reference |
| Peanut Shell Powder | Reactive Yellow 14 | 2 | ~98% | [3] |
| Activated Bone Char | Reactive Yellow FG | 5 | 76.84% | [1] |
| Bentonite | Reactive Yellow | 3 | - | [5] |
| Malt Bagasse | Reactive Yellow | 2 | ~93% | [14] |
| CTABr modified Zeolite NaY | Reactive Yellow BF-3R | 8 | 5.35 mg/g | [9][15] |
Table 2: Effect of Adsorbent Dosage on the Removal of Reactive Yellow Dyes
| Adsorbent | Reactive Yellow Dye | Adsorbent Dosage Range | Observation | Reference |
| Peanut Shell Powder | Reactive Yellow 14 | 0.05 to 0.9 g/100 mL | Removal efficiency increased from 93.5% to 95.5% | [3] |
| Activated Carbon | Reactive Yellow 145 | 0.1 to 0.4 g/L | Removal efficiency increased with dosage | [16] |
| Composite Hydrogel | Sirius Yellow K-CF | up to 0.05 g | Removal percentage increased up to 0.05 g and then decreased | [10] |
Table 3: Effect of Initial Dye Concentration on the Adsorption of Reactive Yellow Dyes
| Adsorbent | Reactive Yellow Dye | Initial Concentration Range | Observation | Reference |
| Peanut Shell Powder | Reactive Yellow 14 | 25 to 250 mg/L | Removal efficiency increased from 91.8% to 98.2% | [3] |
| Activated Carbon | Reactive Yellow 145 | - | Removal efficiency decreased after an optimum concentration | [16] |
| Acerola Core | Remazol Golden Yellow | 10 to 100 mg/L | Removal percentage decreased as initial concentration increased | [17] |
Table 4: Effect of Temperature on the Adsorption of Reactive Dyes
| Adsorbent | Reactive Dye | Temperature Range (°C) | Observation | Reference |
| Activated Carbon | Reactive Bezactiv Yellow | 25, 35, 45 | Adsorption process was endothermic | [8] |
| Activated Carbon | Reactive Black 5 | 25, 35, 55 | Adsorption was more favorable at higher temperatures | [7] |
| Various Biosorbents | General Reactive Dyes | 20-50 | Moderate temperature increase can favor adsorption | [11] |
Experimental Protocols
Protocol: Batch Adsorption Experiment for Reactive Yellow 37
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of Reactive Yellow 37 dye powder.
-
Dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
-
Preparation of Adsorbent:
-
Prepare the adsorbent by washing it with deionized water to remove impurities, followed by drying in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours).
-
Grind and sieve the adsorbent to obtain a uniform particle size.
-
-
Batch Adsorption Studies:
-
Take a series of conical flasks.
-
In each flask, add a fixed volume of the dye solution of a known initial concentration (prepared by diluting the stock solution).
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[4]
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks in a mechanical shaker or on a magnetic stirrer and agitate at a constant speed and temperature for a predetermined period.[9]
-
-
Sample Analysis:
-
After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of Reactive Yellow 37 in the supernatant/filtrate using a UV-Visible spectrophotometer at its λmax.
-
-
Data Calculation:
-
Calculate the percentage of dye removal using the following equation: Removal (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the amount of dye adsorbed at equilibrium (qₑ, in mg/g) using the following equation: qₑ = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Cₑ is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Mandatory Visualization
Caption: Experimental workflow for batch adsorption of Reactive Yellow 37.
Caption: Key factors influencing the adsorption efficiency of Reactive Yellow 37.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [scirp.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02104A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 9. rsdjournal.org [rsdjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 16. mdpi.com [mdpi.com]
- 17. periodicos.ufsm.br [periodicos.ufsm.br]
Technical Support Center: Troubleshooting Reactive Yellow 37 Leaching from Dyed Fabrics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Reactive Yellow 37 leaching from dyed fabrics during experimental procedures.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is Reactive Yellow 37 and why is it used?
Reactive Yellow 37 is a synthetic azo dye belonging to the reactive class of dyes.[1] It is used for dyeing cellulosic fibers like cotton, linen, and viscose due to its ability to form a strong covalent bond with the fiber, resulting in bright, vibrant yellow shades with generally good wash fastness.[2][3]
Q2: What is "leaching" and why is it a problem?
Leaching, also referred to as bleeding, is the process where unfixed or hydrolyzed dye is released from the fabric into the surrounding liquid, such as a washing solution or experimental buffer.[4] This is problematic as it can lead to staining of adjacent materials, inaccurate experimental results (e.g., in colorimetric assays), and indicates poor color fastness of the dyed fabric.[4][5]
Q3: What are the primary causes of Reactive Yellow 37 leaching?
The primary causes of Reactive Yellow 37 leaching are:
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Hydrolysis of the dye: Reactive dyes can react with water (hydrolyze) instead of the fabric, especially under alkaline conditions. This hydrolyzed dye cannot form a covalent bond with the fiber and remains loosely attached, washing out easily.[2][6][7][8][9]
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Incomplete dye fixation: Insufficient time, temperature, or improper pH during the dyeing process can prevent the dye from fully reacting and bonding with the fabric.[5]
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Inadequate washing and soaping: Failure to thoroughly remove unfixed and hydrolyzed dye after dyeing is a major contributor to subsequent leaching.[7][10]
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Improper dyeing conditions: Factors such as incorrect temperature, pH, salt concentration, and liquor ratio can all negatively impact dye fixation and lead to increased leaching.[8][9][11]
Q4: How does pH affect the stability and leaching of Reactive Yellow 37?
The pH of the dyeing and washing solutions is critical. An alkaline pH is necessary for the fixation of reactive dyes to cellulosic fibers.[7] However, a high pH also accelerates the hydrolysis of the dye, where the dye reacts with water instead of the fiber.[8][9] This hydrolyzed dye is not chemically bound and will leach out during washing. Therefore, precise control of pH is essential to maximize fixation while minimizing hydrolysis.
Q5: Can the type of fabric influence the extent of leaching?
Yes, the type and preparation of the fabric can influence dye uptake and fixation. Pre-treatment processes like scouring and bleaching are crucial to remove impurities that can hinder dye penetration and bonding.[10] The structure of the fabric can also play a role in how well the dye is retained.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to Reactive Yellow 37 leaching.
| Observed Problem | Potential Cause | Recommended Solution |
| Significant color bleeding in the first wash. | Inadequate removal of unfixed/hydrolyzed dye. | Implement a thorough soaping and rinsing process post-dyeing. Use a high-efficiency soaping agent at an elevated temperature (e.g., 90°C) to effectively remove loose dye.[12][13] |
| Inconsistent color fastness across different batches. | Variations in dyeing process parameters. | Standardize all dyeing parameters including temperature, pH, salt concentration, and dyeing time. Ensure accurate measurement and dispensing of all chemicals.[10] |
| Fabric appears dull or lighter than expected after washing. | Excessive hydrolysis of the dye during dyeing. | Optimize the dyeing pH and temperature. Avoid prolonged exposure to highly alkaline conditions before fixation is complete. Ensure the dye and alkali solutions are mixed just before use.[8] |
| Staining of adjacent white or light-colored materials. | "Back-staining" due to redeposition of leached dye. | Use an effective anti-staining or dye transfer inhibiting agent in the wash bath. Ensure a sufficient liquor ratio during washing to dilute the leached dye.[5][14] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the factors influencing reactive dye leaching.
Table 1: Effect of Soaping Agent on Hydrolyzed Dye Removal Efficiency
| Soaping Agent | Concentration (g/L) | Temperature (°C) | Time (min) | Liquor Ratio | Dye Removal Efficiency (%) |
| RG-Hxc | 2 | 90 | 15 | 1:10 | 24.8 |
| EXO-M | 2 | 90 | 15 | 1:10 | 20.6 |
| Data adapted from a study on reactive dyed cotton knitted fabrics.[7][15] |
Table 2: General Influence of Process Parameters on Reactive Dye Leaching
| Parameter | Condition | Impact on Leaching | Rationale |
| pH | High (>11) | Increased Leaching | Promotes dye hydrolysis.[8][9] |
| Optimal (10.5-11) | Minimized Leaching | Balances dye fixation and hydrolysis. | |
| Low (<10) | Increased Leaching | Insufficient dye fixation. | |
| Temperature | High (>80°C) | Increased Leaching | Can increase hydrolysis rate.[8] |
| Optimal (60-80°C) | Minimized Leaching | Promotes efficient dye fixation. | |
| Low (<50°C) | Increased Leaching | Incomplete dye fixation. | |
| Salt Concentration | High | Decreased Leaching | Improves dye exhaustion onto the fiber.[8] |
| Low | Increased Leaching | Poor dye exhaustion, more dye in the bath to hydrolyze. | |
| This table represents general trends for reactive dyes. Specific optimal conditions for Reactive Yellow 37 may vary. |
Experimental Protocols
1. Protocol for Assessing Colorfastness to Washing (Adapted from ISO 105-C06)
This protocol is used to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus and Materials:
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Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.[2]
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Stainless steel containers (550 mL).
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Stainless steel balls (6 mm diameter).
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Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).
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ECE reference detergent.
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Sodium perborate (if required by the specific test procedure).
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Grey Scale for assessing change in color and staining.
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Spectrophotometer (optional, for quantitative color measurement).
-
-
Procedure:
-
Specimen Preparation: Cut a 10 cm x 4 cm specimen of the Reactive Yellow 37 dyed fabric. Sew it together with a same-sized piece of multifiber adjacent fabric along one of the shorter sides.[2][6]
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Solution Preparation: Prepare the washing solution according to the specific ISO 105-C06 test procedure (e.g., A2S, B2S, C2S). For example, for A2S, a common recipe is 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.[2]
-
Washing:
-
Preheat the water bath of the Launder-Ometer to the specified temperature (e.g., 60°C for C2S).[2]
-
Place the composite specimen, the required number of stainless steel balls (e.g., 25 for C2S), and 150 mL of the washing solution into a stainless steel container.[2]
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Seal the container and place it in the Launder-Ometer.
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Run the machine for the specified time (e.g., 30 minutes for C2S).[2]
-
-
Rinsing and Drying:
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Remove the specimen from the container and rinse it twice in deionized water.
-
Squeeze out excess water.
-
Open the stitching on all sides except one of the shorter sides.
-
Dry the specimen in air at a temperature not exceeding 60°C.[2]
-
-
Evaluation:
-
Allow the specimen to condition at standard atmospheric conditions for at least 4 hours.
-
Assess the change in color of the dyed specimen and the staining of each fiber type on the multifiber fabric using the appropriate Grey Scales under standardized lighting conditions.
-
-
2. Protocol for Quantification of Leached Reactive Yellow 37 in an Aqueous Solution
This protocol uses UV-Visible spectrophotometry to determine the concentration of leached dye.
-
Apparatus and Materials:
-
UV-Visible Spectrophotometer.
-
Quartz or glass cuvettes.
-
Volumetric flasks and pipettes.
-
Deionized water.
-
Reactive Yellow 37 dye standard.
-
-
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of Reactive Yellow 37 standard and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L).
-
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Scan one of the standard solutions across the visible spectrum (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax) for Reactive Yellow 37.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve.
-
-
Measurement of Leached Dye:
-
Collect the aqueous solution containing the leached dye from your experiment (e.g., the wash liquor from a colorfastness test).
-
If necessary, dilute the sample with deionized water to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
-
Concentration Calculation:
-
Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of Reactive Yellow 37 in the sample. Remember to account for any dilutions made.
-
-
Diagrams
Diagram 1: Reactive Dye Fixation and Hydrolysis Pathway
Caption: Chemical pathways for Reactive Yellow 37: desired fixation versus undesired hydrolysis leading to leaching.
Diagram 2: Troubleshooting Workflow for Dye Leaching
Caption: A logical workflow for diagnosing and resolving Reactive Yellow 37 leaching issues.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.najah.edu [journals.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 5. The development of techniques for the analysis of reactive dyes in textile dyeing wastewater [openscholar.dut.ac.za]
- 6. The Factors Affecting the Color Fastness of Textiles - Knowledge [colorfuldyes.com]
- 7. ijert.org [ijert.org]
- 8. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. autumnchem.com [autumnchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
Technical Support Center: Enhancing the Solubility of Reactive Yellow 37 for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Reactive Yellow 37 (C.I. 18852) for experimental use. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this vinyl sulfone reactive dye.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Yellow 37 and why is its solubility important for experiments?
Reactive Yellow 37 is a water-soluble anionic dye belonging to the vinyl sulfone class.[1] Achieving its complete dissolution is crucial for accurate and reproducible experimental results, as undissolved particles can lead to inconsistent staining, inaccurate concentration calculations, and potential artifacts in analytical measurements.
Q2: What is the reported solubility of Reactive Yellow 37 in water?
There are conflicting reports on the precise solubility of Reactive Yellow 37 in water. Some sources indicate a solubility of 80 g/L at 30°C, while other data suggests a solubility of 150 g/L without specifying the temperature. It is advisable to empirically determine the solubility under your specific experimental conditions.
Q3: How does pH affect the solubility and stability of Reactive Yellow 37?
As a vinyl sulfone dye, the reactivity and fixation of Reactive Yellow 37 are highly dependent on pH. While it is soluble in neutral water (pH 6-7), alkaline conditions are necessary to activate its reactive group for covalent bonding with substrates like cellulose.[2][3] However, prolonged exposure to high pH can also lead to hydrolysis of the dye, reducing its reactivity. For dissolution purposes, starting with neutral pH water is recommended.
Q4: Can I use organic solvents to dissolve Reactive Yellow 37?
While Reactive Yellow 37 is primarily designed for aqueous solutions, preliminary testing with common laboratory solvents may be necessary for specific applications. There is limited public data on its solubility in organic solvents. It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) to determine their suitability for your experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dye precipitation or cloudiness upon dissolution | - Exceeding the solubility limit.- Presence of salts or electrolytes in the water.[4]- Incorrect pH of the solvent. | - Prepare a less concentrated solution.- Use deionized or distilled water.- Ensure the water for initial dissolution is at a neutral pH (6-7).[2] |
| Inconsistent color intensity in experiments | - Incomplete dissolution of the dye powder.- Agglomeration of dye particles in the stock solution. | - Ensure the dye is fully dissolved by gentle heating and stirring before use.- Prepare fresh solutions and avoid long-term storage, especially under alkaline conditions. |
| Low reactivity or poor staining | - Hydrolysis of the dye due to prolonged exposure to alkaline pH.- Incorrect pH for the fixation step. | - Prepare the alkaline solution just before use.- Optimize the pH for your specific substrate and experimental conditions, typically in the alkaline range.[3] |
| Formation of a gel-like substance | - High dye concentration.- Interaction with other components in the solution. | - Dilute the dye solution.- Evaluate the compatibility of the dye with other reagents in your experimental buffer. |
Data Presentation
Table 1: Reported Aqueous Solubility of Reactive Yellow 37
| Solubility (g/L) | Temperature (°C) | pH | Source |
| 80 | 30 | Not Specified | Industry Data |
| 150 | Not Specified | Not Specified | Patent Literature |
| Soluble | Not Specified | 6-7 | Supplier Information[2] |
Note: The conflicting data highlights the importance of verifying solubility under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of Reactive Yellow 37
Objective: To prepare a standardized, concentrated stock solution of Reactive Yellow 37 for subsequent dilution in experimental buffers.
Materials:
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Reactive Yellow 37 powder
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Deionized or distilled water
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Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Accurately weigh the desired amount of Reactive Yellow 37 powder.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately half of the final volume of deionized water to the flask.
-
Place the flask on a magnetic stirrer and stir the solution at room temperature until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution, but avoid boiling.
-
Once the dye is fully dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
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Stopper the flask and invert it several times to ensure a homogenous solution.
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Store the stock solution in a well-sealed container, protected from light. For short-term storage, refrigeration is recommended.
Protocol 2: Enhancing Solubility for Staining Applications
Objective: To prepare a working solution of Reactive Yellow 37 with enhanced solubility and stability for staining procedures.
Materials:
-
Concentrated stock solution of Reactive Yellow 37 (from Protocol 1)
-
Urea (optional, as a hydrotropic agent)
-
Sodium bicarbonate or other suitable alkali (for fixation)
-
Experimental buffer (pH-adjusted as required for the specific application)
Procedure:
-
To your experimental buffer, add urea to a final concentration of 0.5-1 M to help prevent dye aggregation.
-
Add the required volume of the Reactive Yellow 37 stock solution to the buffer to achieve the desired final concentration.
-
Mix the solution thoroughly.
-
If the experimental protocol requires alkaline conditions for dye fixation, prepare the alkaline solution separately and add it to the dye solution immediately before use to minimize hydrolysis.
-
Use the freshly prepared working solution for your experiment.
Visualizations
References
Technical Support Center: Regeneration of Adsorbents for Reactive Yellow 37 Removal
Disclaimer: Scientific literature with specific data on the regeneration of adsorbents used for Reactive Yellow 37 (RY37) is limited. This guide is built upon data from closely related anionic reactive dyes, such as Reactive Yellow 2 (RY2), Reactive Yellow 4 (RY4), and Reactive Yellow 145 (RY145). The principles, protocols, and troubleshooting steps provided are highly relevant but should be considered a starting point for experiments involving RY37.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for regenerating adsorbents loaded with anionic reactive dyes like RY37?
A1: The most widely reported and effective methods are chemical and thermal regeneration.
-
Chemical Regeneration: This is the most common method for reactive dyes. It involves washing the saturated adsorbent with a chemical solution (eluent) to desorb the dye. For anionic dyes like RY37, alkaline solutions such as sodium hydroxide (NaOH) are highly effective.[1][2] Organic solvents like acetone and ethanol have also shown high desorption efficiencies.[3]
-
Thermal Regeneration: This method uses high temperatures (typically >500°C) in an inert atmosphere to break down and volatilize the adsorbed dye molecules. It is very effective but can be energy-intensive and may cause some degradation of the adsorbent's structure over time.
Q2: How do I choose the best regeneration method for my specific adsorbent?
A2: The choice depends on the adsorbent's stability, the nature of the dye-adsorbent interaction, and cost considerations.
-
For biomass-based adsorbents, activated carbons, and modified materials, chemical regeneration with NaOH is often preferred because it is effective at ambient temperatures and targets the pH-sensitive electrostatic interactions typical of anionic dye adsorption.[1][3]
-
Thermal regeneration is best suited for robust materials like granular activated carbon where strong, non-electrostatic forces are involved.
-
If your adsorbent is sensitive to high pH or high temperatures, exploring organic solvents like ethanol or acetone may be a viable alternative.[3]
Q3: How many times can I reuse my adsorbent for RY37 removal?
A3: Reusability depends on both the adsorbent and the regeneration method. Many studies show that adsorbents can be effectively reused for multiple cycles (typically 3 to 7) with a gradual decrease in adsorption capacity. For instance, an APTES-modified coffee ground adsorbent maintained high adsorption capacity for three cycles when removing Reactive Yellow 2.[1] A nanocomposite adsorbent used for Reactive Yellow 145 removal retained 74.5% of its initial efficiency after the fifth cycle.[4]
Q4: Why is pH so critical for the adsorption and desorption of anionic reactive dyes?
A4: pH dictates the surface charge of the adsorbent and the ionization of the dye.
-
Adsorption: Anionic dyes like RY37 are negatively charged. Adsorption is typically favored at low pH (e.g., pH 2-4) because the adsorbent surface becomes positively charged (protonated), leading to strong electrostatic attraction with the negatively charged dye molecules.[1][4][5]
-
Desorption (Regeneration): Desorption is favored at high pH (e.g., pH > 10). In an alkaline solution (like NaOH), the adsorbent surface becomes negatively charged, causing electrostatic repulsion with the anionic dye molecules, which releases them back into the solution.[1][2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low desorption/regeneration efficiency using NaOH. | 1. Insufficient pH: The pH of the NaOH solution may not be high enough to fully reverse the surface charge of the adsorbent and cause electrostatic repulsion. 2. Strong non-electrostatic interactions: The dye may be bound by mechanisms other than electrostatic attraction (e.g., hydrogen bonding, π-π interactions) that are not disrupted by high pH alone. 3. Insufficient contact time or agitation: The eluent may not have had enough time or mixing to penetrate the adsorbent pores and desorb the dye. | 1. Increase NaOH Concentration: Try regenerating with a higher concentration of NaOH (e.g., start with 0.1 M and increase to 0.5 M or 1.0 M) to ensure a sufficiently high pH.[1][2] 2. Try a Different Eluent: Test organic solvents like acetone or an ethanol-water mixture, which can disrupt different types of interactions.[3][6] 3. Optimize Conditions: Increase the regeneration contact time (e.g., from 1 hour to 3-4 hours) and ensure adequate agitation (e.g., 150-200 rpm) to improve mass transfer. |
| Adsorption capacity decreases significantly after each regeneration cycle. | 1. Incomplete Desorption: Residual dye molecules from the previous cycle are occupying active sites. 2. Adsorbent Degradation: The regeneration process (harsh pH or high temperature) is damaging the adsorbent's structure, reducing its surface area or destroying functional groups.[2] 3. Loss of Adsorbent Mass: Physical loss of the adsorbent material occurs during the washing and recovery steps between cycles. | 1. Improve Regeneration Protocol: Use a more effective eluent or optimize the regeneration conditions (see above). Consider a final wash step with deionized water to remove residual chemicals. 2. Use Milder Conditions: If using thermal regeneration, try a lower temperature. If using chemical regeneration, try the lowest effective concentration of the eluent. For pH-sensitive materials, consider neutral organic solvents. 3. Handle with Care: Improve the separation technique (e.g., use finer filters, gentler centrifugation) to minimize material loss. |
| The color of the adsorbent is not fully removed after regeneration. | 1. Irreversible Adsorption: Some dye molecules may have formed strong chemical bonds (chemisorption) with the adsorbent surface. 2. Pore Blocking: Dye molecules may be trapped within the micropores of the adsorbent, making them inaccessible to the eluent. | 1. Attempt a Harsher Method: As a last resort for robust adsorbents, a more aggressive regeneration (e.g., thermal treatment) might be necessary to break down the strongly bound dye. 2. Consider Adsorbent Exhausted: If efficiency has dropped below an acceptable level and color remains, the adsorbent may have reached the end of its usable life. |
Data Presentation: Regeneration of Adsorbents for Anionic Reactive Dyes
Table 1: Chemical Regeneration Performance for Various Reactive Yellow Dyes
| Adsorbent | Target Dye | Regenerant (Eluent) | Desorption / Regeneration Efficiency | Cycles | Reference |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2 | 0.1 M NaOH | 96.3% - 98.8% | 3 | [1] |
| (Silylpropyl)ethylenediamine@nanocellulose | Reactive Yellow 2 | Acetone | >99% recovery | 5 | [3] |
| (Silylpropyl)ethylenediamine@nanocellulose | Reactive Yellow 2 | Ethanol | >96% recovery | 5 | [3] |
| nZVI/(Fe-Mn) binary oxide/bentonite nanocomposite | Reactive Yellow 145 | Alkaline Elution | 74.5% of original capacity retained | 5 | [4] |
| Raw Glauconite | Reactive Yellow 160 | Not Specified | Effective reusability noted | - | [5] |
| Modified Glauconite (Thermal & Acid Activated) | Reactive Yellow 160 | Not Specified | Effective reusability noted | - | [5] |
Experimental Protocols
Protocol: Chemical Regeneration of an Adsorbent Using Sodium Hydroxide (NaOH)
This protocol describes a general procedure for desorbing an anionic reactive dye like RY37 from a saturated adsorbent.
1. Materials and Reagents:
-
Dye-saturated adsorbent
-
Sodium Hydroxide (NaOH) pellets or solution
-
Hydrochloric Acid (HCl) solution (for potential pre-rinse or pH adjustment)
-
Deionized (DI) water
-
Beakers or Erlenmeyer flasks
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., vacuum filter with filter paper) or centrifuge
-
Drying oven
-
pH meter
2. Procedure:
-
Step 1: Separation of Adsorbent
-
After the adsorption experiment is complete, separate the dye-saturated adsorbent from the aqueous solution by filtration or centrifugation. Collect the adsorbent.
-
-
Step 2: (Optional) Acid Rinse
-
To remove any loosely bound species, briefly rinse the adsorbent with a dilute HCl solution (e.g., 0.01 M).[1] This step should be tested first on a small scale, as it may not be necessary or suitable for all adsorbents. After the rinse, separate the adsorbent again.
-
-
Step 3: Desorption with NaOH
-
Prepare a 0.1 M NaOH solution. Note: The optimal concentration may vary and should be determined experimentally (a range of 0.1 M to 1.0 M is common).
-
Place the saturated adsorbent into a flask and add the 0.1 M NaOH solution at a solid-to-liquid ratio of approximately 1 g adsorbent to 100 mL of solution.
-
Place the flask on an orbital shaker and agitate at ~150 rpm for a predetermined contact time (a typical starting point is 2-4 hours) at room temperature.[1]
-
-
Step 4: Recovery of Regenerated Adsorbent
-
After desorption, separate the adsorbent from the now-colored NaOH solution using filtration or centrifugation. The colored solution (eluate) contains the desorbed dye.
-
-
Step 5: Neutralization and Washing
-
Wash the recovered adsorbent thoroughly with DI water multiple times until the pH of the filtrate becomes neutral (pH ~7.0). This is a critical step to remove residual NaOH, which would interfere with the next adsorption cycle.
-
-
Step 6: Drying
-
Dry the washed adsorbent in an oven at a suitable temperature (e.g., 60-80°C) until it reaches a constant weight. Avoid excessively high temperatures that could damage the adsorbent structure.
-
-
Step 7: Storage and Reuse
-
Store the dried, regenerated adsorbent in a desiccator. It is now ready for the next adsorption cycle. To evaluate regeneration efficiency, conduct a new adsorption experiment under the same initial conditions and compare the adsorption capacity to that of the previous cycle.
-
Visualizations
Caption: Experimental workflow for the adsorption-regeneration cycle.
Caption: Decision tree for selecting a suitable regeneration method.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Regeneration performance of clay-based adsorbents for the removal of industrial dyes: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04290J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
"minimizing sludge production in Reactive Yellow 37 biotreatment"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biotreatment of Reactive Yellow 37, with a focus on minimizing excess sludge production.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high sludge production in the biotreatment of Reactive Yellow 37?
High sludge production, often indicated by a high Sludge Volume Index (SVI), is typically a result of suboptimal operating conditions that favor the growth of filamentous bacteria or the excessive production of extracellular polymeric substances (EPS). Factors contributing to this include shock loading of the dye, nutrient imbalance, incorrect pH, and inappropriate dissolved oxygen (DO) levels. Biological treatment methods, when optimized, are known to produce significantly less sludge compared to physicochemical approaches like coagulation.[1]
Q2: How does a sequential anaerobic-aerobic process help in minimizing sludge?
A sequential anaerobic-aerobic process is highly effective for treating azo dyes like Reactive Yellow 37 and minimizing sludge.[2][3][4][5]
-
Anaerobic Stage: In the absence of oxygen, the azo bond (–N=N–) of the dye is cleaved by azoreductase enzymes produced by anaerobic bacteria. This results in the decolorization of the wastewater and the formation of aromatic amines.
-
Aerobic Stage: The aromatic amines produced in the anaerobic stage are then degraded by aerobic bacteria. This two-step process allows for more complete mineralization of the dye molecule, leading to a lower overall biomass yield (sludge production) compared to a single-stage aerobic process where the complex dye structure can be more difficult to degrade and may lead to the production of more biomass.[2][4]
Q3: What is Sludge Volume Index (SVI), and how does it relate to sludge production?
Sludge Volume Index (SVI) is a critical parameter used to monitor the settling characteristics of activated sludge. It is the volume (in mL) occupied by one gram of activated sludge after 30 minutes of settling. A high SVI indicates poor settling sludge (bulking), which can lead to solids washout and a higher volume of sludge to be managed. While not a direct measure of sludge production (yield), a consistently high SVI is a strong indicator of operational issues that can contribute to excessive sludge.
Q4: Can the choice of microbial consortium impact sludge yield?
Yes, the selection of an appropriate microbial consortium is crucial for efficient dye degradation and minimized sludge production. A well-acclimated consortium with a synergistic metabolism can degrade the dye and its intermediates more completely, leading to a higher proportion of the organic carbon being converted to CO2 and less to new biomass. Consortia containing bacteria with high azoreductase and other relevant enzyme activities are particularly effective.[6][7][8]
Q5: What are the key operational parameters to monitor and control for sludge minimization?
Key operational parameters to control include:
-
pH: Maintaining an optimal pH range (typically near neutral) is essential for microbial activity.[9][10]
-
Temperature: Sudden fluctuations can shock the system. A stable temperature within the optimal range for the microbial consortium should be maintained.
-
Dissolved Oxygen (DO): Crucial for the aerobic stage to ensure complete degradation of aromatic amines.
-
Hydraulic Retention Time (HRT): The time wastewater spends in the reactor. Sufficient HRT is necessary for complete degradation.[11][12]
-
Sludge Retention Time (SRT): The average time biomass remains in the system. A longer SRT can sometimes lead to lower net sludge production.
-
Nutrient Availability: A proper balance of carbon, nitrogen, and phosphorus is required for healthy microbial growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Sludge Volume Index (SVI) / Sludge Bulking | - Overgrowth of filamentous bacteria.- Nutrient deficiency (N, P).- Low Dissolved Oxygen (DO) in the aerobic stage.- pH shock. | - Conduct microscopic examination of the sludge to identify filamentous bacteria.- Adjust the nutrient dosing to achieve a balanced C:N:P ratio.- Increase aeration in the aerobic reactor to maintain optimal DO levels.- Monitor and stabilize the influent and reactor pH. |
| Incomplete Decolorization | - Insufficient Hydraulic Retention Time (HRT) in the anaerobic stage.- Low activity of azoreductase enzymes.- Presence of inhibitory compounds.- Inadequate electron donor for the anaerobic process. | - Increase the HRT of the anaerobic reactor.- Ensure the microbial consortium is well-acclimated to Reactive Yellow 37.- Analyze the influent for potential toxic compounds.- Supplement with a readily biodegradable carbon source if necessary. |
| Foaming in the Aeration Tank | - Presence of surfactants in the wastewater.- Overgrowth of certain filamentous bacteria (e.g., Nocardia).- High concentration of extracellular polymeric substances (EPS). | - Identify and pretreat the source of surfactants if possible.- Use anti-foaming agents judiciously.- Optimize operational conditions to control filamentous bacteria growth. |
| Poor Chemical Oxygen Demand (COD) Removal | - Incomplete degradation of aromatic amines in the aerobic stage.- Insufficient HRT or SRT.- Low microbial activity due to toxicity or nutrient limitation. | - Ensure adequate aeration and HRT in the aerobic reactor.- Increase the SRT to allow for the growth of slower-growing bacteria that degrade recalcitrant compounds.- Check for nutrient deficiencies and potential toxicity in the influent.[2][4] |
| Sudden Increase in Sludge Production | - Shock loading of the dye or organic matter.- Uncontrolled microbial growth due to nutrient imbalance.- Changes in influent characteristics. | - Implement an equalization tank to buffer shock loads.- Monitor and adjust nutrient dosing based on influent characteristics.- Characterize the influent to identify any changes that may be affecting the biotreatment process. |
Quantitative Data on Biotreatment Performance
While specific data for Reactive Yellow 37 is limited, the following table provides a summary of performance data from studies on other reactive azo dyes, which can serve as a benchmark.
| Parameter | Reactive Black 5 [2][7] | Remazol Yellow RR [5][13] | Reactive Red 198 [8] |
| Treatment System | Anaerobic/Aerobic Sequential | Anaerobic/Aerobic Sequential | Bacterial-Yeast Consortium |
| Initial Dye Conc. (mg/L) | Not Specified | 100 - 2000 | 50 |
| Decolorization Efficiency (%) | 90 - 95 | ~98 | 92 |
| COD Removal Efficiency (%) | 85 - 90 (overall) | Partial degradation of aromatic amines | Not Specified |
| Key Operational Conditions | Anaerobic UASB followed by aerobic CSTR | Anaerobic biofilm reactor followed by aerobic treatment | pH 7, 40°C, static condition |
Experimental Protocols
Protocol 1: Sequential Anaerobic-Aerobic Biotreatment of Reactive Yellow 37
Objective: To achieve high decolorization and mineralization of Reactive Yellow 37 with minimal sludge production.
Materials:
-
Two-stage bioreactor system (anaerobic and aerobic reactors).
-
Acclimated microbial consortium (e.g., from a textile wastewater treatment plant).
-
Reactive Yellow 37 stock solution.
-
Nutrient medium (containing sources of nitrogen, phosphorus, and trace elements).
-
pH meter, DO meter.
-
Spectrophotometer for color measurement.
-
Apparatus for COD, MLSS (Mixed Liquor Suspended Solids), and SVI analysis.
Methodology:
-
Inoculation and Acclimatization:
-
Inoculate both reactors with the acclimated microbial consortium.
-
Gradually introduce Reactive Yellow 37 into the feed, starting with a low concentration and increasing it over several weeks to allow the biomass to adapt.
-
-
Anaerobic Stage:
-
Feed the synthetic wastewater containing Reactive Yellow 37 and nutrients into the anaerobic reactor.
-
Maintain anaerobic conditions (DO < 0.5 mg/L).
-
Set the Hydraulic Retention Time (HRT) to 12-24 hours.
-
Monitor the pH and maintain it between 6.8 and 7.2.
-
Measure the color removal efficiency of the effluent from the anaerobic reactor using a spectrophotometer at the maximum absorbance wavelength of Reactive Yellow 37.
-
-
Aerobic Stage:
-
Feed the effluent from the anaerobic reactor into the aerobic reactor.
-
Maintain aerobic conditions by providing continuous aeration (DO > 2 mg/L).
-
Set the HRT to 8-12 hours.
-
Monitor and control the pH between 7.0 and 7.5.
-
Measure the final COD and color of the effluent from the aerobic reactor.
-
-
Sludge Monitoring:
-
Regularly measure the Mixed Liquor Suspended Solids (MLSS) concentration in both reactors.
-
Perform a Sludge Volume Index (SVI) test on the aerobic sludge at least once a week to assess its settling properties.
-
Protocol 2: Analytical Method for Sludge Volume Index (SVI)
Objective: To determine the settling characteristics of the activated sludge.
Materials:
-
1-liter graduated cylinder.
-
Timer.
-
Apparatus for MLSS measurement.
Methodology:
-
Collect a well-mixed sample of the activated sludge from the aeration tank.
-
Pour 1 liter of the sample into the graduated cylinder.
-
Allow the sludge to settle undisturbed for 30 minutes.
-
Record the volume of the settled sludge in mL.
-
Separately, measure the MLSS concentration of the sample in g/L.
-
Calculate the SVI using the following formula: SVI (mL/g) = (Volume of settled sludge after 30 min (mL) / MLSS concentration (g/L))
Visualizations
Caption: Experimental workflow for sequential anaerobic-aerobic biotreatment.
Caption: Troubleshooting logic for high sludge production.
Caption: Simplified degradation pathway of Reactive Yellow 37.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial–yeast consortium as an effective biocatalyst for biodegradation of sulphonated azo dye Reactive Red 198 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of operating HRT and temperature on fouling of tertiary membranes treating municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of operational parameters on the performance of an anaerobic sequencing batch reactor (AnSBR) treating protein-rich wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Reactive Yellow 37
For researchers and professionals in the fields of environmental science, textiles, and analytical chemistry, the accurate quantification of reactive dyes such as C.I. Reactive Yellow 37 is crucial for quality control, wastewater monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high sensitivity and selectivity. However, other methods like UV-Visible Spectrophotometry provide simpler, more accessible alternatives. This guide presents a comparative overview of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for a given application.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between performance, cost, and complexity. While HPLC provides superior separation and sensitivity, spectrophotometry offers a rapid and cost-effective solution for less complex samples.
Table 1: Comparison of HPLC and UV-Visible Spectrophotometry for Reactive Yellow 37 Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases, followed by detection. | Measurement of light absorbance at a specific wavelength (λmax) by the analyte in solution. |
| Selectivity | High (separates dye from impurities and other dyes). | Low to Moderate (susceptible to interference from other absorbing compounds in the matrix). |
| Sensitivity | High (typically in the µg/L to mg/L range). | Moderate (typically in the mg/L range). |
| Linearity (R²) | Excellent (>0.999). | Good (>0.99). |
| Throughput | Lower (requires chromatographic run time for each sample). | Higher (rapid measurements once the instrument is calibrated). |
| Cost | High (expensive instrumentation and solvents). | Low (relatively inexpensive instrumentation). |
| Complexity | High (requires skilled operators and method development). | Low (simple and straightforward operation). |
High-Performance Liquid Chromatography (HPLC) Method Validation
A validated HPLC method ensures the reliability, accuracy, and reproducibility of the analytical results. The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of Reactive Yellow 37, based on data from similar dye analyses.[1][2]
Table 2: Representative Validation Parameters for an HPLC-DAD Method for Reactive Yellow 37
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 0.9 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (%RSD) | < 2% |
| Retention Time | ~5-10 minutes (method dependent) |
Experimental Protocols
HPLC Method for Reactive Yellow 37 Quantification
This protocol describes a representative reversed-phase HPLC method with Diode-Array Detection (DAD) for the quantification of Reactive Yellow 37.
a. Materials and Reagents:
-
Reactive Yellow 37 analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
c. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM ammonium acetate buffer in water (Solvent A) and acetonitrile (Solvent B).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Reactive Yellow 37 standard and dissolve it in 100 mL of a 50:50 mixture of Solvent A and Solvent B.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
d. Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for Reactive Yellow 37 (approximately 410 nm).[2]
e. Sample Preparation:
-
Liquid Samples (e.g., wastewater): Centrifuge the sample to remove suspended solids. Filter the supernatant through a 0.45 µm syringe filter. Dilute the sample with the mobile phase if the dye concentration is expected to be high.
-
Solid Samples (e.g., dyed fabric): Extract a known weight of the material with a suitable solvent (e.g., methanol/water mixture) using ultrasonication. Filter the extract and dilute as necessary.
f. Validation Procedure:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards.
-
Accuracy: Perform spike-recovery experiments by adding a known amount of standard to a blank matrix.
-
Precision: Analyze replicate injections of a standard solution to determine repeatability (intraday precision) and analyze on different days for intermediate precision.
UV-Visible Spectrophotometric Method for Reactive Yellow 37 Quantification
This protocol outlines a straightforward method for quantifying Reactive Yellow 37 using UV-Visible spectrophotometry.[3][4]
a. Materials and Reagents:
-
Reactive Yellow 37 analytical standard
-
Ultrapure water or a suitable buffer solution
b. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
c. Procedure:
-
Determination of λmax: Prepare a ~10 mg/L solution of Reactive Yellow 37 in ultrapure water. Scan the solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution (e.g., 100 mg/L) of Reactive Yellow 37 in ultrapure water. From this stock, prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 mg/L).
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax, using ultrapure water as a blank. Plot a graph of absorbance versus concentration. The resulting curve should be linear and follow the Beer-Lambert law.
-
Sample Measurement: Prepare the sample as described for the HPLC method (filtering is crucial). Measure the absorbance of the sample at λmax.
-
Quantification: Determine the concentration of Reactive Yellow 37 in the sample by interpolating its absorbance value on the calibration curve.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC method validation and a logical comparison of the two analytical techniques.
Caption: Workflow for validating an HPLC method.
Caption: Logical flow for selecting an analytical method.
References
Degradation of Reactive Yellow 37: A Comparative Analysis of Advanced Oxidation Processes
The effective removal of textile dyes from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Reactive Yellow 37, a widely used azo dye, is a notable pollutant in textile effluents. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of such recalcitrant organic compounds. This guide provides a comparative analysis of the degradation efficiency of various AOPs for Reactive Yellow 37 and similar reactive dyes, supported by experimental data to aid researchers and scientists in selecting the most suitable treatment strategy.
Comparative Degradation Efficiency of AOPs
The efficiency of different AOPs in degrading reactive yellow dyes varies significantly based on the process and experimental conditions. The following table summarizes the quantitative data on the degradation of Reactive Yellow dyes using various AOPs. While specific data for Reactive Yellow 37 is limited, the presented data for other reactive yellow dyes provides a strong comparative framework.
| Advanced Oxidation Process (AOP) | Reactive Dye | Degradation Efficiency (%) | Experimental Conditions | Reference |
| UV/H₂O₂ | Reactive Yellow 160A | 77.78 | [RY-160A] = 30 mg/L, H₂O₂ = 0.8 mL, Irradiation time = 120 min | [1] |
| UV/H₂O₂/TiO₂ | Reactive Yellow 160A | 90.40 | [RY-160A] = 30 mg/L, H₂O₂ = 0.8 mL, TiO₂ = 450 mg/L, pH = 3, Irradiation time = 120 min | [1] |
| UV/H₂O₂/SnO₂ | Reactive Yellow 160A | 82.66 | [RY-160A] = 30 mg/L, H₂O₂ = 0.8 mL, SnO₂ = 450 mg/L, pH = 3, Irradiation time = 120 min | [1] |
| Ozonation (O₃) | Reactive Yellow 145 | >95 (Color Removal) | Not specified | [2] |
| Fenton (Fe²⁺/H₂O₂) | Reactive Yellow 145 | 95.6 | [RY 145] = not specified, Fe²⁺ = 3.5 × 10⁻⁵ M, H₂O₂ = not specified, pH = 3, Time = 1 h | [3] |
| Photo-Fenton | Disperse Yellow 119 | 99.1 (SAC Removal) | [DY 119] = 100 mg/L, Fe²⁺ = 50 mg/L, H₂O₂ = 75 mg/L, pH = 3, Solar irradiation time = 40 min | [4] |
| Gamma Radiation/H₂O₂ | Reactive Yellow 18 | 99 | Absorbed dose = 20 kGy, H₂O₂ = 0.6 mL, Acidic pH | [5] |
| Catalytic Ozonation (Fe/Mn-Zeolite) | Disperse Yellow 42 | 73 | Catalyst dose = 0.5 g, Ozone dose = 1.8 mg/min, pH = 6, Time = 30 min | [6] |
*SAC: Spectral Absorption Coefficient
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental protocols for the AOPs discussed.
Photocatalytic Degradation (UV/H₂O₂/TiO₂)
The photocatalytic degradation of Reactive Yellow 160A was investigated in a batch reactor.[1]
-
Preparation of Dye Solution: A stock solution of Reactive Yellow 160A (30 mg/L) was prepared in deionized water.
-
Catalyst Suspension: A specific amount of TiO₂ catalyst (450 mg/L) was added to the dye solution.
-
pH Adjustment: The pH of the solution was adjusted to 3 using dilute HCl or NaOH.
-
Addition of Oxidant: Hydrogen peroxide (0.8 mL) was added to the mixture.
-
Photoreactor Setup: The suspension was placed in a photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Irradiation: The solution was irradiated with UV light for 120 minutes.
-
Analysis: Samples were withdrawn at regular intervals, centrifuged to remove the catalyst, and the concentration of the dye was determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
Fenton and Photo-Fenton Oxidation
The degradation of reactive and disperse yellow dyes via Fenton and photo-Fenton processes involves the generation of highly reactive hydroxyl radicals.[3][4]
-
Reaction Setup: A known volume of the dye solution was taken in a glass reactor.
-
pH Adjustment: The initial pH of the solution was adjusted to the desired value (typically around 3) using sulfuric acid.
-
Addition of Fenton's Reagent: A predetermined amount of ferrous sulfate (FeSO₄·7H₂O) was added, followed by the addition of hydrogen peroxide to initiate the reaction.
-
Reaction Time: The reaction was allowed to proceed for a specific duration (e.g., 60 minutes) under constant stirring.
-
Photo-Fenton: For the photo-Fenton process, the reactor was exposed to a light source (e.g., solar irradiation) after the addition of the reagents.
-
Quenching and Analysis: At the end of the reaction, the pH was raised to above 7 to precipitate the iron as ferric hydroxide. The solution was then filtered, and the remaining dye concentration was measured spectrophotometrically.
Ozonation
Ozonation involves the use of ozone gas as a powerful oxidizing agent.[2]
-
Ozone Generation: Ozone was produced from pure oxygen using an ozone generator.
-
Reaction Vessel: The dye solution was placed in a bubble column reactor.
-
Ozone Sparging: A continuous stream of ozone gas was bubbled through the dye solution at a specific flow rate.
-
pH Control: The pH of the solution was monitored and maintained at the desired level.
-
Sampling and Analysis: Aliquots of the solution were collected at different time intervals, and the decolorization was monitored using a UV-Vis spectrophotometer.
Experimental and Logical Flow Diagrams
To visualize the experimental workflow and the logical relationships in comparing AOPs, the following diagrams are provided.
Caption: Experimental workflow for comparing AOPs.
Caption: Logical relationship of AOP components.
References
A Comparative Toxicological Analysis of Reactive Yellow 37 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Reactive Yellow 37 and other selected azo dyes. The information is compiled from various scientific studies to assist researchers and professionals in understanding their relative toxicities and the underlying mechanisms of action. This document is intended for research and informational purposes only.
Executive Summary
Azo dyes represent the largest class of synthetic colorants used across various industries. Concerns over their potential toxicity, primarily stemming from the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines, have prompted extensive research. This guide focuses on the toxicological profile of Reactive Yellow 37 in comparison to other notable azo dyes, presenting available quantitative data, detailed experimental methodologies for key toxicity assays, and insights into the signaling pathways involved in their toxic effects. While specific in vitro toxicity data for Reactive Yellow 37 is limited, this guide draws comparisons using data from structurally similar reactive dyes to provide a comprehensive overview.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of Reactive Yellow 37 and other selected azo dyes. It is important to note that direct comparative studies for Reactive Yellow 37 are scarce, and some of the data presented for comparison are for other reactive yellow dyes.
Table 1: Acute and Aquatic Toxicity Data
| Dye Name | CAS Number | Class | Oral LD50 (Rat) | Aquatic LC50 |
| Reactive Yellow 37 | 12237-16-0 | Monoazo | > 2000 mg/kg[][2] | > 500 mg/L (Leuciscus idus, 48h)[2] |
| Reactive Yellow 86 | 61951-86-8 | Monoazo | > 5000 mg/kg | Not available |
| Reactive Black 5 | 17095-24-8 | Diazo | > 14,000 mg/kg | Not available |
| Disperse Yellow 7 | 6300-37-4 | Monoazo | Not available | Not available |
| Congo Red | 573-58-0 | Diazo | Not available | Not available |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Dye Name | Cell Line | Exposure Time | IC50 (µg/mL) |
| Yellow Dye (unspecified reactive) | Boar Spermatozoa | 24 hours | 135 |
| 72 hours | 60 | ||
| Red Dye (unspecified reactive) | Boar Spermatozoa | 24 hours | 124 |
| 72 hours | 46 | ||
| Blue Dye (unspecified reactive) | Boar Spermatozoa | 24 hours | 127 |
| Reactive Blue 19 | HaCaT (Human Keratinocytes) | Not Specified | 500 - 1000[3] |
| HepaRG (Human Hepatoma) | Not Specified | > 1000[3] | |
| Reactive Orange 16 | HaCaT (Human Keratinocytes) | Not Specified | > 1000[3] |
| HepaRG (Human Hepatoma) | Not Specified | > 1000[3] | |
| Reactive Blue 2 | HaCaT (Human Keratinocytes) | Not Specified | > 1000[3] |
Experimental Protocols
Detailed methodologies for common assays used in the toxicological assessment of azo dyes are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the azo dye. Include a vehicle control (medium with the same solvent concentration used for the dye) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the dye that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.
Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: After treating cells with the azo dye for the desired time, harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Signaling Pathways and Experimental Workflows
The toxicity of azo dyes can be mediated through various cellular signaling pathways, often leading to oxidative stress, DNA damage, and ultimately, cell death.
Azo Dye-Induced Oxidative Stress and Nrf2 Signaling Pathway
Exposure to azo dyes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.
General Experimental Workflow for Azo Dye Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of an azo dye.
References
Unveiling the Most Effective Adsorbents for Reactive Yellow 37 Dye Removal: A Comparative Guide
The textile industry's vibrant colors often come at an environmental cost, with dye-laden wastewater posing a significant threat to aquatic ecosystems. Among these, Reactive Yellow 37, a common azo dye, is particularly challenging to remove due to its high solubility and stability. This guide offers a comparative analysis of various adsorbents investigated for the removal of Reactive Yellow dyes, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform their work in water remediation.
Performance Comparison of Adsorbents
A wide array of materials, ranging from commercially available activated carbons to low-cost agricultural waste-based adsorbents, have been explored for their efficacy in removing reactive yellow dyes. The performance of these adsorbents is typically evaluated based on their maximum adsorption capacity (q_max), which indicates the amount of dye adsorbed per unit mass of the adsorbent. Other critical parameters include the optimal pH, contact time, and temperature for achieving maximum removal efficiency.
The following table summarizes the performance of various adsorbents for the removal of different Reactive Yellow dyes as reported in the literature. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.
| Adsorbent | Specific Reactive Yellow Dye | Max. Adsorption Capacity (mg/g) | Optimal pH | Contact Time (min) | Temperature (°C) | Reference |
| PEI/PVC Cross-Linked Fiber | Reactive Yellow 2 | 820.6 | 2.0 | ~180 | 25 | [1] |
| Chitosan | Reactive Yellow 145 | 885 | Not Specified | Not Specified | Not Specified | [2] |
| Teff Straw Activated Carbon | Reactive Yellow 145 | Not Specified (98.53% removal) | Not Specified | 120 | 539 (activation temp) | [3] |
| Nut Shell Activated Carbon | Reactive Yellow 3 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Commercial Activated Carbon | Reactive Bezactiv Yellow | Not Specified | 5.7 (unaltered) | Not Specified | Not Specified | [5] |
| Malt Bagasse | Reactive Yellow Dye | 68.75 | 2.0 | 240 | 30 | [6] |
| Acid Activated Glauconite | Reactive Yellow 160 | 55.87 | 1.0 | Not Specified | Not Specified | [7] |
| Thermally Activated Glauconite | Reactive Yellow 160 | 51.55 | 1.0 | Not Specified | Not Specified | [7] |
| Raw Glauconite | Reactive Yellow 160 | 29.85 | 1.0 | Not Specified | Not Specified | [7] |
| Organo-bentonite | Reactive Yellow K-RN (Y.3) | Not Specified (100% removal at 25 g/L) | Not Specified | 150 | Not Specified | [8] |
| CTABr Modified Zeolite NaY | Reactive Yellow BF-3R | 5.35 | 8.0 | 120 | 25 | [9][10] |
| Zeolite NaY | Reactive Yellow BF-3R | 3.35 | Acidic | 120 | 25 | [9][10] |
| Kaolin | Basic Yellow 28 | Not Specified (92.08% removal) | 9.0 | 60 | 30 | [11] |
| APTES-modified Spent Coffee Grounds | Reactive Yellow 2 | Not Specified | 2.0 | 30 | 25 | [12] |
Experimental Protocols: A Generalized Approach
The evaluation of adsorbent performance for dye removal typically follows a standardized batch adsorption procedure. This allows for the systematic investigation of various parameters influencing the adsorption process.
Key Experimental Steps:
-
Adsorbent Preparation: The adsorbent material is prepared, which may involve washing, drying, grinding, and in some cases, chemical or physical activation to enhance its surface area and functionality.
-
Dye Solution Preparation: A stock solution of the Reactive Yellow dye of a known concentration is prepared using deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
-
Batch Adsorption Studies: A known amount of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a flask. The mixture is then agitated at a constant speed and temperature for a predetermined period.
-
Parameter Optimization: To determine the optimal conditions for dye removal, the effects of various parameters are studied by systematically varying one parameter while keeping others constant. These parameters include:
-
pH: The pH of the dye solution is adjusted using dilute acid or base solutions.
-
Adsorbent Dose: The amount of adsorbent added to the dye solution is varied.
-
Contact Time: Samples are taken at different time intervals to determine the equilibrium time.
-
Initial Dye Concentration: The initial concentration of the dye solution is varied to study its effect on adsorption capacity.
-
Temperature: The experiment is conducted at different temperatures to study the thermodynamic aspects of the adsorption process.
-
-
Analysis: After agitation, the solution is separated from the adsorbent by centrifugation or filtration. The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
Data Calculation: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) and the percentage of dye removal are calculated using the following equations:
-
q_e = (C_0 - C_e) * V / m
-
Removal (%) = ((C_0 - C_e) / C_0) * 100
Where:
-
C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
Visualizing the Process: Experimental Workflow
The logical flow of a typical batch adsorption experiment can be visualized to better understand the interconnected steps involved in evaluating an adsorbent's performance.
References
- 1. researchgate.net [researchgate.net]
- 2. The Change from Past to Future for Adsorbent Materials in Treatment of Dyeing Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsdjournal.org [rsdjournal.org]
- 10. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. cetjournal.it [cetjournal.it]
Ecotoxicity of Reactive Yellow 37 and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the ecotoxicity of C.I. Reactive Yellow 37, a single azo dye widely used in the textile industry. Due to a significant lack of publicly available ecotoxicity data for this specific dye, this guide draws upon general knowledge of reactive azo dyes and includes data for other reactive dyes to provide a comparative context. The information presented herein is intended to inform researchers and professionals about the potential environmental impact of such dyes and to provide standardized methodologies for their ecotoxicity assessment.
Data Presentation
Table 1: Ecotoxicity Data for Various Reactive Dyes (Data for Reactive Yellow 37 is Not Available)
| Dye Name | CAS Number | Test Organism | Endpoint | Value | Reference |
| Reactive Yellow 160 | 129898-77-7 | Rainbow Trout (Oncorhynchus mykiss) | LC50 (49h) | > 500 mg/L | [1] |
| Reactive Black 5 | 17095-24-8 | Daphnia magna | 21-day NOEC | 1.25 mg/L | [2] |
| Reactive Black 5 | 17095-24-8 | Daphnia magna | 21-day LOEC | 2.5 mg/L | [2] |
| Disperse Red 1 | 2872-52-8 | Daphnia magna | EC50 | 0.1 mg/L | [3] |
LC50: Lethal concentration that kills 50% of the test population. EC50: Effective concentration that causes a response in 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.
Experimental Protocols
The assessment of dye ecotoxicity typically involves standardized tests on aquatic organisms representing different trophic levels. The following are detailed methodologies for key experiments.
1. Acute Toxicity Test with Daphnia magna
This test is performed to determine the concentration of a substance that is lethal to 50% of the daphnids over a 48-hour period (48h-LC50).
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test vessels: Glass beakers.
-
Test volume: 50-100 mL.
-
-
Procedure:
-
Prepare a series of test concentrations of the dye in a suitable culture medium. A control group with only the medium is also prepared.
-
Introduce a specific number of daphnids (e.g., 10) into each test vessel.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.
-
The 48h-LC50 value is calculated using statistical methods such as the Probit or Logit method.[4]
-
2. Acute Toxicity Test with Brine Shrimp (Artemia salina)
This bioassay is a simple, low-cost method to determine the toxicity of substances.
-
Test Organism: Artemia salina nauplii (larvae).
-
Test Conditions:
-
Temperature: 25-30 °C.
-
Salinity: Artificial seawater (30-35 g/L).
-
-
Procedure:
-
Hatch Artemia salina cysts in artificial seawater.
-
Prepare different concentrations of the dye in seawater.
-
Place a set number of nauplii (e.g., 10-15) in each test vial containing the dye solutions and a control.
-
After 24 hours, count the number of dead nauplii.
-
Calculate the LC50 value.
-
3. Algal Growth Inhibition Test
This test evaluates the effect of a substance on the growth of algae.
-
Test Organism: Freshwater green algae, such as Pseudokirchneriella subcapitata.
-
Test Conditions:
-
Temperature: 24 ± 2 °C.
-
Continuous illumination.
-
-
Procedure:
-
Prepare test solutions with various concentrations of the dye.
-
Inoculate each solution with a known density of algal cells.
-
Incubate the cultures for 72 hours.
-
Measure the algal growth (e.g., by cell counting or spectrophotometry) at regular intervals.
-
Determine the EC50 for growth inhibition.
-
Mandatory Visualization
Experimental Workflow for Ecotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the ecotoxicity of a textile dye.
Caption: Experimental workflow for assessing the ecotoxicity of a dye.
General Biodegradation Pathway of Azo Dyes
Azo dyes can be broken down under anaerobic and aerobic conditions. The initial step is the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.
Caption: Generalized pathway for the biodegradation of azo dyes.
Comparison with Alternatives
Growing environmental concerns have led to the development of more sustainable alternatives to conventional reactive dyes.
Table 2: Comparison of Dyeing Technologies
| Dye Type/Technology | Description | Advantages | Disadvantages |
| Conventional Reactive Dyes | Synthetic dyes that form a covalent bond with the fiber. | Wide range of bright colors, good colorfastness. | High water consumption, salt usage, and potential for toxic effluent. |
| Natural Dyes | Derived from plant, animal, or mineral sources.[5] | Biodegradable, renewable resources. | Lower color yield, potential for high water usage in extraction, may require toxic mordants. |
| Improved Synthetic Dyes | Dyes engineered for higher fixation rates and lower environmental impact. | Reduced water and energy consumption, less dye in effluent. | May still be derived from petrochemical sources. |
| Supercritical CO2 Dyeing | Uses supercritical carbon dioxide as a solvent instead of water.[6] | Waterless process, no salt required, high dye utilization. | High initial investment in specialized equipment. |
| Bio-based Dyes | Dyes produced through fermentation or from biomass.[7] | Derived from renewable resources, potentially biodegradable. | Technology is still developing, scalability can be a challenge. |
Conclusion
While specific ecotoxicity data for Reactive Yellow 37 is scarce, the general profile of reactive azo dyes suggests a potential for environmental harm if released untreated into aquatic ecosystems. The byproducts of their degradation, particularly aromatic amines, can also be of toxicological concern. Standardized ecotoxicity testing using organisms like Daphnia magna and algae is crucial for a comprehensive risk assessment. The textile industry is gradually moving towards more sustainable alternatives, including improved synthetic dyes and innovative dyeing technologies that reduce the environmental footprint. Further research into the ecotoxicity of widely used dyes like Reactive Yellow 37 is essential to fill existing data gaps and promote the adoption of safer chemical practices in the textile industry.
References
- 1. dyespigments.net [dyespigments.net]
- 2. Screening Assessment - Canada.ca [canada.ca]
- 3. Effects of a textile azo dye on mortality, regeneration, and reproductive performance of the planarian, Girardia tigrina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENVIRONMENTAL [oasis-lmc.org]
- 5. What Are Alternatives to Azo Dyes? → Question [pollution.sustainability-directory.com]
- 6. What Alternatives Exist to Toxic Dyes? → Question [pollution.sustainability-directory.com]
- 7. textileschool.com [textileschool.com]
A Comparative Guide to Analytical Techniques for the Detection of Reactive Yellow 37
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for the quantitative determination of Reactive Yellow 37, a widely used azo dye in the textile industry. Ensuring accurate and reliable detection of this compound in various matrices, such as wastewater and consumer products, is crucial for environmental monitoring, regulatory compliance, and safety assessment. This document outlines the performance characteristics and detailed experimental protocols of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Differential Pulse Voltammetry.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the detection of Reactive Yellow 37 depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of four commonly employed techniques, compiled from various validation studies on reactive azo dyes.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Visible Spectrophotometry | Differential Pulse Voltammetry |
| Linearity (R²) | > 0.999 | > 0.993 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.026 - 0.086 µg/mL[1] | 0.02 - 1.35 ng/mL[2] | ~0.206 mg/L[3] | 1.3 x 10⁻⁸ mol L⁻¹[4] |
| Limit of Quantification (LOQ) | 0.077 - 0.262 µg/mL[1] | 0.06 - 4.09 ng/mL[2] | ~0.624 mg/L[3] | Not explicitly stated |
| Recovery (%) | 83.7 - 107.5[1] | 81.8 - 114.1[2] | Not typically reported | 83.97 - 105.12[4] |
| Precision (RSD%) | < 2.5 | < 16.3[2] | Not typically reported | < 0.55[4] |
| Selectivity | Moderate to High | Very High | Low | Moderate |
| Matrix Effect | Moderate | High (can be mitigated) | High | Moderate |
| Cost | Moderate | High | Low | Low to Moderate |
| Throughput | High | High | High | Moderate |
Note: The presented data are representative values from studies on various reactive dyes and may vary for Reactive Yellow 37 depending on the specific experimental conditions and sample matrix.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of azo dyes in relevant matrices.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the separation and quantification of dyes in complex mixtures.
Sample Preparation (Textile Samples):
-
Weigh 1 gram of the textile sample into a flask.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol or an acetonitrile/water mixture).
-
Sonicate the sample for 30 minutes at 50°C.[2]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector (DAD) monitoring the maximum absorbance wavelength of Reactive Yellow 37 (approximately 410-420 nm).
-
Column Temperature: 30°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
Sample Preparation (Textile Samples):
-
Follow steps 1-4 of the HPLC-DAD sample preparation protocol.[2]
-
Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[2]
LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution similar to the HPLC-DAD method is used.
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Solvent B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.
-
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Reactive Yellow 37.
UV-Visible Spectrophotometry
This technique is a simple and cost-effective method for the quantification of dyes in solutions with relatively simple matrices.
Sample Preparation (Aqueous Samples):
-
Collect the aqueous sample (e.g., wastewater).
-
Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the sample with deionized water to bring the absorbance within the linear range of the instrument.
Measurement Protocol:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance of Reactive Yellow 37 (λmax ≈ 410-420 nm). The absorption spectrum of reactive yellow dye shows a significant peak around 410 nm.[5]
-
Use deionized water or a blank sample matrix as the reference.
-
Measure the absorbance of the prepared sample.
-
Quantify the concentration using a pre-established calibration curve of known Reactive Yellow 37 concentrations.
Differential Pulse Voltammetry
This electrochemical technique provides good sensitivity for the detection of electroactive species like azo dyes.
Sample Preparation (Aqueous Samples):
-
Filter the aqueous sample to remove solid particles.
-
Add a suitable supporting electrolyte (e.g., Britton-Robinson buffer) to the sample. The pH of the solution should be optimized for the analysis.
Voltammetric Measurement:
-
Working Electrode: Hanging Mercury Dropping Electrode (HMDE) or Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Technique: Differential Pulse Voltammetry (DPV).
-
Potential Range: Scan over a potential range where the reduction of the azo group in Reactive Yellow 37 occurs (e.g., 0.0 to -1.3 V).[6]
-
Pulse Amplitude: Typically 50 mV.[6]
-
Scan Rate: 5 mV/s.[6]
-
An accumulation step at a specific potential and time can be included to pre-concentrate the analyte on the electrode surface, thereby increasing sensitivity.
Visualizations
To further clarify the methodologies and the validation process, the following diagrams are provided.
Caption: Experimental workflow for HPLC-DAD and LC-MS/MS analysis.
Caption: Experimental workflow for UV-Vis and Voltammetry.
References
- 1. Development and validation of the HPLC-DAD method for the quantification of 16 synthetic dyes in various foods and the use of liquid anion exchange extraction for qualitative expression determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
"performance of different microbial strains for Reactive Yellow 37 degradation"
The textile industry is a major contributor to water pollution, with synthetic dyes like Reactive Yellow 37 being significant environmental concerns due to their complex aromatic structures and resistance to degradation. Bioremediation using microorganisms presents an eco-friendly and cost-effective alternative for the treatment of textile effluents. This guide provides a comparative analysis of the performance of different microbial strains in the degradation of Reactive Yellow 37 and similar azo dyes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance of Microbial Strains in Azo Dye Degradation
Various bacterial and fungal strains have demonstrated significant potential in decolorizing and degrading reactive azo dyes. The efficiency of degradation is influenced by the specific microbial strain, operational conditions, and the presence of co-substrates. Below is a summary of the performance of several microbial strains on reactive yellow dyes.
| Microbial Strain | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Incubation Time | Reference |
| Aspergillus niger | Yellow FN2R | 200 | 94 | 5 days | [1] |
| Mucor racemosus | Yellow FN2R | 200 | 92 | 5 days | [1] |
| Pseudomonas aeruginosa | Reactive Yellow 145 | 50 | 100 | 96 hours | [2] |
| Thiosphaera pantotropha | Reactive Yellow 145 | 50 | 100 | 72 hours | [2] |
| Lysinibacillus sp. KPB6 (immobilized) | Azo dye | Not Specified | Enhanced | 48 hours | [3] |
| Bacillus sp. VITAKB20 (immobilized) | Azo dye | Not Specified | Enhanced | 48 hours | [3] |
| Bacterial Consortium (RAR) | Reactive Red 120 | 500 | Complete | Not Specified | [4] |
| Aspergillus niger | Synozol Yellow | Not Specified | 70 | 60 days | [5] |
| Trichoderma viride | Synozol Yellow | Not Specified | 73 | 60 days | [5] |
| Exiguobacterium sp. | Reactive yellow 84A | Not Specified | Effective | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of biodegradation studies.[3] The following sections outline a general experimental protocol for assessing the degradation of Reactive Yellow 37 by microbial strains.
Microbial Culture and Inoculum Preparation
-
Isolation and Screening: Microbial strains can be isolated from textile industry effluent or contaminated soil.[7] Pure cultures are obtained by standard microbiological techniques. Screening for dye decolorizing ability can be performed on nutrient agar plates containing the dye, where a clear zone around a colony indicates potential degradation.[8]
-
Inoculum Development: A loopful of a pure microbial colony is inoculated into a nutrient broth and incubated until it reaches the logarithmic growth phase (e.g., 16 hours at 37 ± 2°C with shaking at 120 rpm).[9] This culture is then used as the inoculum for the degradation studies.
Biodegradation Assay
-
Reaction Mixture: The biodegradation experiments are typically conducted in Erlenmeyer flasks containing a sterile nutrient medium, the microbial inoculum (e.g., 5% v/v), and the reactive dye at a specific concentration (e.g., 100 mg/L).[9][10]
-
Incubation Conditions: The flasks are incubated under specific conditions of temperature (e.g., 30-40°C), pH (e.g., 7.0-9.0), and agitation (e.g., static or shaking at 120 rpm).[10][11][12] The degradation process can be studied under microaerophilic (static) or aerobic (shaking) conditions, or a sequence of both.[2][10]
-
Data Collection: Samples are withdrawn at regular intervals (e.g., 24, 48, 72, 96 hours) to measure dye decolorization and degradation.[8]
Analytical Methods
-
Decolorization Measurement: The extent of decolorization is determined by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.[3][8] The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Biodegradation Analysis: To confirm the degradation of the dye molecule, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is used to separate and identify the parent dye and its degradation products.[3][4] Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying changes in the functional groups of the dye molecule, providing evidence of its breakdown.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the volatile and semi-volatile organic compounds formed as intermediate metabolites.[4][12]
-
Toxicity Assessment: The reduction in toxicity of the dye solution after microbial treatment can be evaluated using phytotoxicity assays (e.g., seed germination tests with Vigna mungo) and cytogenotoxicity assays (e.g., using Allium cepa root tip cells).[11]
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for microbial degradation of Reactive Yellow 37.
The degradation of azo dyes by microorganisms is primarily an enzymatic process. The key enzymes involved are azoreductases, which cleave the azo bond (-N=N-), and other oxidative enzymes like laccases and peroxidases that further break down the resulting aromatic amines.[13]
Caption: Simplified pathway of azo dye degradation by microbial enzymes.
Conclusion
The use of microbial strains, including bacteria and fungi, presents a viable and sustainable approach for the bioremediation of textile effluents containing Reactive Yellow 37 and other azo dyes. Strains such as Aspergillus niger, Mucor racemosus, Pseudomonas aeruginosa, and Thiosphaera pantotropha have shown high decolorization efficiencies. The degradation process is mediated by enzymes like azoreductases and laccases, which break down the complex dye molecules into simpler, less toxic compounds. Further research focusing on mixed microbial consortia and the optimization of process parameters can enhance the efficiency and applicability of this technology for industrial wastewater treatment.[6]
References
- 1. jairjp.com [jairjp.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jabsonline.org [jabsonline.org]
- 5. Evaluation of azo dyes degradation potential of fungal strains and their role in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 10. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Degradation of the Azo Dye Basic Orange 2 by Escherichia coli: A Sustainable and Ecofriendly Approach for the Treatment of Textile Wastewater [mdpi.com]
- 13. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]
A Comparative Guide to the Lightfastness of Reactive Dyes, Featuring Reactive Yellow 37
For researchers, scientists, and professionals in drug development, the stability of chemical compounds under light is a critical parameter. In the realm of textile chemistry, the lightfastness of dyes dictates the longevity and performance of colored materials. This guide provides an objective comparison of the lightfastness of Reactive Yellow 37 with other reactive dyes, supported by experimental data and standardized testing protocols.
The selection of a reactive dye for a specific application often involves a trade-off between various properties, including color vibrancy, wash fastness, and lightfastness. Reactive Yellow 37, a single azo-class dye, is a widely used colorant known for its brilliant yellow shade. However, its performance in terms of lightfastness is a key consideration, particularly in applications where the end-product is exposed to significant light.
Comparative Lightfastness Data
The lightfastness of reactive dyes is primarily determined by their chemical structure, specifically the chromophore.[1] Dyes with azo chromophores, like many yellow and red reactive dyes, generally exhibit lower lightfastness compared to those with more stable structures such as anthraquinone or metal complexes.[1][2] The following table summarizes the lightfastness ratings of Reactive Yellow 37 and a selection of other reactive dyes, as determined by the ISO 105-B02 standard. The ratings are on a scale of 1 to 8, where 8 signifies the highest lightfastness.
| Dye Name | C.I. Name | Chromophore Type | Reactive Group | Lightfastness Rating |
| Reactive Yellow 37 | Reactive Yellow 37 | Azo | Vinyl Sulfone | 5 |
| Reactive Yellow 84 | Reactive Yellow 84 | Azo | Not Specified | Good |
| Reactive Yellow 135 | Reactive Yellow 135 | Azo | Not Specified | < 5.0 |
| Reactive Yellow 176 | Reactive Yellow 176 | Azo | Monochlorotriazine & Vinyl Sulfone | < 5.0 |
| Reactive Red 22 | Reactive Red 22 | Azo | Vinyl Sulfone | Poor (< 5.0) |
| Reactive Red 195 | Reactive Red 195 | Azo | Monochlorotriazine & Vinyl Sulfone | < 5.0 |
| Reactive Blue 19 | Reactive Blue 19 | Anthraquinone | Vinyl Sulfone | Good |
| Reactive Blue 160 | Reactive Blue 160 | Azo (Metal Complex) | Monochlorotriazine | Improved by metal complex |
| Reactive Blue 250 | Reactive Blue 250 | Azo | Vinyl Sulfone | < 5.0 |
Note: The lightfastness of a dye can be influenced by the depth of the shade; deeper shades generally exhibit better lightfastness.[3]
Factors Influencing Lightfastness
Several factors beyond the chromophore can influence the lightfastness of a reactive dye:
-
Reactive Group: While the chromophore is the primary determinant, the reactive group (e.g., Vinyl Sulfone, Monochlorotriazine) can have a minor impact. However, studies have shown no significant direct correlation between the type of reactive group and lightfastness.[4]
-
Dye Concentration: The concentration of the dye on the fiber is directly related to lightfastness; higher concentrations generally lead to improved ratings.[3]
-
Fiber Type: The nature of the textile substrate can affect the lightfastness of the dye.
-
Presence of Other Substances: Additives such as UV absorbers and antioxidants can be used to improve the lightfastness of dyed fabrics.[5]
Experimental Protocol: ISO 105-B02
The lightfastness ratings presented in this guide are based on the internationally recognized standard, ISO 105-B02. This method provides a standardized procedure for determining the color fastness of textiles to artificial light.
Principle
A textile specimen is exposed to artificial light from a xenon arc lamp, which simulates natural daylight, under controlled conditions. Simultaneously, a set of blue wool references with known lightfastness ratings (1 to 8) are exposed. The lightfastness of the specimen is assessed by comparing the change in its color to the changes in the blue wool references.[6]
Apparatus
-
Xenon Arc Lamp Apparatus: A lightfastness tester equipped with a xenon arc lamp capable of providing a spectral distribution similar to natural daylight (D65). The apparatus must have controls for irradiance, temperature, and humidity.
-
Blue Wool References: A set of eight standardized blue wool fabrics with lightfastness ratings from 1 (very low) to 8 (very high).
-
Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of color change.
Procedure
-
Sample Preparation: The textile specimen to be tested is prepared according to the standard's specifications.
-
Mounting: The specimen and the blue wool references are mounted on a sample holder.
-
Exposure: The mounted samples are placed in the xenon arc test chamber and exposed to the artificial light source under specified conditions of irradiance (e.g., 42 W/m² in the 300-400 nm range), temperature, and humidity.[7]
-
Assessment: The exposure is continued until a specified change in the color of the specimen or the blue wool references is observed. The change in color is assessed visually using the Grey Scale for Assessing Change in Colour.
-
Rating: The lightfastness rating of the specimen is determined by identifying which of the blue wool references shows a similar degree of fading.
Caption: Experimental workflow for determining lightfastness according to ISO 105-B02.
Logical Relationship of Factors Affecting Lightfastness
The lightfastness of a reactive dye is a complex property influenced by multiple interconnected factors. The following diagram illustrates the logical relationship between the primary determinants of lightfastness.
Caption: Key factors influencing the lightfastness of reactive dyes.
References
A Comparative Cost-Benefit Analysis of Treatment Methods for Reactive Yellow 37
The effective removal of Reactive Yellow 37 (RY37), a common azo dye, from industrial effluents is a critical environmental challenge. This guide provides a comparative analysis of various treatment methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, cost-effectiveness, and underlying experimental protocols. The comparison encompasses biological degradation, advanced oxidation processes (AOPs), and adsorption techniques.
Data Presentation: Performance and Cost Comparison
The following table summarizes the quantitative data on the efficiency and cost associated with different treatment methods for RY37 and similar reactive dyes.
| Treatment Method | Reagents/Catalyst | Removal Efficiency (%) | Treatment Time | Optimal pH | Cost Considerations |
| Biological Treatment | |||||
| Biodegradation | Immobilized Bacillus sp. and Lysinibacillus sp. | High (not specified) | 48 hours | 7.0 - 8.0 | Low operational cost, environmentally friendly.[1][2] |
| Proteus mirabilis | >95 | 48 hours | 7.0 - 8.0 | Cost-effective and environmentally friendly.[2] | |
| Sequencing Batch Reactor | Activated Sludge | 30.58 - 67 | 31 days | 7.0 | Lower efficiency at higher dye concentrations.[3] |
| Advanced Oxidation Processes (AOPs) | |||||
| UV/H₂O₂ | UV light, Hydrogen Peroxide | 100 (Color Removal) | < 6 min | 3.0 - 7.0 | High energy and chemical consumption, leading to high operational costs.[4][5] |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂ | >90 | 60 min | 3.0 | High removal efficiency, but can be energy-intensive.[6] |
| Ozonation | Ozone | >97 (Color Removal) | 5 min | 2.0, 7.0, 11.0 | High initial investment, but can be more cost-effective than UV/H₂O₂ for mineralization.[5][7] |
| Photocatalysis (TiO₂/UV/H₂O₂) | TiO₂, UV light, H₂O₂ | 98.8 | Not specified | 3.0 - 7.0 | Efficient, but catalyst cost and recovery can be a factor.[4] |
| Electro-Fenton | Fe²⁺, H₂O₂ (electro-generated) | 98.14 | 30 min | 4.0 | High efficiency with reasonable energy consumption.[8] |
| Adsorption | |||||
| Activated Carbon (from Teff Straw) | Teff Straw Activated Carbon | 98.53 | 120 min | 2.0 | Low-cost adsorbent, but regeneration can be difficult and costly.[5][9] |
| Glauconite (Acid Activated) | Modified Glauconite | 100 | 60 min | 1.0 | Low-cost natural adsorbent with high efficiency after modification.[10] |
| Bentonite Nanocomposites | Modified Bentonite | 96.6 | 120 min | Not specified | Low-cost novel adsorbent.[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in dye degradation. Below are summaries of key experimental protocols.
Biodegradation using Immobilized Bacterial Cells
This protocol is based on the research by Pandey et al. (2020) for the degradation of azo dyes.[1]
-
Bacterial Strains: Bacillus sp. and Lysinibacillus sp. isolated from textile sludge.
-
Immobilization:
-
Matrix: Calcium alginate.
-
Procedure: Bacterial cells are mixed with a sodium alginate solution. This mixture is then extruded dropwise into a calcium chloride solution to form beads, entrapping the bacterial cells.
-
-
Biodegradation Assay:
-
Immobilized Cells: Experiments are conducted in a shaking incubator for 48 hours to ensure adequate mass transfer of the dye to the immobilized cells.
-
-
Analytical Methods:
-
Decolorization: Measured spectrophotometrically by monitoring the decrease in absorbance at the maximum wavelength of Reactive Yellow 37.
-
Degradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the degradation products and confirm the breakdown of the dye's molecular structure.[1]
-
Advanced Oxidation Process: UV/H₂O₂
This protocol is a generalized procedure for the UV/H₂O₂ treatment of reactive dyes.
-
Reactor Setup: A batch photoreactor equipped with a low-pressure mercury lamp is used.
-
Procedure:
-
An aqueous solution of Reactive Yellow 37 of a known concentration is prepared.
-
The pH of the solution is adjusted to the desired value (typically between 3 and 7).
-
A specific dosage of hydrogen peroxide (H₂O₂) is added to the solution.
-
The solution is then subjected to UV irradiation under constant stirring.
-
-
Analytical Methods:
-
Decolorization: The rate of color removal is monitored using a UV-Vis spectrophotometer at the characteristic wavelength of the dye.[4]
-
Mineralization: The reduction in Total Organic Carbon (TOC) is measured to determine the extent of complete degradation to CO₂, water, and inorganic ions.
-
Adsorption using Low-Cost Adsorbents
This protocol describes a typical batch adsorption experiment.[5]
-
Adsorbent Preparation: A low-cost adsorbent (e.g., activated carbon from agricultural waste) is prepared, which may involve washing, drying, and chemical or thermal activation.
-
Adsorption Experiment:
-
A known amount of the adsorbent is added to a fixed volume of the Reactive Yellow 37 solution with a specific initial concentration.
-
The mixture is agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
The effect of parameters such as pH, adsorbent dose, initial dye concentration, and contact time is investigated by varying one parameter at a time while keeping others constant.
-
-
Analysis:
-
The solution is centrifuged or filtered to separate the adsorbent.
-
The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer.
-
The percentage of dye removal and the adsorption capacity are calculated.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and conceptual relationships of the described treatment methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. periodicos.ufsm.br [periodicos.ufsm.br]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Removal Of Sumifix Yellow EXF Reactive Azo Dye By Electro-Fenton Method [dergipark.org.tr]
- 9. Adsorptive Removal of Reactive Yellow 145 Dye from Textile Industry Effluent Using Teff Straw Activated Carbon: Optimization Using Central Composite Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
"benchmarking Reactive Yellow 37 degradation against international standards"
A Comparative Guide to the Degradation of Reactive Yellow 37 Against International Standards
This guide provides a comparative analysis of the degradation of Reactive Yellow 37 and other similar reactive yellow dyes, benchmarked against the principles outlined in international standards. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and drug development professionals to evaluate the efficacy of different degradation technologies.
International Standards for Biodegradability Testing
The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals, including dyes, to assess their impact on human health and the environment.[1][2] These guidelines provide standardized methods for evaluating biodegradability and toxicity.
Key OECD Test Guidelines (TGs) relevant to dye degradation include:
-
OECD TG 301: Ready Biodegradability: This series of tests (e.g., 301 B for CO2 evolution) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[3]
-
OECD TG 302: Inherent Biodegradability: These tests assess whether a chemical has the potential to be biodegraded in a favorable environment.
-
Other Relevant Guidelines: The OECD also provides guidelines for testing physical-chemical properties, effects on biotic systems, and environmental fate and behavior, all of which are crucial for a comprehensive environmental risk assessment of dyes and their degradation byproducts.[1][2]
A key metric in these tests is the percentage of degradation, often measured by the reduction in Dissolved Organic Carbon (DOC), Chemical Oxygen Demand (COD), or the evolution of carbon dioxide. For a substance to be considered "readily biodegradable," it must typically achieve 60-70% degradation within a 28-day window.
Comparative Degradation Performance of Reactive Yellow Dyes
The following table summarizes the degradation performance of Reactive Yellow 37 and other structurally similar reactive yellow dyes using various advanced and biological degradation methods. This data is compiled from multiple research studies to provide a comparative overview.
| Dye | Degradation Method | Key Experimental Conditions | Degradation Efficiency (%) | COD Removal (%) | Reference |
| Reactive Yellow 18 | Gamma Radiation + H₂O₂ | Dose: 20 kGy, [H₂O₂]: 0.6 mL, pH: 3 | 99 | Not Reported | [4] |
| Reactive Yellow 160A | UV/H₂O₂/TiO₂ | [RY-160A]: 30 mg/L, [H₂O₂]: 0.8 mL, [TiO₂]: 450 mg/L, pH: 3, Time: 120 min | 90.4 | Not Reported | [5] |
| Reactive Yellow 145 | UV/H₂O₂ | Not specified | Not specified | Not specified | [6] |
| Reactive Yellow EXF | Biodegradation (Proteus mirabilis) | Carbon Source: 5 g/L yeast extract, Temp: 40°C, pH: 7-8, Time: 48 h | >95 | Not Reported | [7] |
| Golden Yellow (GY) | Anaerobic Fixed Film Reactor | HRT: 0.150 - 0.452 days, OLR: 1.89 - 9.72 kg COD/m³-d | Not Reported | 56 - 79.6 | [8] |
| Reactive Yellow 15 | Biodegradation (Immobilized Mixed Cultures) | Carrier: Polyvinyl Alcohol-Gelatin (PVA-Ge), [RY15]: 10 mg/L | 100 (Color) | 100 | [9] |
| Reactive Yellow 17 | Photocatalysis (TiO₂) | [RY17]: 30 mg/L, [TiO₂]: 1 g/L, pH: 5, Temp: 22°C | Not specified | Not specified | [10] |
| Reactive Yellow Dye | Photocatalysis (H₂O₂/TiO₂/UV) | [H₂O₂]: 400 mg/L, [TiO₂]: 25 mg/L, pH: 7 | 98.8 (Color) | Not Reported | [11] |
| Reactive Yellow Dye | Biodegradation (Actinomycete B) | [Dye]: 20 mg/100mL, with enrichment | 100 | Not Reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of key experimental protocols cited in the literature for the degradation of reactive yellow dyes.
Advanced Oxidation Process (AOP): Gamma Radiation with Hydrogen Peroxide
This protocol is based on the study of Reactive Yellow 18 degradation.[4]
-
Materials: Reactive Yellow 18 dye, hydrogen peroxide (H₂O₂), distilled water.
-
Irradiation: Aqueous solutions of RY-18 at varying concentrations (30-90 mg/L) were prepared. A specified volume of H₂O₂ (0.2-0.6 mL) was added to the solutions. The samples were then subjected to gamma radiation from a Co-60 source at doses ranging from 5 to 20 kGy.
-
Analysis: The degradation of the dye was monitored by measuring the change in absorbance at the dye's maximum wavelength using a UV-Vis spectrophotometer. The degradation efficiency was calculated from the change in absorbance.
-
Toxicity Assessment: The toxicity of the dye solution before and after treatment was evaluated using hemolytic and Ames tests to determine cytotoxicity and mutagenicity, respectively.[4]
Biodegradation using Immobilized Bacterial Cells
This protocol is based on the research on the biodegradation of Reactive Yellow 15 using immobilized mixed microbial cultures.[9]
-
Microbial Culture and Immobilization: A mixed microbial culture was entrapped in a polyvinyl alcohol-gelatin (PVA-Ge) matrix.
-
Bioreactor Setup: A sequential anaerobic-aerobic process was established in a bioreactor. The anaerobic phase was aimed at decolorizing the dye, while the subsequent aerobic phase targeted the degradation of the aromatic amines formed.
-
Operating Conditions: The bioreactor was operated with an initial dye concentration of 10 mg/L of RY15, with controlled hydraulic retention time (HRT) and organic loading rate (OLR).
-
Analytical Methods:
-
Decolorization: Monitored using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Chemical Oxygen Demand (COD): Determined to assess the overall reduction in organic pollutants.
-
Biodegradation Analysis: High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) were used to identify the degradation products and confirm the breakdown of the dye structure.[9]
-
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the experimental workflow for dye degradation analysis and a conceptual signaling pathway for microbial dye degradation.
Caption: Experimental workflow for dye degradation analysis.
Caption: Conceptual pathway for microbial degradation of azo dyes.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. one.oecd.org [one.oecd.org]
- 3. ecetoc.org [ecetoc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Removal of Reactive Yellow 145 Dye from Aqueous Solution by Photocatalytic and Sonocatalytic Degradation in the Presenc… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 9. benchchem.com [benchchem.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Reactive Yellow 37 proper disposal procedures
Proper disposal of Reactive Yellow 37 is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to handle Reactive Yellow 37 with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.
General Handling Guidelines:
-
Ventilation: Always handle Reactive Yellow 37 in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[1][2][3]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[3][4] Always wash hands thoroughly after handling the substance.[1][3]
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to contain and clean the affected area safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[3][4]
-
Cleanup:
-
For solid spills, gently sweep or shovel the material into a suitable container for disposal.[1][3][4] To minimize dust, you can dampen the powder with moist sand or a light water spray.[5][6]
-
Place all contaminated materials into a sturdy, sealed, and clearly labeled container for disposal.[1][3][5]
-
-
Decontamination: Clean the spill area with water and a detergent.[5] Collect all cleaning water and treat it as hazardous waste for proper disposal.[3]
Disposal Procedures for Reactive Yellow 37
Disposal must be conducted in strict accordance with all local, state, and federal regulations.[1][4] Direct disposal into the sewer system or general trash is not permitted.[3]
Step 1: Waste Identification and Segregation
-
Classify any material (solid or liquid) containing Reactive Yellow 37 as hazardous chemical waste.[3]
-
Collect solid and liquid waste in separate, designated containers.
Step 2: Containerization and Labeling
-
Containers: Use sturdy, leak-proof containers that are chemically compatible with the dye.[3][7] Do not fill containers beyond 90% of their capacity.[7]
-
Sealing: Keep waste containers tightly sealed except when adding waste.[3][7]
-
Labeling: Clearly label each container as "Hazardous Waste" and include the full chemical name ("C.I. Reactive Yellow 37"), CAS number (12237-16-0), and an indication of the contents (e.g., "Solid Powder," "Neutralized Aqueous Solution").[3][5]
Step 3: Treatment of Liquid Waste (Dye Baths)
Unexhausted fiber-reactive dye baths are often alkaline (high pH) due to the use of activating agents like soda ash.[8] This waste must be neutralized before disposal.[6]
-
pH Testing: Use pH test strips to check the alkalinity of the liquid waste.[8]
-
Neutralization: Slowly add a weak acid, such as citric acid or white vinegar, to the dye bath while stirring.[6][8] Periodically re-check the pH until it is neutral (approximately pH 7).
-
Collection: Once neutralized, transfer the liquid to your labeled hazardous waste container.
Step 4: Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility, away from incompatible materials.[7]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[3]
-
Documentation: Maintain meticulous records of all disposed chemicals, including the date, quantity, and the name of the disposal company.[3]
Data Summary
The following table summarizes key data for risk assessment and handling. Note that some data pertains to similar reactive yellow dyes and is provided for reference.
| Property | Value | Source Dye |
| Chemical Identity | ||
| C.I. Name | Reactive Yellow 37 | Reactive Yellow 37 |
| CAS Number | 12237-16-0 | Reactive Yellow 37 |
| Molecular Formula | C₂₂H₁₆N₄Na₂O₉S₃ | Reactive Yellow 37 |
| Molecular Weight | 622.56 g/mol | Reactive Yellow 37 |
| Toxicological Data | ||
| Oral LD₅₀ (Rat) | > 5000 mg/kg | Reactive Yellow 86 |
| Oral LD₅₀ (Rat) | > 5 g/kg | Generic "Reactive Dye Yellow" |
| Physical Properties | ||
| Solubility in Water | > 100 g/L (at 25°C) | Reactive Yellow 86 |
| pH (in solution) | 4.5 – 6.5 | Reactive Yellow 86 |
Experimental Protocols & Workflows
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Reactive Yellow 37 waste.
References
- 1. Reactive Dye Yellow SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. img.ssww.com [img.ssww.com]
- 5. spaceint.com [spaceint.com]
- 6. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 7. ethz.ch [ethz.ch]
- 8. Craft Information - Using Procion Fiber Reactive Dyes from Dharma Trading Co. [dharmatrading.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Reactive Yellow 37
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals, such as Reactive Yellow 37, are critical components of this commitment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Chemical Identification:
-
Name: C.I. Reactive Yellow 37
-
CAS Number: 12237-16-0[1]
-
Molecular Formula: C22H16N4Na2O9S3[1]
-
Molecular Weight: 622.56 g/mol [1]
Personal Protective Equipment (PPE)
When handling Reactive Yellow 37, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Gloves | Handle with chemical impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use.[2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat or other suitable protective clothing should be worn to prevent skin contact. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. An approved dust or mist respirator should be used if airborne particulate is generated. |
Operational Plan for Handling Reactive Yellow 37
A systematic approach to handling Reactive Yellow 37 from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed when not in use.[3]
-
The storage area should be clearly marked with appropriate hazard signs.
2. Handling and Use:
-
All handling of Reactive Yellow 37 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[2][4]
-
Avoid the formation of dust.[2]
-
Ground all equipment to prevent static electricity discharge.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[3]
3. Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.[2]
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust.[3]
-
Collect the spilled material in a suitable, sealed, and properly labeled container for disposal.[3]
-
Clean the spill area with water and collect the cleaning water for disposal as hazardous waste.
Disposal Plan
The disposal of Reactive Yellow 37 and its contaminated waste must be handled with care to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
All waste containing Reactive Yellow 37, including contaminated PPE, spill cleanup materials, and empty containers, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "Reactive Yellow 37," and the associated hazards.
2. Disposal Procedure:
-
Disposal of Reactive Yellow 37 must be in accordance with all local, state, and federal regulations.[7]
-
Do not discharge the chemical or its waste into drains or the environment.[2][4]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[7]
-
Thoroughly empty all contents from the original container. The rinsate from cleaning the container should be collected as chemical waste. Obliterate or remove all labels from the empty container before disposal.[8]
Experimental Workflow for Safe Handling of Reactive Yellow 37
The following diagram illustrates the logical workflow for safely handling Reactive Yellow 37 in a laboratory setting.
Caption: Workflow for safe handling and disposal of Reactive Yellow 37.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. Reactive Dye Yellow SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. img.ssww.com [img.ssww.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
